D-Lin-MC3-DMA-13C3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C43H79NO2 |
|---|---|
Molecular Weight |
645.1 g/mol |
IUPAC Name |
[(6Z,9Z,28Z,31Z)-(18,19,20-13C3)heptatriaconta-6,9,28,31-tetraen-19-yl] 4-(dimethylamino)butanoate |
InChI |
InChI=1S/C43H79NO2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-42(46-43(45)40-37-41-44(3)4)39-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h13-16,19-22,42H,5-12,17-18,23-41H2,1-4H3/b15-13-,16-14-,21-19-,22-20-/i38+1,39+1,42+1 |
InChI Key |
NRLNQCOGCKAESA-DPBNDVBKSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCC[13CH2][13CH](OC(=O)CCCN(C)C)[13CH2]CCCCCCC/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCC(CCCCCCCCC=CCC=CCCCCC)OC(=O)CCCN(C)C |
Origin of Product |
United States |
Foundational & Exploratory
D-Lin-MC3-DMA: A Comprehensive Technical Guide for Drug Delivery Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Lin-MC3-DMA is a pivotal synthetic, ionizable cationic lipid that has become a cornerstone in the development of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics.[1][2] Its full chemical name is (6Z,9Z,28Z,31Z)-Heptatriaconta-6,9,28,31-tetraen-19-yl 4-(dimethylamino)butanoate. This guide provides an in-depth overview of D-Lin-MC3-DMA, its mechanism of action, and key experimental protocols relevant to its application in research and drug development.
Physicochemical Properties of D-Lin-MC3-DMA
A thorough understanding of the physicochemical properties of D-Lin-MC3-DMA is essential for the rational design and optimization of LNP formulations. Key properties are summarized in the table below.
| Property | Value | References |
| Full Chemical Name | (6Z,9Z,28Z,31Z)-Heptatriaconta-6,9,28,31-tetraen-19-yl 4-(dimethylamino)butanoate | [1] |
| Molecular Formula | C43H79NO2 | [1] |
| Molecular Weight | 642.1 g/mol | [1] |
| pKa | 6.44 | [1] |
| Appearance | Liquid | [2] |
| Solubility | Soluble in Ethanol, DMSO, DMF | |
| Storage | -20°C |
Mechanism of Action
The therapeutic efficacy of D-Lin-MC3-DMA-containing LNPs is critically dependent on their ability to efficiently encapsulate and protect the nucleic acid payload, traffic to the target cells, and facilitate the release of the cargo into the cytoplasm. The mechanism of action can be broken down into several key stages:
-
LNP Formulation and Nucleic Acid Encapsulation: At an acidic pH (typically ~4.0) during formulation, the tertiary amine of D-Lin-MC3-DMA becomes protonated, conferring a positive charge to the lipid. This positive charge enables the electrostatic complexation and efficient encapsulation of negatively charged nucleic acids (siRNA, mRNA, etc.) within the core of the LNP.
-
Systemic Circulation and Cellular Uptake: Once administered in vivo, the LNPs are in a physiological environment with a pH of ~7.4. At this pH, D-Lin-MC3-DMA is largely deprotonated and thus nearly neutral. This near-neutral charge is crucial for minimizing non-specific interactions with blood components and reducing toxicity, thereby prolonging circulation time and allowing for accumulation in target tissues, primarily the liver. Cellular uptake is predominantly mediated by apolipoprotein E (ApoE) binding to the LNP surface, which then facilitates receptor-mediated endocytosis via the low-density lipoprotein receptor (LDLR).
-
Endosomal Escape: Following endocytosis, the LNP is trafficked into the endosomal pathway. As the endosome matures, its internal pH drops to ~5.0-6.5. This acidic environment leads to the protonation of D-Lin-MC3-DMA's tertiary amine. The now positively charged D-Lin-MC3-DMA interacts with negatively charged (anionic) lipids present in the endosomal membrane. This interaction is thought to induce a structural rearrangement of the lipid mixture, leading to the formation of a non-bilayer, inverted hexagonal (HII) phase. This phase transition disrupts the integrity of the endosomal membrane, allowing the nucleic acid cargo to be released into the cytoplasm.
-
Cytoplasmic Delivery and Therapeutic Effect: Once in the cytoplasm, the nucleic acid (e.g., siRNA or mRNA) is free to engage with the cellular machinery to exert its therapeutic effect, such as gene silencing or protein expression.
Signaling Pathway and Delivery Mechanism
Caption: The delivery mechanism of D-Lin-MC3-DMA based LNPs.
Experimental Protocols
LNP Formulation
This protocol describes a standard method for preparing D-Lin-MC3-DMA-based LNPs using the ethanol dilution method.
Materials:
-
D-Lin-MC3-DMA
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
A PEG-lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000; PEG-DMG)
-
Nucleic acid (siRNA or mRNA)
-
Ethanol (200 proof, anhydrous)
-
Acidic buffer (e.g., 50 mM citrate buffer, pH 4.0)
-
Neutral buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Microfluidic mixing device (e.g., NanoAssemblr) or a vortexer
Procedure:
-
Lipid Stock Solution Preparation:
-
Prepare individual stock solutions of D-Lin-MC3-DMA, DSPC, Cholesterol, and the PEG-lipid in ethanol. A common concentration is 10 mg/mL.
-
-
Lipid Mixture Preparation:
-
Combine the lipid stock solutions in an appropriate molar ratio. A widely used ratio is 50:10:38.5:1.5 (D-Lin-MC3-DMA:DSPC:Cholesterol:PEG-lipid).
-
-
Nucleic Acid Solution Preparation:
-
Dissolve the nucleic acid in the acidic buffer to a desired concentration.
-
-
LNP Assembly (Microfluidic Method):
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid mixture (in ethanol) into one syringe and the nucleic acid solution (in acidic buffer) into another syringe.
-
Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous:ethanolic phase). The rapid mixing of the two phases induces the self-assembly of the LNPs.
-
-
Dialysis/Buffer Exchange:
-
Dialyze the resulting LNP suspension against PBS (pH 7.4) overnight at 4°C to remove the ethanol and raise the pH. This step is crucial for the formation of stable, neutral particles.
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
Store the LNPs at 4°C.
-
LNP Characterization
a) Particle Size and Zeta Potential Measurement
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and size distribution (Polydispersity Index, PDI) of the LNPs. Laser Doppler Electrophoresis is used to measure the zeta potential, which is an indicator of the surface charge of the nanoparticles.
Procedure:
-
Dilute a small aliquot of the LNP suspension in PBS (pH 7.4).
-
Transfer the diluted sample to a disposable cuvette.
-
Place the cuvette in the DLS instrument (e.g., Malvern Zetasizer).
-
Equilibrate the sample to the desired temperature (e.g., 25°C).
-
Perform the measurement according to the instrument's software instructions.
-
For zeta potential, use a specific folded capillary cell and follow the instrument's protocol for electrophoretic mobility measurement.
b) Encapsulation Efficiency Determination
Principle: The RiboGreen assay is a fluorescent-based method used to quantify the amount of nucleic acid. By measuring the fluorescence before and after disrupting the LNPs with a detergent (e.g., Triton X-100), the encapsulation efficiency can be determined.
Procedure:
-
Prepare a standard curve of the nucleic acid in the appropriate buffer.
-
In a 96-well black plate, add the LNP sample to two sets of wells.
-
To one set of wells, add a solution of Triton X-100 (final concentration ~0.5%) to lyse the LNPs and release the encapsulated nucleic acid.
-
To the other set of wells, add buffer without detergent to measure the amount of free (unencapsulated) nucleic acid.
-
Add the RiboGreen reagent to all wells.
-
Incubate the plate in the dark for 5-10 minutes.
-
Measure the fluorescence intensity using a plate reader (excitation ~480 nm, emission ~520 nm).
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total RNA - Free RNA) / Total RNA] x 100
Experimental Workflow for LNP Formulation and Characterization
Caption: A typical workflow for the formulation and characterization of D-Lin-MC3-DMA LNPs.
In Vivo Performance
D-Lin-MC3-DMA based LNPs have demonstrated high potency for in vivo gene silencing, particularly in hepatocytes. The table below summarizes key in vivo efficacy and toxicity data.
| Application | Animal Model | Nucleic Acid | Dose | Efficacy | Toxicity | References |
| Factor VII Silencing | Mice | siRNA targeting Factor VII | 0.005 mg/kg (ED50) | >95% knockdown of serum Factor VII | No significant increase in liver enzymes (ALT, AST) | [3] |
| Transthyretin (TTR) Silencing | Non-human primates | siRNA targeting TTR | 0.03 mg/kg (ED50) | Significant reduction in serum TTR levels | Well-tolerated | [3] |
| Comparison with ALC-0315 | Mice | siRNA targeting Factor VII | 1 mg/kg | Less potent than ALC-0315 | No significant liver toxicity at 5 mg/kg, unlike ALC-0315 | [4] |
Conclusion
D-Lin-MC3-DMA remains a leading ionizable lipid for the formulation of LNPs for nucleic acid delivery. Its well-characterized physicochemical properties, pH-dependent charge, and efficient mechanism of endosomal escape contribute to its high in vivo potency and favorable safety profile. The experimental protocols provided in this guide offer a starting point for researchers to develop and characterize their own D-Lin-MC3-DMA-based LNP formulations for a wide range of therapeutic applications. As the field of nucleic acid therapeutics continues to evolve, a deep understanding of delivery vehicles like D-Lin-MC3-DMA will be paramount for the successful clinical translation of these innovative medicines.
References
- 1. DLin-MC3-Containing mRNA Lipid Nanoparticles Induce an Antibody Th2-Biased Immune Response Polarization in a Delivery Route-Dependent Manner in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Advances in Lipid Nanoparticles for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
D-Lin-MC3-DMA: A Technical Guide to its pKa and Critical Role in Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Lin-MC3-DMA is a cornerstone of modern drug delivery, representing a highly optimized ionizable cationic lipid that has been pivotal in the clinical translation of RNA-based therapeutics. Its full chemical name is (6Z,9Z,28Z,31Z)-Heptatriaconta-6,9,28,31-tetraen-19-yl 4-(dimethylamino)butanoate.[1][2] This synthetic lipid is a principal component in Lipid Nanoparticles (LNPs), which serve as the delivery vehicle for fragile nucleic acid payloads like small interfering RNA (siRNA) and messenger RNA (mRNA).[3][4] The success of D-Lin-MC3-DMA, most notably in the FDA-approved siRNA drug Onpattro®, is intrinsically linked to its finely-tuned acid dissociation constant (pKa).[5][6] This guide provides an in-depth examination of the pKa of D-Lin-MC3-DMA, its profound importance in LNP function, and the experimental protocols used for its characterization and formulation.
The Central Role of pKa in LNP Efficacy
The "apparent pKa" of an ionizable lipid within an LNP formulation is the pH at which 50% of the lipid's ionizable groups (in this case, the tertiary amine of D-Lin-MC3-DMA) are protonated.[5][6] This property is not merely a physicochemical parameter but the master switch governing the LNP's behavior throughout its journey from formulation to intracellular payload delivery.
The "pKa Switch": A pH-Dependent Mechanism of Action
-
RNA Encapsulation (Acidic pH): LNP formulation is conducted under acidic conditions (typically pH 4.0).[7] At this pH, which is well below its pKa, the tertiary amine headgroup of D-Lin-MC3-DMA becomes fully protonated (positively charged). This positive charge enables strong electrostatic interactions with the negatively charged phosphate backbone of RNA, facilitating high-efficiency encapsulation of the nucleic acid cargo within the core of the forming nanoparticle.[2]
-
Systemic Circulation (Physiological pH): Once administered and circulating in the bloodstream (physiological pH ~7.4), the environment is significantly more basic than the lipid's pKa. Consequently, D-Lin-MC3-DMA deprotonates, rendering the LNP surface largely neutral.[8][9] This near-neutral charge is critical for minimizing non-specific interactions with blood components and reducing clearance by the immune system, thereby extending circulation time and improving the safety profile.[5][10]
-
Endosomal Escape (Acidic Endosomal pH): After being taken up by target cells through endocytosis, the LNP is trafficked into endosomes.[10] The internal environment of the endosome is acidic (pH ~6.5, dropping to ~5.5 in late endosomes/lysosomes).[11] As the endosome acidifies, the pH drops below the pKa of D-Lin-MC3-DMA, causing it to become protonated and positively charged once again.[12] This charge reversal is hypothesized to trigger endosomal escape through one of two primary mechanisms:
-
Membrane Disruption: The positively charged LNP interacts with negatively charged anionic lipids (like phosphatidylserine) on the inner leaflet of the endosomal membrane. This interaction can induce the formation of non-bilayer lipid structures (hexagonal HII phase), leading to membrane destabilization and the release of the RNA payload into the cytoplasm.[11]
-
Proton Sponge Effect: The buffering capacity of the ionizable lipids can lead to an influx of protons into the endosome. To maintain charge neutrality, chloride ions follow, increasing the osmotic pressure within the endosome until it swells and ruptures, releasing its contents.[11]
-
The remarkable efficacy of D-Lin-MC3-DMA stems from its pKa of approximately 6.44, which falls squarely within the optimal range of 6.2 to 6.5 identified for maximizing hepatic gene silencing in vivo.[2][3][13][14] This precise value ensures the lipid remains neutral in the blood but becomes potently active in the exact cellular compartment where its function is required.
Quantitative Data and LNP Composition
The precise formulation of LNPs is critical to their function. D-Lin-MC3-DMA is part of a four-component system, each with a specific role.
| Component | Example | Molar Ratio (%) | Function |
| Ionizable Cationic Lipid | D-Lin-MC3-DMA | 50 | Drives RNA encapsulation and facilitates endosomal escape.[2][15] |
| Phospholipid (Helper Lipid) | DSPC | 10 | Provides structural support for the lipid bilayer.[10][15] |
| Structural Lipid | Cholesterol | 38.5 | Modulates membrane fluidity and stability, aiding in endosomal escape.[8][15] |
| PEGylated Lipid | DMG-PEG 2000 | 1.5 | Controls particle size during formation and provides a steric barrier to reduce aggregation and opsonization in vivo.[8][15] |
Table 1: Typical composition of D-Lin-MC3-DMA-containing LNPs and the function of each component.
| Parameter | Value | Significance |
| Apparent pKa of D-Lin-MC3-DMA | 6.44 | Optimal for the "pKa switch" mechanism; neutral at physiological pH, cationic in endosomes.[1][3][4] |
| Optimal pKa for Hepatic Delivery | 6.2 - 6.5 | D-Lin-MC3-DMA falls within this range, correlating strongly with its high potency for liver gene silencing.[2][14] |
| Optimal pKa for IM Vaccines | 6.6 - 6.9 | A slightly higher pKa range is often favored for intramuscular mRNA vaccine delivery to optimize the immune response.[5] |
Table 2: Key quantitative pKa data for D-Lin-MC3-DMA and related applications.
Experimental Protocols
Protocol 1: Determination of Apparent pKa by TNS Fluorescence Assay
The 6-(p-toluidino)-2-naphthalenesulfonic acid (TNS) assay is a widely used method to determine the apparent pKa of LNPs. TNS is a fluorescent probe that exhibits increased fluorescence in a nonpolar environment, such as when it associates with the positively charged surface of an LNP.[6][16] The pKa is determined as the pH at which 50% of the maximum fluorescence is observed.[13][17]
Materials:
-
Blank LNPs (formulated without RNA cargo), dialyzed into a neutral buffer (e.g., PBS, pH 7.4).
-
TNS probe solution (e.g., 300 µM in DMSO).[6]
-
A series of buffers with pH values ranging from 3.0 to 10.0 (e.g., containing 10 mM citrate, 10 mM phosphate, 10 mM borate, and 150 mM NaCl).[6]
-
Solid black 96-well fluorescence microplate.
-
Fluorescence plate reader.
Methodology:
-
Prepare LNP Dilutions: Dilute the blank LNP stock in each buffer of the pH series to a final lipid concentration of approximately 25-50 µM in the wells.[18][19]
-
Add TNS Probe: Add a small volume (e.g., 2 µL) of the TNS stock solution to each well containing the diluted LNPs.[6]
-
Incubate: Incubate the plate at room temperature for 5-10 minutes, protected from light.
-
Measure Fluorescence: Measure the fluorescence intensity using an excitation wavelength of ~320-325 nm and an emission wavelength of ~447-450 nm.[6][16]
-
Data Analysis: a. Plot the fluorescence intensity as a function of the measured pH of each buffer. b. Fit the data to a sigmoidal dose-response curve (variable slope). c. The pKa is the pH value that corresponds to 50% of the maximal fluorescence signal.
Protocol 2: Formulation of D-Lin-MC3-DMA LNPs with RNA
This protocol describes a common method for preparing RNA-loaded LNPs using pipette or vortex mixing, suitable for lab-scale production.
Materials:
-
D-Lin-MC3-DMA, DSPC, Cholesterol, DMG-PEG 2000.[20]
-
Absolute ethanol (200 proof).
-
RNA cargo (e.g., mRNA, siRNA) dissolved in an acidic aqueous buffer (e.g., 10-50 mM citrate buffer, pH 4.0).[20]
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Dialysis device (e.g., MWCO 3.5 kDa).[20]
Methodology:
-
Prepare Lipid Stock Solution: a. Dissolve D-Lin-MC3-DMA, DSPC, Cholesterol, and DMG-PEG 2000 in absolute ethanol to achieve the desired molar ratio (50:10:38.5:1.5).[20] b. Ensure all lipids are fully dissolved to form a clear solution. The final total lipid concentration in ethanol is typically around 10-20 mg/mL.
-
Prepare RNA Solution: a. Dilute the RNA cargo in the acidic citrate buffer to the desired concentration (e.g., 0.1-0.2 mg/mL).
-
Mixing and LNP Formation: a. The key step is the rapid mixing of the ethanolic lipid solution with the aqueous RNA solution. A typical volume ratio is 1:3 (ethanol:aqueous).[21] b. Pipette Mixing: Rapidly add the aqueous RNA solution to the ethanolic lipid solution and immediately pipette up and down vigorously for 30-60 seconds. c. Vortex Mixing: Alternatively, add the aqueous solution to the lipid solution while vortexing at a controlled speed. d. The rapid change in solvent polarity causes the lipids to self-assemble into nanoparticles, encapsulating the RNA.
-
Incubation and Maturation: Allow the resulting LNP solution to incubate at room temperature for 15-30 minutes.
-
Purification and Buffer Exchange: a. Transfer the LNP solution to a dialysis cassette. b. Dialyze against PBS (pH 7.4) for at least 2 hours, with at least one buffer change, to remove the ethanol and neutralize the solution.
-
Concentration and Sterilization: a. If necessary, concentrate the LNPs using centrifugal filter units. b. Sterilize the final LNP formulation by passing it through a 0.22 µm filter. Store at 4°C.
Conclusion
D-Lin-MC3-DMA is a highly engineered ionizable lipid whose success is fundamentally attributed to its optimized apparent pKa of 6.44. This specific value enables a sophisticated, pH-dependent mechanism of action that is essential for the effective delivery of nucleic acid therapeutics. It allows for efficient RNA encapsulation during formulation, ensures stability and safety during systemic circulation, and most critically, triggers the release of the therapeutic payload from the endosome into the cytoplasm of target cells. The rational design principles exemplified by D-Lin-MC3-DMA continue to guide the development of next-generation lipids for an expanding array of genetic medicines, underscoring the profound impact of fundamental physicochemical properties on therapeutic efficacy.
References
- 1. D-Lin-MC3-DMA, 1224606-06-7 | BroadPharm [broadpharm.com]
- 2. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. precigenome.com [precigenome.com]
- 5. pKa of Lipids in Drug Delivery | BroadPharm [broadpharm.com]
- 6. The Importance of Apparent pKa in the Development of Nanoparticles Encapsulating siRNA and mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Lipid-based nanoparticle - Wikipedia [en.wikipedia.org]
- 11. pnas.org [pnas.org]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. liposomes.ca [liposomes.ca]
- 14. Advances in Lipid Nanoparticles for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Role of Four Lipid Components Of LNPs | Biopharma PEG [biochempeg.com]
- 16. caymanchem.com [caymanchem.com]
- 17. researchgate.net [researchgate.net]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. dovepress.com [dovepress.com]
- 20. resources.tocris.com [resources.tocris.com]
- 21. Illuminating endosomal escape of polymorphic lipid nanoparticles that boost mRNA delivery | bioRxiv [biorxiv.org]
The Pivotal Role of Ionizable Lipids in Lipid Nanoparticle (LNP) Formulations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of mRNA-based therapeutics and vaccines has been largely enabled by the development of sophisticated delivery systems, with lipid nanoparticles (LNPs) at the forefront. Central to the success of these LNPs is a class of synthetic molecules known as ionizable lipids. Their unique pH-sensitive nature is the linchpin that addresses the dual challenge of safely encapsulating nucleic acid cargo in the bloodstream and facilitating its efficient release into the cytoplasm of target cells. This technical guide provides an in-depth exploration of the function of ionizable lipids in LNP formulation, offering a comprehensive overview for researchers, scientists, and drug development professionals.
The Core Function of Ionizable Lipids: A pH-Dependent Charge Switch
Ionizable lipids are amphiphilic molecules that possess a protonatable head group, typically a tertiary amine, which can gain or lose a proton depending on the pH of the surrounding environment.[1] This characteristic is fundamental to their function in LNPs.
-
At physiological pH (~7.4) in the bloodstream: The ionizable lipids remain predominantly neutral. This is crucial for minimizing non-specific interactions with negatively charged biological membranes and blood components, thereby reducing toxicity and preventing rapid clearance from circulation.[1]
-
In an acidic environment (pH < 6.5) during LNP formulation and within the endosome: The head group of the ionizable lipid becomes protonated, acquiring a positive charge.[1] This positive charge is essential for two key processes: the encapsulation of negatively charged nucleic acids (like mRNA or siRNA) during formulation and the subsequent disruption of the endosomal membrane to release the cargo into the cytoplasm.[2]
The acid dissociation constant (pKa) of an ionizable lipid is a critical parameter that dictates the pH at which this charge switch occurs. For effective in vivo delivery, the apparent pKa of the LNP formulation is typically engineered to be between 6.0 and 7.0.[3][4] This ensures that the LNPs remain neutral in the blood but become positively charged upon internalization into the acidic environment of the endosome.[3]
Quantitative Data on Ionizable Lipids
The choice of ionizable lipid significantly impacts the physicochemical properties and in vivo efficacy of LNP formulations. The following table summarizes key quantitative data for several commonly used and novel ionizable lipids.
| Ionizable Lipid | Apparent pKa | Encapsulation Efficiency (%) | Particle Size (nm) | In Vivo Efficacy (Relative) | Reference(s) |
| DLin-MC3-DMA | 6.44 | >90 | 70-100 | High (Liver) | [4][5] |
| SM-102 | 6.68 | >90 | 80-100 | High (Muscle/Spleen) | [2][4] |
| ALC-0315 | ~6.1 | >95 | 80-100 | High (Muscle) | [2] |
| C12-200 | 6.96 | >88 | 60-90 | Varies with formulation | [4][6] |
| LP01 | 6.1 | High | 70-90 | Effective for CRISPR/Cas9 delivery | [7] |
| ARV-T1 | 6.73 | High | Smaller than SM-102 LNPs | >10-fold higher antibody induction than SM-102 | [8][9] |
| Lipid-5 | 6.56 | High | Not specified | Effective for liver delivery | [10] |
Key Experimental Protocols
Accurate characterization of LNP formulations is critical for understanding their performance. The following sections provide detailed methodologies for key experiments.
LNP Formulation via Microfluidics
Microfluidic mixing offers a reproducible and scalable method for LNP production, providing precise control over particle size and polydispersity.[7][11]
Materials:
-
Ionizable lipid, helper lipid (e.g., DSPC), cholesterol, and PEG-lipid dissolved in ethanol.
-
mRNA or other nucleic acid dissolved in an acidic aqueous buffer (e.g., 50 mM sodium citrate, pH 3.0).[6]
-
Microfluidic mixing device (e.g., NanoAssemblr).[6]
-
Syringe pumps.
-
Dialysis cassettes (10 kDa MWCO).[6]
-
Phosphate-buffered saline (PBS), pH 7.4.
Procedure:
-
Prepare the lipid mixture in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5 of ionizable lipid:DSPC:cholesterol:PEG-lipid).[12]
-
Prepare the mRNA solution in the aqueous buffer.
-
Set up the microfluidic device with two syringe pumps, one for the lipid-ethanol solution and one for the mRNA-aqueous solution.
-
Set the flow rates of the two solutions to achieve a specific ratio (e.g., 1:3 organic:aqueous phase) and total flow rate.[6]
-
Initiate the pumps to mix the two solutions within the microfluidic chip, leading to the self-assembly of LNPs.
-
Collect the resulting LNP dispersion.
-
Dialyze the LNP dispersion against PBS (pH 7.4) for at least 4 hours to remove the ethanol and raise the pH.[6]
-
Sterile filter the final LNP formulation through a 0.22 µm filter.
Determination of mRNA Encapsulation Efficiency (RiboGreen Assay)
The RiboGreen assay is a sensitive fluorescence-based method to quantify the amount of mRNA encapsulated within LNPs.[13][14][15]
Materials:
-
Quant-iT RiboGreen RNA Assay Kit.
-
TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5).
-
Triton X-100 solution (e.g., 2% in TE buffer).
-
mRNA standard of known concentration.
-
Black 96-well microplate.
-
Fluorescence plate reader (Excitation: ~480 nm, Emission: ~520 nm).[16]
Procedure:
-
Prepare a standard curve: Create a series of dilutions of the mRNA standard in TE buffer.
-
Prepare samples for total RNA measurement:
-
Prepare samples for free (unencapsulated) RNA measurement:
-
Dilute the LNP sample in TE buffer to the same dilution factor as the total RNA sample, but do not add Triton X-100.
-
-
Assay:
-
Add the prepared standards and samples to the 96-well plate in duplicate.
-
Prepare the RiboGreen working solution by diluting the RiboGreen reagent in TE buffer according to the manufacturer's instructions.
-
Add the RiboGreen working solution to all wells.
-
Incubate for 5-10 minutes at room temperature, protected from light.[14]
-
Measure the fluorescence using the plate reader.
-
-
Calculation:
-
Use the standard curve to determine the concentration of total RNA and free RNA in the respective samples.
-
Calculate the encapsulation efficiency (EE) using the following formula: EE (%) = [(Total RNA - Free RNA) / Total RNA] x 100
-
Determination of LNP Apparent pKa (TNS Assay)
The TNS (6-(p-toluidino)-2-naphthalenesulfonic acid) assay is a fluorescence-based method used to determine the apparent pKa of LNP formulations.[17][18] TNS fluoresces when it binds to the positively charged surface of the LNPs at acidic pH.
Materials:
-
TNS sodium salt.
-
A series of buffers with pH values ranging from approximately 4.0 to 9.0 (e.g., citrate, phosphate, and Tris buffers).[19]
-
LNP sample.
-
Black 96-well microplate.
-
Fluorescence plate reader (Excitation: ~320 nm, Emission: ~450 nm).[17]
Procedure:
-
Dilute the LNP sample to a suitable concentration in a neutral buffer.[17]
-
In the 96-well plate, add a fixed volume of each buffer from the pH series to different wells.
-
Add a constant volume of the diluted LNP sample to each well.
-
Prepare a TNS working solution and add it to all wells.
-
Incubate the plate for approximately 20 minutes at room temperature, protected from light, with gentle shaking.[17]
-
Measure the fluorescence intensity at each pH.
-
Plot the fluorescence intensity as a function of pH.
-
The apparent pKa is the pH value at which 50% of the maximum fluorescence is observed.[19]
In Vitro mRNA Transfection and Protein Expression Assay (Luciferase Assay)
This protocol assesses the ability of LNPs to deliver functional mRNA into cells, leading to the expression of a reporter protein, such as firefly luciferase.[12][20][21]
Materials:
-
Cells cultured in a 96-well plate (e.g., HEK293T or Huh7 cells).[12][22]
-
LNP-encapsulated luciferase mRNA.
-
Cell culture medium.
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).
-
Luminometer.
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the LNP-mRNA formulation in cell culture medium.
-
Remove the existing medium from the cells and add the LNP-mRNA dilutions.
-
Incubate the cells for a specified period (e.g., 24 hours) at 37°C in a CO2 incubator.[12]
-
After incubation, lyse the cells according to the luciferase assay kit manufacturer's protocol.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer. The light output is proportional to the amount of expressed luciferase protein.
Measurement of LNP Size and Zeta Potential
Dynamic light scattering (DLS) and electrophoretic light scattering (ELS) are standard techniques for measuring the size (hydrodynamic diameter) and zeta potential (surface charge) of LNPs, respectively.[23][][25]
Materials:
-
LNP sample.
-
Filtered (0.22 µm) ultrapure water or a suitable buffer (e.g., PBS).
-
DLS/ELS instrument (e.g., Zetasizer).
-
Cuvettes for size and zeta potential measurements.
Procedure for Size Measurement (DLS):
-
Dilute the LNP sample in filtered ultrapure water or buffer to an appropriate concentration.[23]
-
Transfer the diluted sample to a DLS cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature, dispersant viscosity, and refractive index).
-
Perform the measurement to obtain the Z-average diameter and the polydispersity index (PDI).
Procedure for Zeta Potential Measurement (ELS):
-
Use the same diluted LNP sample as for the size measurement.
-
Transfer the sample to a zeta potential measurement cell.
-
Place the cell in the instrument.
-
Set the appropriate instrument parameters.
-
Perform the measurement to obtain the zeta potential value.
Visualizing Key Processes and Relationships
The following diagrams, generated using the DOT language, illustrate critical workflows and pathways involving ionizable lipids in LNP formulations.
Caption: LNP Formulation Workflow using Microfluidics.
Caption: Endosomal Escape Pathway of LNPs.
Caption: Logical Relationship of Ionizable Lipid Properties and Functions.
Conclusion
Ionizable lipids are indispensable components of modern LNP-based nucleic acid delivery systems. Their pH-responsive nature enables the safe and effective transport of genetic material to target cells, a critical requirement for the success of mRNA vaccines and therapeutics. A thorough understanding of their structure-function relationships, coupled with robust analytical characterization, is paramount for the rational design and optimization of next-generation LNP formulations. This guide provides a foundational understanding and practical protocols to aid researchers and developers in this exciting and rapidly evolving field.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pKa of Lipids in Drug Delivery | BroadPharm [broadpharm.com]
- 5. Ionization and structural properties of mRNA lipid nanoparticles influence expression in intramuscular and intravascular administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Lipid Nanoparticles Formulated with a Novel Cholesterol-Tailed Ionizable Lipid Markedly Increase mRNA Delivery Both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. precigenome.com [precigenome.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. waters.com [waters.com]
- 14. Standard Protocol: Encapsulation Efficiency Using RiboGreen® (Example for mRNA-LNPs) - transfection reagents [transfectionreagents.com]
- 15. static.igem.wiki [static.igem.wiki]
- 16. abpbio.com [abpbio.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. caymanchem.com [caymanchem.com]
- 19. Mixing lipids to manipulate the ionization status of lipid nanoparticles for specific tissue targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 21. Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [app.jove.com]
- 22. Expression kinetics of nucleoside-modified mRNA delivered in lipid nanoparticles to mice by various routes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Manufacturing Considerations for the Development of Lipid Nanoparticles Using Microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
The Genesis of a Gold Standard: An In-depth Technical Guide to the Discovery and Development of D-Lin-MC3-DMA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of RNA interference (RNAi) therapeutics has heralded a new era in precision medicine, offering the potential to silence disease-causing genes with high specificity. However, the clinical translation of small interfering RNA (siRNA) has been historically hampered by the challenge of its delivery to target cells in vivo. The development of lipid nanoparticles (LNPs) as a delivery vehicle has been a pivotal breakthrough in this field. At the heart of the most successful LNP formulations lies a critical component: the ionizable cationic lipid. This technical guide delves into the discovery and development of (6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-yl 4-(dimethylamino)butanoate, more commonly known as D-Lin-MC3-DMA (or simply MC3). This molecule has emerged as a gold standard for in vivo hepatic gene silencing and is a key ingredient in the first FDA-approved siRNA therapeutic, Onpattro™ (patisiran).[1][2]
The Dawn of Ionizable Lipids: A Historical Perspective
Early efforts in LNP-siRNA delivery utilized permanently cationic lipids. While effective at encapsulating negatively charged siRNA, these lipids exhibited significant toxicity and were rapidly cleared from circulation, limiting their therapeutic potential. This led to the development of ionizable cationic lipids, which possess a unique pH-dependent charge. At physiological pH (~7.4), these lipids are largely neutral, reducing non-specific interactions and toxicity. However, upon endocytosis into the acidic environment of the endosome (pH 5.5-6.5), they become protonated and thus positively charged. This charge switch is crucial for facilitating the release of the siRNA payload into the cytoplasm, a process known as endosomal escape.[3][4]
The journey to D-Lin-MC3-DMA began with earlier generations of ionizable lipids, such as 1,2-dilinoleyloxy-N,N-dimethyl-3-aminopropane (DLinDMA). While a significant improvement, the potency of DLinDMA-containing LNPs was not sufficient for clinical development.[5] A subsequent structure-activity relationship (SAR) guided synthesis and screening of numerous lipids led to the discovery of DLin-KC2-DMA, which was approximately 100-fold more potent than DLinDMA in silencing the hepatic gene Factor VII.[2][6] This systematic optimization paved the way for the development of D-Lin-MC3-DMA, a molecule that would further revolutionize the field.
D-Lin-MC3-DMA: A Leap in Potency and Efficacy
D-Lin-MC3-DMA was identified through a rigorous screening process that evaluated a large library of novel ionizable lipids. The key to its success lies in its optimized pKa of approximately 6.44.[6][7] This pKa value is in the ideal range to ensure neutrality in the bloodstream and potent cationic charge within the endosome, maximizing endosomal escape and subsequent gene silencing.
The superior performance of D-Lin-MC3-DMA was demonstrated in preclinical studies, most notably in the silencing of coagulation Factor VII (FVII) in mice, a standard model for evaluating hepatic gene silencing. LNP formulations containing D-Lin-MC3-DMA exhibited an unprecedented median effective dose (ED50) of approximately 0.005 mg/kg in mice.[6][7] This represented a greater than 1000-fold improvement in potency compared to the first-generation DLinDMA.[6][8]
This remarkable potency was also observed in non-human primates, where D-Lin-MC3-DMA-containing LNPs effectively silenced the transthyretin (TTR) gene with an ED50 of 0.03 mg/kg.[6][7] These compelling preclinical results directly led to the clinical development of patisiran for the treatment of hereditary transthyretin-mediated amyloidosis.
Quantitative Comparison of Ionizable Lipids
To fully appreciate the advancement represented by D-Lin-MC3-DMA, it is essential to compare its performance with its predecessors and other clinically relevant ionizable lipids. The following table summarizes key quantitative data from various studies.
| Ionizable Lipid | Target Gene | Animal Model | ED50 (mg/kg) | Reference |
| DLinDMA | Factor VII | Mouse | ~1 | [9] |
| DLin-KC2-DMA | Factor VII | Mouse | ~0.02 | [10] |
| D-Lin-MC3-DMA | Factor VII | Mouse | ~0.005 | [6][7] |
| D-Lin-MC3-DMA | TTR | Non-human primate | 0.03 | [6][7] |
| ALC-0315 | Factor VII | Mouse | More potent than MC3 at 1 mg/kg | [11] |
| SM-102 | Luciferase (mRNA) | Mouse (in vitro) | Higher expression than MC3 | [1][12] |
Note: Direct head-to-head comparisons of ED50 values across different studies should be interpreted with caution due to variations in experimental conditions. ALC-0315 and SM-102 were primarily developed for mRNA delivery and their efficacy for siRNA delivery may differ.
Experimental Protocols: A Guide for the Bench Scientist
The following sections provide detailed methodologies for key experiments involved in the development and evaluation of D-Lin-MC3-DMA-containing LNPs.
LNP Formulation
The standard method for preparing D-Lin-MC3-DMA LNPs involves a rapid mixing process, often using a microfluidic device.
Materials:
-
D-Lin-MC3-DMA
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (PEG-DMG)
-
siRNA
-
Ethanol
-
Sodium Acetate Buffer (25 mM, pH 4.0)
-
Phosphate-Buffered Saline (PBS, pH 7.4)
Procedure:
-
Lipid Stock Preparation: Prepare stock solutions of D-Lin-MC3-DMA, DSPC, Cholesterol, and PEG-DMG in ethanol.
-
Lipid Mixture: Combine the lipid stock solutions in a molar ratio of 50:10:38.5:1.5 (D-Lin-MC3-DMA:DSPC:Cholesterol:PEG-DMG).
-
siRNA Solution: Dissolve the siRNA in Sodium Acetate Buffer (pH 4.0).
-
Mixing: Rapidly mix the lipid-ethanol solution with the aqueous siRNA solution at a defined ratio (e.g., 1:3 volume ratio) using a microfluidic mixing device. This rapid mixing leads to the self-assembly of the LNPs.
-
Dialysis: Dialyze the resulting LNP suspension against PBS (pH 7.4) to remove ethanol and raise the pH. This step neutralizes the surface charge of the LNPs.
-
Sterilization: Sterilize the final LNP formulation by filtration through a 0.22 µm filter.
Physicochemical Characterization
Particle Size and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS) using an instrument such as a Malvern Zetasizer.
-
Procedure: Dilute the LNP formulation in PBS. Measure the hydrodynamic diameter (Z-average) and polydispersity index (PDI) to assess size and uniformity. Measure the zeta potential to determine the surface charge of the nanoparticles.
siRNA Encapsulation Efficiency:
-
Method: Quant-iT RiboGreen RNA Assay.
-
Procedure:
-
Measure the total siRNA concentration by disrupting the LNPs with a detergent (e.g., 0.5% Triton X-100) and then adding the RiboGreen reagent.
-
Measure the amount of unencapsulated siRNA in the intact LNP sample (without detergent).
-
Calculate the encapsulation efficiency using the formula: EE (%) = [(Total siRNA - Unencapsulated siRNA) / Total siRNA] * 100
-
In Vivo Gene Silencing Assay (Factor VII Mouse Model)
Animals:
-
C57BL/6 mice (female, 6-8 weeks old).
Procedure:
-
Dosing: Administer the LNP-siRNA formulations intravenously (i.v.) via the tail vein at various doses (e.g., 0.001 to 1 mg/kg). Include a saline or non-targeting siRNA control group.
-
Sample Collection: At a predetermined time point (e.g., 48 hours post-injection), collect blood samples via cardiac puncture.
-
Serum Preparation: Process the blood to obtain serum.
-
Factor VII Analysis: Measure the Factor VII protein levels in the serum using a chromogenic assay kit.
-
Data Analysis: Express the results as the percentage of remaining Factor VII activity compared to the control group. Calculate the ED50 value by plotting the dose-response curve.
Toxicity Assessment
Procedure:
-
Administer a high dose of the LNP-siRNA formulation (e.g., 5 mg/kg) to mice.
-
Collect blood samples at a specified time point (e.g., 24 or 48 hours post-injection).
-
Analyze the serum for markers of liver toxicity, including alanine aminotransferase (ALT), aspartate aminotransferase (AST), and total bilirubin.
Signaling Pathways and Mechanisms of Action
The remarkable in vivo efficacy of D-Lin-MC3-DMA LNPs is underpinned by a sophisticated biological mechanism that ensures targeted delivery to hepatocytes and efficient intracellular release of the siRNA payload.
Hepatocyte Targeting: The ApoE-LDLR Pathway
Upon intravenous administration, LNPs rapidly adsorb various proteins from the bloodstream, forming a "protein corona." A key component of this corona for D-Lin-MC3-DMA LNPs is Apolipoprotein E (ApoE).[13][14] ApoE acts as an endogenous targeting ligand, mediating the uptake of the LNPs by hepatocytes through the low-density lipoprotein receptor (LDLR), which is highly expressed on the surface of these liver cells.[15][16] This hijacking of a natural lipoprotein uptake pathway is a primary reason for the preferential accumulation of these LNPs in the liver.
Endosomal Escape: The Role of pH-Dependent Ionization
Once inside the hepatocyte, the LNP is trafficked into the endosomal pathway. The endosome's internal environment is progressively acidified by proton pumps. This drop in pH is the trigger for the key event in siRNA delivery: endosomal escape.
The tertiary amine headgroup of D-Lin-MC3-DMA becomes protonated in the acidic endosome, imparting a positive charge to the lipid.[3][4] This leads to an electrostatic interaction with the negatively charged lipids of the endosomal membrane. This interaction is thought to disrupt the endosomal membrane, possibly through the formation of non-bilayer lipid structures, ultimately leading to the release of the siRNA into the cytoplasm.[17][18] This "proton sponge" effect, where the influx of protons is followed by an influx of counter-ions and water, can also contribute to endosomal swelling and rupture.[17][19]
Experimental Workflow Overview
The following diagram outlines the typical workflow for the development and preclinical evaluation of a D-Lin-MC3-DMA-based LNP-siRNA formulation.
Conclusion
The discovery and development of D-Lin-MC3-DMA represents a landmark achievement in the field of nucleic acid delivery. Through a systematic and rational design approach, researchers were able to engineer a molecule with an optimal pKa that dramatically enhanced the in vivo potency of LNP-siRNA formulations. The unprecedented efficacy of D-Lin-MC3-DMA in preclinical models paved the way for the successful clinical development of patisiran, the first FDA-approved RNAi therapeutic, and has solidified the position of LNPs as the leading platform for in vivo siRNA delivery to the liver. The principles learned from the development of D-Lin-MC3-DMA continue to inform the design of next-generation ionizable lipids for a wide range of therapeutic applications, including mRNA vaccines and gene editing technologies. This in-depth guide provides a comprehensive overview of the key technical aspects of D-Lin-MC3-DMA's history, offering valuable insights for scientists and researchers working at the forefront of drug delivery and nucleic acid therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Endosomal escape mechanisms of extracellular vesicle-based drug carriers: lessons for lipid nanoparticle design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Advances in Lipid Nanoparticles for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cy3-maleimide.com [cy3-maleimide.com]
- 8. dmg-peg2000.com [dmg-peg2000.com]
- 9. Influence of Cationic Lipid Composition on Gene Silencing Properties of Lipid Nanoparticle Formulations of siRNA in Antigen-Presenting Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Designer Lipids Advance Systemic siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Role of Apolipoprotein E in Hepatocyte Targeting and Transfection Efficiency - Liver-targeted Transfection Reagents [liver-transfection.com]
- 14. Why do lipid nanoparticles target the liver? Understanding of biodistribution and liver-specific tropism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeted Delivery of RNAi Therapeutics With Endogenous and Exogenous Ligand-Based Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Different kinetics for the hepatic uptake of lipid nanoparticles between the apolipoprotein E/low density lipoprotein receptor and the N-acetyl-d-galactosamine/asialoglycoprotein receptor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]
- 19. researchgate.net [researchgate.net]
D-Lin-MC3-DMA vs. other cationic lipids for gene delivery
An In-Depth Technical Guide: D-Lin-MC3-DMA vs. Other Cationic Lipids for Gene Delivery
Introduction
The advent of gene-based therapeutics, including small interfering RNA (siRNA), messenger RNA (mRNA), and DNA-based constructs, has revolutionized the landscape of modern medicine. However, the clinical translation of these powerful modalities hinges on the development of safe and effective delivery systems.[1] Lipid nanoparticles (LNPs) have emerged as the most clinically advanced non-viral vectors for nucleic acid delivery, a success largely attributed to their sophisticated multi-component structure.[2][3][4]
At the core of these delivery vehicles are cationic or, more recently, ionizable lipids. These molecules are critical for encapsulating negatively charged nucleic acid cargo and facilitating its escape from endosomes into the cytoplasm, a key bottleneck in gene delivery.[5][6] D-Lin-MC3-DMA (MC3) is a preeminent example of an ionizable cationic lipid, representing a significant breakthrough in the field.[7] Its development was the result of a rational design process that optimized its structure for potent in vivo gene silencing in hepatocytes.[8] MC3 is the ionizable lipid component of Onpattro® (patisiran), the first siRNA-based drug approved by the U.S. Food and Drug Administration (FDA), validating its clinical utility.[2][5][9][10]
This guide provides a detailed technical comparison of D-Lin-MC3-DMA with other classes of cationic lipids. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of structure-activity relationships, comparative efficacy data, detailed experimental protocols, and the key mechanistic pathways governing LNP-mediated gene delivery.
Physicochemical Properties and Structure-Activity Relationships
Cationic and ionizable lipids are amphiphilic molecules typically comprising three distinct domains: a hydrophilic headgroup, a hydrophobic domain (tails), and a linker that connects them.[10][11][12] The specific chemistry of each domain profoundly influences the lipid's performance, including its delivery efficiency, toxicity, and biodegradability.[12][13]
2.1. The Innovation of Ionizable Cationic Lipids
Early gene delivery systems utilized permanently charged cationic lipids, such as DOTMA and DOTAP.[10][14][15] While effective at condensing nucleic acids, their persistent positive charge at physiological pH leads to rapid clearance from circulation and significant cellular toxicity.[14][16]
The major advancement leading to clinical success was the development of ionizable cationic lipids . These lipids, including D-Lin-MC3-DMA, feature tertiary amine headgroups with a carefully tuned pKa.[14][17] This design confers a pH-dependent charge:
-
At acidic pH (e.g., pH 4-5) , during LNP formulation, the lipid is positively charged, enabling efficient electrostatic interaction and encapsulation of the nucleic acid cargo.[4]
-
At physiological pH (pH 7.4) , in the bloodstream, the lipid is nearly neutral. This quasi-neutral surface reduces nonspecific interactions with blood components, prolongs circulation time, and lowers toxicity compared to permanently charged lipids.[4][18]
-
In the acidic environment of the late endosome (pH ~5.5-6.5) , following cellular uptake, the lipid becomes protonated again. This charge acquisition is thought to disrupt the endosomal membrane through interactions with endogenous anionic lipids, facilitating the release of the nucleic acid payload into the cytoplasm.[14][18]
2.2. D-Lin-MC3-DMA: A Clinically Validated Benchmark
D-Lin-MC3-DMA ((6Z,9Z,28Z,31Z)-Heptatriaconta-6,9,28,31-tetraen-19-yl 4-(dimethylamino)butanoate) was identified through systematic screening as a highly potent lipid for siRNA delivery.[10][19] Its structure incorporates a dimethylamino headgroup and two linoleyl chains, which introduce unsaturation that enhances the fusogenicity of the LNP.[8] A critical feature is its pKa of approximately 6.44, which falls within the optimal range (6.2-6.5) for maximizing in vivo hepatic gene silencing.[7][8]
2.3. Other Clinically Relevant Ionizable Lipids
The success of mRNA-based COVID-19 vaccines brought other ionizable lipids to the forefront, namely ALC-0315 and SM-102 .[5] These lipids are structurally distinct from MC3 but share the core principle of pH-dependent ionization.[9] They have proven highly effective for intramuscular delivery of mRNA, highlighting that the optimal lipid structure can be dependent on the nucleic acid payload and the intended route of administration.
2.4. Biodegradable Lipids: The Next Frontier
A key focus of current research is the development of biodegradable lipids to enhance safety and minimize potential long-term accumulation.[20][21] This is often achieved by incorporating cleavable bonds, such as esters, into the lipid structure.[8][20][21] These lipids are designed to be hydrolyzed by endogenous enzymes into smaller, readily cleared metabolites after performing their delivery function.[20][21]
Data Presentation: Comparative Analysis
Quantitative data is essential for comparing the performance of different lipids. The following tables summarize key physicochemical properties, in vivo efficacy, and typical formulation compositions.
Table 1: Physicochemical Properties of Selected Cationic and Ionizable Lipids
| Lipid Name | Type | pKa | Molecular Weight ( g/mol ) | Key Structural Features |
| D-Lin-MC3-DMA | Ionizable | ~6.44[7][8] | 642.09 | Dimethylamino headgroup, ester linker, two linoleyl tails. |
| ALC-0315 | Ionizable | N/A | 786.35 | Tertiary amine headgroup, ester linkers, two hexyldecanoate tails.[9] |
| SM-102 | Ionizable | N/A | 768.28 | Tertiary amine headgroup, ester linker, undecyloxy and heptadecanyl tails.[5] |
| DLin-KC2-DMA | Ionizable | ~6.7[7] | 658.11 | Dioxolane linker, two linoleyl tails.[7] |
| DOTAP | Cationic | N/A | 698.54 | Permanently charged quaternary ammonium headgroup, oleoyl tails.[10][14] |
Table 2: Comparative In Vivo Efficacy of LNP Formulations
| Ionizable Lipid | Gene Target | Animal Model | Dose | Observed Effect | Citation |
| D-Lin-MC3-DMA | Transthyretin (TTR) | Non-human primate | 0.03 mg/kg | ~50% knockdown (ED50) | [8] |
| D-Lin-MC3-DMA | Factor VII (FVII) | Mouse | 1 mg/kg | ~40% protein knockdown | [9][22] |
| ALC-0315 | Factor VII (FVII) | Mouse | 1 mg/kg | ~80% protein knockdown (2-fold > MC3) | [9][22] |
| D-Lin-MC3-DMA | ADAMTS13 | Mouse | 1 mg/kg | ~5% protein knockdown | [9][22] |
| ALC-0315 | ADAMTS13 | Mouse | 1 mg/kg | ~50% protein knockdown (10-fold > MC3) | [9][22] |
| DLin-KC2-DMA | Plasmid DNA | Mouse | N/A | Higher gene expression than MC3 | [23] |
| ALC-0315 | N/A (Toxicity) | Mouse | 5 mg/kg | Increased markers of liver toxicity | [9][22] |
| D-Lin-MC3-DMA | N/A (Toxicity) | Mouse | 5 mg/kg | No significant increase in liver toxicity markers | [9][22] |
Table 3: Typical LNP Formulation Compositions (Molar Ratios)
| Formulation Basis | Ionizable Lipid | Helper Lipid (DSPC) | Cholesterol | PEG-Lipid (DMG-PEG) | Molar Ratio | Citation |
| Onpattro® (siRNA) | D-Lin-MC3-DMA | DSPC | Cholesterol | DMG-PEG 2000 | 50 | 10 |
| BNT162b2 (mRNA) | ALC-0315 | DSPC | Cholesterol | ALC-0159 | 50 | 10 |
| mRNA-1273 (mRNA) | SM-102 | DSPC | Cholesterol | DMG-PEG 2000 | 50 | 10 |
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows relevant to LNP-based gene delivery.
Caption: LNP systemic delivery pathway.
Caption: LNP formulation via microfluidic mixing.
Caption: Structure-activity relationship logic.
Experimental Protocols
The following protocols provide standardized methodologies for the formulation and evaluation of LNPs.
Protocol 1: LNP Formulation using Microfluidic Mixing
-
Objective: To formulate nucleic acid-loaded LNPs with controlled size and high encapsulation efficiency.
-
Materials:
-
Ionizable lipid (e.g., D-Lin-MC3-DMA), DSPC, Cholesterol, DMG-PEG 2000.
-
200-proof Ethanol.
-
Nucleic acid (siRNA or mRNA).
-
Low pH buffer (e.g., 10-50 mM Sodium Acetate, pH 4.0-5.0).[17]
-
Dialysis buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).
-
Microfluidic mixing system (e.g., NanoAssemblr).
-
-
Procedure:
-
Prepare Lipid Stock: Dissolve the ionizable lipid, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).[17][24] The final total lipid concentration in the ethanol phase is typically between 10-25 mg/mL.
-
Prepare Nucleic Acid Solution: Dissolve the nucleic acid in the low pH buffer to the desired concentration.
-
Microfluidic Mixing: Prime the microfluidic cartridge with ethanol and then the respective solutions.[25] Pump the ethanolic lipid solution and the aqueous nucleic acid solution into the microfluidic mixer at a specified total flow rate and flow rate ratio (typically 3:1 aqueous:ethanolic).[25] The rapid mixing of the two phases causes a change in solvent polarity, leading to the self-assembly of lipids and nucleic acids into LNPs.
-
Purification and Buffer Exchange: Immediately following formulation, dialyze the LNP suspension against PBS (pH 7.4) for at least 18-24 hours using an appropriate molecular weight cutoff (MWCO) dialysis cassette to remove ethanol and raise the pH to physiological levels.[9] Tangential flow filtration (TFF) can also be used for larger scale preparations.
-
Sterilization & Storage: Sterile filter the final LNP formulation through a 0.22 µm filter and store at 4°C.
-
Protocol 2: LNP Characterization
-
Objective: To determine the critical quality attributes (CQAs) of the formulated LNPs.
-
Methods:
-
Particle Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and size distribution using Dynamic Light Scattering (DLS).[26][27] Aim for a particle size of 80-100 nm and a PDI < 0.2 for systemic delivery.
-
Nucleic Acid Encapsulation Efficiency (EE): Use a fluorescent dye assay (e.g., Quant-iT RiboGreen).[26] Measure the fluorescence of the LNP sample before and after adding a membrane-lysing surfactant (e.g., Triton X-100). The EE is calculated as: EE (%) = (Total RNA - Free RNA) / Total RNA * 100.
-
Lipid Component Quantification: Use High-Performance Liquid Chromatography with a Charged Aerosol Detector (HPLC-CAD) to confirm the concentration of each lipid component in the final formulation.[26]
-
Morphology: Visualize the LNP structure and morphology using Cryo-Transmission Electron Microscopy (Cryo-TEM).[27][28] This can confirm the presence of a solid, electron-dense core typical of well-formed LNPs.
-
Protocol 3: In Vivo Evaluation of Gene Silencing in Mice
-
Objective: To assess the biological activity and safety of siRNA-LNP formulations.
-
Procedure:
-
Animal Model: Use a suitable mouse strain (e.g., C57BL/6).
-
Administration: Administer the LNP-siRNA formulation via intravenous tail vein injection at the desired dose (e.g., 0.1 - 5 mg siRNA/kg body weight).[9] Include a control group receiving LNPs with a non-targeting control siRNA.
-
Sample Collection: At a pre-determined endpoint (typically 48-72 hours post-injection), collect blood via cardiac puncture for serum isolation. Perfuse the liver with saline and harvest the tissue.
-
Efficacy Analysis:
-
mRNA Level: Isolate total RNA from a portion of the liver, perform reverse transcription, and quantify the target gene mRNA levels using quantitative real-time PCR (RT-qPCR). Normalize to a housekeeping gene.
-
Protein Level: Measure the concentration of the target protein (if secreted) in the serum using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Toxicity Analysis: Measure the levels of liver enzymes Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) in the serum as indicators of hepatotoxicity.[9][22]
-
Conclusion
D-Lin-MC3-DMA remains a cornerstone ionizable lipid in the field of gene delivery, underscored by its central role in the first clinically approved siRNA therapeutic. Its success is a testament to a rational design approach that optimized its pKa for potent and specific gene silencing in the liver.[8][10]
However, the comparative data clearly indicates that the landscape of cationic lipids is not static. Newer lipids, such as ALC-0315, demonstrate superior potency for certain applications, though this may come with a narrower therapeutic window, as evidenced by increased toxicity at higher doses.[9][22] Furthermore, the finding that lipids like DLin-KC2-DMA outperform MC3 for plasmid DNA delivery highlights the critical importance of tailoring the delivery vehicle to the specific nucleic acid cargo and therapeutic goal.[23]
The future of the field lies in the continued exploration of structure-activity relationships to design next-generation lipids. Key goals include enhancing biodegradability to improve the long-term safety profile and engineering lipids that can target tissues beyond the liver.[20][21] The principles learned from the development and clinical translation of D-Lin-MC3-DMA provide an invaluable foundation for building these safer, more versatile, and highly targeted gene delivery platforms of the future.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Intelligent Design of Lipid Nanoparticles for Enhanced Gene Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing the targeting of lipid nanoparticles for gene therapy - Nanoscale Horizons (RSC Publishing) DOI:10.1039/D5NH00351B [pubs.rsc.org]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. Lipid Nanoparticles for Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in Lipid Nanoparticles for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure and Function of Cationic and Ionizable Lipids for Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Correlation of the cytotoxic effects of cationic lipids with their headgroups - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Lipid carriers for mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Toxicity of cationic lipids and cationic polymers in gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. DLin-MC3-Containing mRNA Lipid Nanoparticles Induce an Antibody Th2-Biased Immune Response Polarization in a Delivery Route-Dependent Manner in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sartorius.com [sartorius.com]
- 19. D-Lin-MC3-DMA, 1224606-06-7 | BroadPharm [broadpharm.com]
- 20. pharmaexcipients.com [pharmaexcipients.com]
- 21. pharmaexcipients.com [pharmaexcipients.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. In vivo delivery of plasmid DNA by lipid nanoparticles: the influence of ionizable cationic lipids on organ-selective gene expression - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 24. cdn.caymanchem.com [cdn.caymanchem.com]
- 25. youtube.com [youtube.com]
- 26. blog.curapath.com [blog.curapath.com]
- 27. chromatographyonline.com [chromatographyonline.com]
- 28. Characterization of lipid-based nanomedicines at the single-particle level - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Characteristics of D-Lin-MC3-DMA-Containing Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical characteristics of lipid nanoparticles (LNPs) formulated with the ionizable cationic lipid D-Lin-MC3-DMA. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working with LNP-based delivery systems for nucleic acids such as siRNA and mRNA. This document details the key physical parameters, the experimental protocols for their characterization, and the logical relationships that govern their efficacy.
Core Physical Characteristics
The efficacy and safety of D-Lin-MC3-DMA-containing LNPs as drug delivery vehicles are intrinsically linked to their physical properties. These characteristics, primarily size, polydispersity index (PDI), zeta potential, and encapsulation efficiency, are influenced by the lipid composition, molar ratios of the components, and the manufacturing process.
Lipid Composition
A standard formulation for D-Lin-MC3-DMA-based LNPs typically consists of four main components:
-
Ionizable Cationic Lipid: D-Lin-MC3-DMA is the core functional component, crucial for encapsulating negatively charged nucleic acids and facilitating endosomal escape. Its ionizable nature means it is neutrally charged at physiological pH, reducing systemic toxicity, and becomes positively charged in the acidic environment of the endosome[1][2].
-
Helper Lipid: A phospholipid, commonly 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), contributes to the structural integrity of the LNP bilayer[3].
-
Structural Lipid: Cholesterol is incorporated to enhance stability by filling gaps between the phospholipids, thereby influencing membrane rigidity and integrity[3].
-
PEGylated Lipid: A polyethylene glycol (PEG)-lipid, such as 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000), is included to control particle size during formation and to provide a hydrophilic corona that reduces aggregation and prolongs circulation time in vivo.
A widely adopted molar ratio for these components is 50:10:38.5:1.5 (D-Lin-MC3-DMA:DSPC:Cholesterol:PEG-lipid)[4][5].
Quantitative Data Summary
The following tables summarize the typical physical characteristics of D-Lin-MC3-DMA-containing LNPs as reported in various studies. These values can vary based on the specific formulation parameters, the nature of the nucleic acid payload (siRNA vs. mRNA), and the manufacturing process.
Table 1: Physical Characteristics of D-Lin-MC3-DMA LNPs with siRNA Payload
| Parameter | Typical Range | Reference(s) |
| Size (Hydrodynamic Diameter, nm) | 70 - 120 | [6][7][8] |
| Polydispersity Index (PDI) | < 0.2 | [9] |
| Zeta Potential (mV) at neutral pH | -10 to +10 | [9] |
| Encapsulation Efficiency (%) | > 90% | [7] |
Table 2: Physical Characteristics of D-Lin-MC3-DMA LNPs with mRNA Payload
| Parameter | Typical Range | Reference(s) |
| Size (Hydrodynamic Diameter, nm) | 80 - 150 | [4][5] |
| Polydispersity Index (PDI) | < 0.2 | [9] |
| Zeta Potential (mV) at neutral pH | Near-neutral to slightly negative | [9] |
| Encapsulation Efficiency (%) | > 90% | [9] |
Experimental Protocols
Accurate and reproducible characterization of LNP physical properties is critical for formulation development and quality control. The following sections provide detailed methodologies for the key experiments.
Determination of Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)
Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light from a solution of particles undergoing Brownian motion. The rate of these fluctuations is related to the diffusion coefficient of the particles, which in turn is used to calculate their hydrodynamic diameter via the Stokes-Einstein equation. The PDI is a measure of the broadness of the size distribution.
Methodology:
-
Sample Preparation: Dilute the LNP formulation in a suitable buffer, such as phosphate-buffered saline (PBS), to an appropriate concentration to avoid multiple scattering effects. The final concentration may need to be optimized, but a 100-fold dilution is a common starting point[10].
-
Instrument Setup:
-
Use a DLS instrument equipped with a laser of a specific wavelength (e.g., 633 nm)[11].
-
Set the measurement temperature, typically to 25°C.
-
Select the appropriate scattering angle (e.g., 173° for backscatter measurements to minimize multiple scattering)[12].
-
Input the viscosity and refractive index of the dispersant (e.g., water or PBS) into the software[13].
-
-
Measurement:
-
Equilibrate the sample in the instrument's measurement cell for a few minutes to ensure temperature stability.
-
Perform multiple measurements (e.g., 3-5 runs) to ensure reproducibility[11].
-
-
Data Analysis: The instrument software will automatically calculate the Z-average diameter (an intensity-weighted mean hydrodynamic size) and the PDI from the correlation function of the scattered light intensity fluctuations.
Determination of Zeta Potential by Electrophoretic Light Scattering (ELS)
Principle: ELS measures the velocity of charged particles in a solution under the influence of an applied electric field. The electrophoretic mobility is then used to calculate the zeta potential, which is a measure of the magnitude of the electrostatic charge at the particle's surface.
Methodology:
-
Sample Preparation: Dilute the LNP sample in a low ionic strength buffer, such as 10-fold diluted PBS or deionized water, to ensure sufficient particle mobility in the electric field[14].
-
Instrument Setup:
-
Use a folded capillary cell to apply the electric field[12].
-
The instrument will apply a voltage and measure the frequency shift of the scattered laser light caused by the particle movement.
-
-
Measurement:
-
Inject the diluted sample into the measurement cell, ensuring no air bubbles are present.
-
The instrument will perform the measurement, often involving multiple readings at different positions within the cell to obtain an accurate average.
-
-
Data Analysis: The software calculates the zeta potential from the measured electrophoretic mobility using the Henry equation. The Smoluchowski approximation is commonly used for aqueous systems.
Determination of Encapsulation Efficiency by RiboGreen Assay
Principle: The RiboGreen assay utilizes a fluorescent dye that exhibits a significant increase in fluorescence upon binding to nucleic acids. By measuring the fluorescence of the LNP sample before and after lysis with a detergent, the amount of encapsulated and total nucleic acid can be determined, allowing for the calculation of encapsulation efficiency.
Methodology:
-
Reagent Preparation:
-
Standard Curve: Prepare a standard curve of the free nucleic acid (siRNA or mRNA) of known concentrations in the assay buffer.
-
Sample Measurement:
-
In a 96-well plate, add the diluted LNP sample to two sets of wells.
-
To one set of wells, add the assay buffer without detergent to measure the fluorescence of the unencapsulated (free) nucleic acid.
-
To the other set of wells, add the lysis buffer to disrupt the LNPs and measure the fluorescence of the total nucleic acid[16].
-
Incubate the plate to allow for LNP lysis.
-
Add the RiboGreen working solution to all wells.
-
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths (e.g., ~480 nm excitation and ~520 nm emission)[15].
-
Calculation:
-
Determine the concentration of free and total nucleic acid from the standard curve.
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] x 100
-
Morphological Analysis by Cryogenic Transmission Electron Microscopy (Cryo-TEM)
Principle: Cryo-TEM allows for the visualization of LNPs in their native, hydrated state by rapidly freezing a thin film of the sample suspension. This vitrification process prevents the formation of ice crystals that would damage the LNP structure.
Methodology:
-
Sample Preparation:
-
Apply a small volume (a few microliters) of the LNP suspension to a TEM grid (e.g., a holey carbon grid).
-
Blot the grid to create a thin film of the suspension.
-
Plunge-freeze the grid into a cryogen, such as liquid ethane, to vitrify the sample[2].
-
-
Imaging:
-
Transfer the vitrified grid to a cryo-TEM under cryogenic conditions.
-
Image the LNPs at a low electron dose to minimize radiation damage.
-
-
Data Analysis: The resulting images provide information on the size, shape, and internal structure of the LNPs. It can reveal the presence of a solid core, lamellar structures, and whether the particles are unilamellar or multilamellar[1][17].
Mandatory Visualizations
Endosomal Escape Signaling Pathway
The endosomal escape of D-Lin-MC3-DMA-containing LNPs is a critical step for the cytosolic delivery of their nucleic acid payload. The proposed mechanism involves the protonation of the tertiary amine of D-Lin-MC3-DMA in the acidic environment of the endosome. This leads to an interaction with anionic lipids in the endosomal membrane, inducing a non-bilayer hexagonal (HII) phase transition that disrupts the membrane and releases the cargo[11][18].
Caption: Endosomal escape mechanism of D-Lin-MC3-DMA LNPs.
Experimental Workflow for LNP Formulation and Characterization
The development of LNPs involves a systematic workflow from formulation to characterization to ensure the desired physical properties and efficacy. Microfluidic mixing is a common method for reproducible LNP production[12][19].
References
- 1. Lipid Nanoparticles - Cryo TEM - LNPs - Drug Delivery - [thermofisher.com]
- 2. Lipid Nanoparticle characterization with cryo-TEM | NIS [nanoimagingservices.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. mdpi.com [mdpi.com]
- 5. Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. liposomes.ca [liposomes.ca]
- 7. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. DLin-MC3-Containing mRNA Lipid Nanoparticles Induce an Antibody Th2-Biased Immune Response Polarization in a Delivery Route-Dependent Manner in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 12. Microfluidic synthesis of lipid nanoparticles - Inside Therapeutics [insidetx.com]
- 13. pubcompare.ai [pubcompare.ai]
- 14. How to measure mRNA-LNP surface charge | Malvern Panalytical [malvernpanalytical.com]
- 15. abpbio.com [abpbio.com]
- 16. researchgate.net [researchgate.net]
- 17. creative-biostructure.com [creative-biostructure.com]
- 18. pnas.org [pnas.org]
- 19. mdpi.com [mdpi.com]
A Technical Guide to D-Lin-MC3-DMA-13C3 as an Internal Standard in Bioanalytical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Lin-MC3-DMA is a pivotal ionizable cationic lipid that has been instrumental in the clinical success of nucleic acid therapies, most notably as a key component in the lipid nanoparticle (LNP) formulation of the FDA-approved siRNA therapeutic, Onpattro (patisiran).[1][2] Its unique chemical properties, including a pKa of approximately 6.44, facilitate the encapsulation of negatively charged nucleic acids and their subsequent endosomal escape into the cytoplasm of target cells. Given its central role in drug delivery, the accurate quantification of D-Lin-MC3-DMA in biological matrices is paramount for pharmacokinetic (PK), toxicokinetic (TK), and biodistribution studies.
This technical guide provides an in-depth overview of the use of D-Lin-MC3-DMA-13C3 as a stable isotope-labeled internal standard (SIL-IS) for the robust and accurate bioanalysis of D-Lin-MC3-DMA. The use of a SIL-IS is the gold standard in quantitative mass spectrometry, as it effectively compensates for variations in sample preparation, matrix effects, and instrument response, thereby ensuring the highest level of data quality.[3]
Physicochemical Properties of D-Lin-MC3-DMA
| Property | Value | Reference |
| Full Name | (6Z,9Z,28Z,31Z)-Heptatriaconta-6,9,28,31-tetraen-19-yl 4-(dimethylamino)butanoate | |
| Synonyms | MC3 | |
| Molecular Formula | C43H79NO2 | |
| Molecular Weight | 642.1 g/mol | |
| pKa | 6.44 |
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is not publicly available, the general approach involves the incorporation of three carbon-13 atoms into the 4-(dimethylamino)butanoate headgroup of the molecule. This can be achieved by utilizing a 13C-labeled precursor during the synthesis. A plausible synthetic route would involve the esterification of the dilinoleyl alcohol core with a 13C3-labeled 4-(dimethylamino)butanoic acid. The synthesis of 13C-labeled carboxylic acids can be accomplished through various established organic chemistry methods, such as the use of 13C-labeled cyanide followed by hydrolysis.
The Role of D-Lin-MC3-DMA in LNP-Mediated Nucleic Acid Delivery
The delivery of nucleic acid therapeutics via LNPs is a multi-step process that relies on the physicochemical properties of its lipid components. D-Lin-MC3-DMA plays a crucial role in the initial formulation of the LNP and its subsequent interaction with the cellular machinery to deliver the therapeutic payload.
References
- 1. Pharmacokinetics of Patisiran, the First Approved RNA Interference Therapy in Patients With Hereditary Transthyretin‐Mediated Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of Patisiran, the First Approved RNA Interference Therapy in Patients With Hereditary Transthyretin-Mediated Amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Researcher's Compass: A Guide to Isotope-Labeled Lipids in Metabolic Investigation
Authored for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide navigates the fundamental principles and applications of isotope-labeled lipids in research. It provides a comprehensive overview for professionals in the scientific community, offering detailed methodologies and data interpretation strategies to harness the power of isotopic tracers in unraveling the complexities of lipid metabolism.
Core Principles of Isotope Labeling in Lipidomics
Isotope-labeled lipids are powerful tools for tracing the metabolic fate of lipids in biological systems.[1][2] In this technique, one or more atoms in a lipid molecule are replaced with a stable (non-radioactive) isotope, such as Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N).[1] Because these isotopes have the same chemical properties as their more abundant counterparts, they are metabolized identically, serving as a "tag" that can be detected by analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][3][4]
The primary advantage of using stable isotopes is the ability to distinguish between pre-existing lipid pools and newly synthesized or modified lipids. This allows for the direct measurement of dynamic processes such as:
-
De novo synthesis: The rate at which new lipids are created from precursor molecules.
-
Turnover and flux: The balance of synthesis, degradation, and conversion of lipids within metabolic pathways.[1][2]
-
Remodeling: The modification of existing lipids, for example, through the exchange of fatty acyl chains.
Common Isotope Tracers and Their Applications
The choice of isotope and the labeled position on the lipid molecule depends on the specific metabolic pathway under investigation.
| Isotope Tracer | Common Labeled Molecules | Key Applications |
| Carbon-13 (¹³C) | Glucose, Fatty Acids (e.g., Palmitate), Glycerol, Amino Acids (e.g., Serine) | Tracing the carbon backbone in de novo lipogenesis, fatty acid elongation, and sphingolipid synthesis.[1][3] |
| Deuterium (²H) | Heavy Water (D₂O), Fatty Acids, Choline | Measuring whole-body lipid turnover, fatty acid oxidation, and phospholipid headgroup exchange.[1] |
| Nitrogen-15 (¹⁵N) | Amino Acids (e.g., Serine) | Specifically tracking the synthesis of nitrogen-containing lipids like sphingolipids and phosphatidylethanolamine.[1] |
Experimental Design and Methodologies
A typical workflow for using isotope-labeled lipids in research involves several key stages, from introducing the tracer to analyzing the resulting data.
Metabolic Labeling in Cell Culture (In Vitro)
One common approach is Stable Isotope Labeling by Fatty Acids in Cell Culture (SILFAC). In this method, cells are cultured in a medium where standard fatty acids are replaced with their isotope-labeled counterparts.[5]
Protocol for Metabolic Labeling with [¹³C₁₆]-Palmitate:
-
Cell Seeding: Plate cells (e.g., HeLa or HepG2) at a desired density and allow them to adhere overnight.
-
Preparation of Labeling Medium: Prepare the cell culture medium by supplementing it with a known concentration of [¹³C₁₆]-palmitate complexed to fatty acid-free bovine serum albumin (BSA). A typical concentration is 100-200 µM.
-
Labeling: Remove the standard culture medium and replace it with the labeling medium.
-
Time Course: Incubate the cells for various time points (e.g., 0, 2, 4, 8, 16, 24 hours) to monitor the incorporation of the labeled fatty acid into different lipid classes.
-
Cell Harvesting and Lipid Extraction: At each time point, wash the cells with ice-cold phosphate-buffered saline (PBS), and then harvest them. Extract the total lipids using a solvent system such as chloroform:methanol (2:1, v/v).
In Vivo Labeling
For in vivo studies in animal models or humans, isotope-labeled precursors can be administered through various routes, including oral gavage, intravenous infusion, or incorporation into the diet. Heavy water (D₂O) is a common tracer for in vivo studies due to its rapid equilibration with the body's water pool and its incorporation into lipids during synthesis.
Sample Preparation for Mass Spectrometry
-
Lipid Extraction: The Folch method (chloroform:methanol) or the Bligh-Dyer method (chloroform:methanol:water) are standard procedures for extracting lipids from cells or tissues.
-
Internal Standards: To ensure accurate quantification, a mixture of isotope-labeled lipid internal standards, representing different lipid classes, is added to the sample before extraction.[2]
-
Derivatization (Optional): For certain analyses, especially with gas chromatography-mass spectrometry (GC-MS), lipids may be derivatized to improve their volatility and ionization efficiency.
Mass Spectrometry Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used technique for analyzing isotope-labeled lipids.[3]
Typical LC-MS/MS Parameters:
-
Chromatography: Reversed-phase chromatography is commonly used to separate lipid species based on their hydrophobicity.
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for lipids.
-
Mass Analysis: High-resolution mass spectrometers, such as Orbitrap or quadrupole time-of-flight (Q-TOF) instruments, are used to accurately measure the mass-to-charge ratio (m/z) of the labeled and unlabeled lipids.[2]
-
Data Acquisition: Data can be acquired in full scan mode to detect all ions or in a targeted manner using selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) for higher sensitivity and specificity.
Data Analysis and Interpretation
The analysis of data from isotope labeling experiments involves several computational steps.
References
- 1. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive Lipidomic Workflow for Multicohort Population Phenotyping Using Stable Isotope Dilution Targeted Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies of lipid turnover in cells with stable isotope and gas chromatograph-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMR Methods for Determining Lipid Turnover via Stable Isotope Resolved Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Data analysis of MS-based clinical lipidomics studies with crossover design: A tutorial mini-review of statistical methods - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for D-Lin-MC3-DMA Lipid Nanoparticle Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of D-Lin-MC3-DMA (MC3) based lipid nanoparticles (LNPs) for the encapsulation of nucleic acids such as siRNA and mRNA. The following sections offer a comprehensive guide, including reagent preparation, formulation methods, and purification steps.
Overview
D-Lin-MC3-DMA is an ionizable cationic lipid that is a critical component for the effective in vivo delivery of RNA therapeutics.[1][2] LNPs formulated with MC3 are designed to encapsulate and protect nucleic acid payloads, facilitating their delivery to target cells.[3] The formulation's success hinges on precise control over lipid composition, mixing methods, and purification processes. The most common lipid composition by molar ratio is 50% D-Lin-MC3-DMA, 10% 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), 38.5% cholesterol, and 1.5% 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000).[1][4][5][6]
Materials and Reagents
A comprehensive list of required materials is provided in the table below.
| Material | Supplier Example | Notes |
| D-Lin-MC3-DMA | Tocris Bioscience (Cat. No. 7946) | Ionizable cationic lipid. |
| DSPC | Tocris Bioscience (Cat. No. 7943) | Helper lipid. |
| Cholesterol | Tocris Bioscience (Cat. No. 7945) | Structural lipid. |
| DMG-PEG 2000 | Tocris Bioscience (Cat. No. 7944) | PEGylated lipid for stability. |
| Cargo RNA (siRNA/mRNA) | User-defined | |
| Absolute Ethanol (200 proof) | Sigma-Aldrich | For lipid dissolution. |
| Citrate Buffer (10 mM, pH 4.0) | User-prepared | For RNA hydration. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Tocris Bioscience (Cat. No. 5564) | For dialysis and final formulation. |
| Dialysis Kit (MWCO 3.5 kDa) | Various | For purification. |
| RNase-free 1.5 mL tubes | Various | |
| Glass vials | Various | For lipid stock preparation. |
| Vortex mixer or Microfluidic device | Optional | For mixing. |
Experimental Protocols
Stock Solution Preparation
Accurate preparation of lipid stock solutions is crucial for consistent LNP formulation. The following table outlines the preparation of individual lipid stocks in absolute ethanol.
| Lipid Component | Concentration | Preparation |
| D-Lin-MC3-DMA | 75 mg/mL[4] | Dissolve 150 µL of D-Lin-MC3-DMA in 50 µL of pure ethanol.[4] |
| DSPC | 10 mg/mL[4] | Dissolve 10 mg of DSPC in 1.0 mL of pure ethanol.[4] |
| Cholesterol | 10 mg/mL[4] | Dissolve 10 mg of cholesterol in 1.0 mL of pure ethanol.[4] |
| DMG-PEG 2000 | 10 mg/mL[4] | Dissolve 10 mg of DMG-PEG 2000 in 1.0 mL of pure ethanol.[4] |
| Complete Lipid Mix | 19 µg/µL | Combine 13.3 µL of D-Lin-MC3-DMA, 24.6 µL of DSPC, 46.4 µL of cholesterol, and 11.7 µL of DMG-PEG 2000 solutions. Mix thoroughly.[4] |
Payload RNA Preparation
The nucleic acid payload should be prepared in an acidic buffer to facilitate encapsulation.
| Parameter | Value/Procedure |
| RNA Stock Solution | 1 mg/mL in 10 mM citrate buffer (pH 4.0). |
| Total Lipids/RNA Ratio | 40/1 (wt/wt). |
LNP Formulation: Mixing Methods
Rapid mixing of the ethanolic lipid solution with the aqueous RNA solution is critical for the self-assembly of LNPs. Three common methods are described below.
This method is suitable for small-scale preparations.
-
In an RNase-free 1.5 mL tube, combine 16.8 µL of the complete lipid mix solution and 1.2 µL of ethanol. Mix well.[4]
-
In a separate RNase-free tube, mix 46 µL of citrate buffer (10 mM, pH 4) with 8 µL of the 1.0 mg/mL RNA stock solution.[4]
-
Quickly add the 54 µL of the RNA buffer solution to the lipid-ethanol solution.[4]
-
Pipette up and down rapidly for 20–30 seconds.[4]
-
Incubate the resulting solution at room temperature for up to 15 minutes.[4]
This method provides more vigorous mixing.
-
In an RNase-free 1.5 mL tube, add 21 µL of the complete lipid mix solution and 9 µL of ethanol. Mix well.[4]
-
In another RNase-free tube, combine 80 µL of citrate buffer (10 mM, pH 4) and 10 µL of the 1.0 mg/mL RNA stock solution.[4]
-
Set the vortex mixer to a moderate speed and begin vortexing the RNA buffer solution.[4]
-
Quickly add the 30 µL of the lipid-ethanol mix solution into the vortexing RNA solution.
-
Continue vortexing for another 20–30 seconds.
-
Incubate at room temperature for up to 15 minutes.
Microfluidic devices offer precise control over the mixing process, leading to reproducible LNP characteristics.[7][8]
-
Prepare the ethanolic lipid mixture and the aqueous nucleic acid solution as previously described.
-
Use a microfluidic device with a staggered herringbone, T-, or Y-channel design.[5]
-
The inlet flow rates should be optimized by the user to achieve the desired particle size and encapsulation efficiency.[5]
Purification
Purification is necessary to remove ethanol and raise the pH to a physiological level.
-
Dialyze the LNP solution against 1x PBS (pH 7.4) for at least 1 hour using a dialysis kit with a molecular weight cutoff of 3500 Da. For more extensive purification, dialysis can be performed overnight against 1,000 volumes of buffer.[5]
-
After dialysis, transfer the LNP solution to a sterile, RNase-free tube.
-
The LNP solution can be concentrated if necessary using a centrifugal filter with an appropriate molecular weight cutoff.[5]
Sterile Filtration and Storage
-
Filter-sterilize the final LNP solution using a 0.22 µm filter.[5]
-
Store the LNPs at 4°C for up to one week.[5] For longer-term storage, LNPs can be lyophilized and stored at -80°C.[5]
Workflow and Process Visualization
The following diagrams illustrate the key workflows in the preparation of D-Lin-MC3-DMA LNPs.
References
- 1. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DLin-MC3-DMA - Echelon Biosciences [echelon-inc.com]
- 3. siRNA Functionalized Lipid Nanoparticles (LNPs) in Management of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.tocris.com [resources.tocris.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. mdpi.com [mdpi.com]
- 7. ris.utwente.nl [ris.utwente.nl]
- 8. Microfluidic Fabrication of Lipid Nanoparticles for the Delivery of Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Formulating D-Lin-MC3-DMA Lipid Nanoparticles: A Step-by-Step Guide for Researchers
For researchers, scientists, and drug development professionals, the precise formulation of lipid nanoparticles (LNPs) is a critical step in the successful delivery of nucleic acid therapeutics. This guide provides a detailed protocol for the preparation of D-Lin-MC3-DMA-based LNPs, a widely used system for the encapsulation and delivery of siRNA and mRNA. The following application notes and protocols are designed to offer a comprehensive, step-by-step approach, from the preparation of stock solutions to the final characterization of the formulated LNPs.
Core Components and Recommended Molar Ratios
The formulation of D-Lin-MC3-DMA LNPs typically involves four key lipid components, each serving a specific function in the nanoparticle structure and delivery process.[1] The most commonly reported and optimally formulated molar ratio for these components is 50:10:38.5:1.5.[2][3][4][5]
| Component | Molar Ratio (%) | Function |
| D-Lin-MC3-DMA | 50 | Ionizable cationic lipid crucial for nucleic acid encapsulation and endosomal escape.[1] |
| DSPC | 10 | Helper lipid that aids in the structural stability of the LNP.[1] |
| Cholesterol | 38.5 | Modulates membrane fluidity and stability.[1] |
| DMG-PEG 2000 | 1.5 | PEGylated lipid that prevents aggregation and reduces immune system recognition.[1] |
Experimental Protocols
This section details the necessary materials and step-by-step procedures for preparing D-Lin-MC3-DMA LNPs.
Materials Required
-
D-Lin-MC3-DMA
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)[6]
-
Cholesterol[2]
-
DMG-PEG 2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)[6]
-
Cargo nucleic acid (e.g., siRNA, mRNA)
-
Absolute ethanol
-
Citrate buffer (10 mM, pH 4.0)[2]
-
Phosphate-buffered saline (PBS), pH 7.4[2]
-
RNase-free microcentrifuge tubes (1.5 mL)
-
Dialysis kit (MWCO 3.5 kDa)[2]
-
Optional: Vortex mixer or microfluidic mixing device[2]
Preparation of Stock Solutions
It is essential to prepare individual stock solutions of each lipid in absolute ethanol.
| Lipid | Concentration (mg/mL) | Solvent |
| D-Lin-MC3-DMA | 75 | Absolute Ethanol |
| DSPC | 10 | Absolute Ethanol |
| Cholesterol | 10 | Absolute Ethanol |
| DMG-PEG 2000 | 10 | Absolute Ethanol |
Protocol:
-
D-Lin-MC3-DMA: To prepare a 75 mg/mL solution, add 50 µL of pure ethanol to 150 µL of D-Lin-MC3-DMA in a glass vial. Ensure the solution is clear.[2]
-
DSPC, Cholesterol, and DMG-PEG 2000: For each of these lipids, weigh 10 mg and dissolve it in 1.0 mL of pure ethanol to achieve a 10 mg/mL concentration.[2] Ensure each solution is clear. Note that cholesterol may require gentle warming to fully dissolve.[4]
Preparation of the Lipid Mixture Solution
This step involves combining the individual lipid stock solutions to achieve the desired molar ratio. The following volumes are for the preparation of a lipid mix solution containing 19 µg of total lipid per µL of ethanol.[2]
| Lipid Stock Solution | Volume (µL) |
| D-Lin-MC3-DMA (75 mg/mL) | 13.3 |
| DSPC (10 mg/mL) | 24.6 |
| Cholesterol (10 mg/mL) | 46.4 |
| DMG-PEG 2000 (10 mg/mL) | 11.7 |
Protocol:
-
In an RNase-free tube, pipette the specified volumes of each lipid stock solution.
-
Mix the solutions thoroughly by vortexing to obtain a clear, homogenous lipid mixture.
Preparation of the Nucleic Acid Solution
The nucleic acid cargo should be diluted in an acidic buffer to facilitate its encapsulation within the LNPs.
Protocol:
-
Prepare a 1 mg/mL stock solution of your RNA cargo in 10 mM citrate buffer (pH 4.0).
-
The total lipids to RNA ratio should be approximately 40:1 (wt/wt).
LNP Formulation via Rapid Mixing
The formation of LNPs occurs upon the rapid mixing of the ethanolic lipid solution with the aqueous nucleic acid solution.[7] Several methods can be employed for this critical step.
A. Pipette Mixing Method
This method is suitable for small-scale preparations.
Protocol:
-
In an RNase-free 1.5 mL tube, add 16.8 µL of the prepared lipid mix solution and 1.2 µL of ethanol. Mix well.[2]
-
In a separate RNase-free tube, combine 46 µL of 10 mM citrate buffer (pH 4.0) with 8 µL of the 1.0 mg/mL RNA stock solution. Mix well.[2]
-
Quickly add the 54 µL of the RNA buffer solution to the lipid mix solution.[2]
-
Immediately and rapidly pipette the combined solution up and down for 20–30 seconds.[2]
-
Incubate the resulting solution at room temperature for up to 15 minutes.[2]
B. Vortex Mixing Method
This method provides more vigorous mixing.
Protocol:
-
In an RNase-free 1.5 mL tube, add 21 µL of the lipid mix solution and 9 µL of ethanol. Mix well.
-
In another RNase-free tube, combine 80 µL of 10 mM citrate buffer (pH 4.0) and 10 µL of the 1.0 mg/mL RNA stock. Mix well.
-
Set a vortex mixer to a moderate speed.
-
While the RNA buffer solution is vortexing, quickly add the 30 µL of the lipid-ethanol mixture.
-
Continue vortexing for an additional 20–30 seconds.
C. Microfluidic Mixing Method
For more controlled and reproducible LNP formation, a microfluidic device is recommended.[8] This method allows for precise control over the mixing parameters, leading to more uniform particle sizes.[9] The specific parameters will depend on the microfluidic system being used, and users should refer to the manufacturer's protocols.
Downstream Processing: Dialysis and Final Formulation
After the initial formulation, the LNPs must be purified to remove the ethanol and exchange the acidic buffer for a physiological buffer.
Protocol:
-
Dialyze the LNP solution against 1x PBS (pH 7.4) for at least 1 hour using a dialysis kit with a molecular weight cutoff of 3500 Da.[2]
-
After dialysis, transfer the LNP solution to a new RNase-free 1.5 mL tube.
-
Measure the final volume and add 1x PBS to reach the desired final concentration. For example, a final volume of 800 µL can be used.
-
For long-term storage, the LNPs can be filter-sterilized and stored at 4°C for up to a week or lyophilized and stored at -80°C.[8]
LNP Characterization
Following formulation, it is crucial to characterize the LNPs to ensure they meet the required specifications. Key parameters to measure include:
-
Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).
-
Zeta Potential: Measures the surface charge of the LNPs.
-
Encapsulation Efficiency: Quantifies the amount of nucleic acid successfully encapsulated within the LNPs.
Visualizing the Formulation Workflow
The following diagram illustrates the key stages in the formulation of D-Lin-MC3-DMA LNPs.
Caption: Workflow for D-Lin-MC3-DMA LNP Formulation.
References
- 1. distearoyl-sn-glycero.com [distearoyl-sn-glycero.com]
- 2. resources.tocris.com [resources.tocris.com]
- 3. DLin-MC3-Containing mRNA Lipid Nanoparticles Induce an Antibody Th2-Biased Immune Response Polarization in a Delivery Route-Dependent Manner in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomol.com [biomol.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Lipid Nanoparticles: Formulation Concepts + Guidance - Echelon Biosciences [echelon-inc.com]
Application Notes and Protocols for Optimal D-Lin-MC3-DMA LNP Formation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the formulation of Lipid Nanoparticles (LNPs) using the ionizable cationic lipid D-Lin-MC3-DMA. The information compiled herein is based on established scientific literature and protocols to ensure optimal LNP formation for applications such as siRNA and mRNA delivery.
Introduction
Lipid Nanoparticles are at the forefront of nucleic acid delivery, providing a safe and effective vehicle for therapeutic agents. The composition of these LNPs is critical to their efficacy, with the molar ratio of the constituent lipids playing a pivotal role in particle stability, encapsulation efficiency, and successful intracellular delivery. D-Lin-MC3-DMA is a well-established ionizable cationic lipid that is a key component of the FDA-approved siRNA therapeutic, Onpattro®. This document outlines the optimal molar ratios and detailed protocols for the preparation of D-Lin-MC3-DMA-based LNPs.
Optimal Lipid Molar Ratios
The most widely cited and effective molar ratio for the formation of stable and potent D-Lin-MC3-DMA-based LNPs is a four-component system. This formulation has been demonstrated to be optimal for LNP applications, including in vivo gene silencing.[1][2][3][4]
Table 1: Optimal Molar Ratios of Lipids for D-Lin-MC3-DMA LNP Formation
| Lipid Component | Molar Ratio (%) | Role in LNP Formulation |
| D-Lin-MC3-DMA | 50 | Ionizable Cationic Lipid: Essential for encapsulating negatively charged nucleic acids (siRNA, mRNA) through electrostatic interactions at acidic pH and facilitating endosomal escape.[5][6][7] |
| DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) | 10 | Helper Lipid: A phospholipid that contributes to the structural integrity of the lipid bilayer.[5][6][7] |
| Cholesterol | 38.5 | Structural Lipid: Modulates membrane fluidity and stability, contributing to the overall integrity of the LNP.[5][7] |
| PEG-Lipid (e.g., DMG-PEG 2000) | 1.5 | PEGylated Lipid: Prevents aggregation of LNPs and can prolong circulation time in vivo.[5][6] |
Experimental Protocols
The following protocols provide a detailed methodology for the preparation of D-Lin-MC3-DMA LNPs based on the optimal molar ratios.
Materials Required
-
D-Lin-MC3-DMA
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
DMG-PEG 2000 (or other suitable PEG-lipid)
-
Nucleic acid (siRNA or mRNA)
-
Absolute Ethanol
-
Citrate Buffer (e.g., 50 mM, pH 3.0) or Acetate Buffer (e.g., 50 mM, pH 5.0)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis device (e.g., Slide-A-Lyzer™ G2 Dialysis Cassettes, 10K MWCO)
-
Microfluidic mixing device (e.g., NanoAssemblr®) or manual mixing apparatus (e.g., vortexer or pipettes)
Protocol 1: LNP Formulation using Microfluidic Mixing
This protocol is recommended for achieving uniform and reproducible LNPs.
1. Preparation of Stock Solutions:
-
Lipid Stock in Ethanol: Prepare a stock solution of the lipid mixture (D-Lin-MC3-DMA, DSPC, Cholesterol, DMG-PEG 2000) in absolute ethanol at the molar ratio of 50:10:38.5:1.5. The total lipid concentration in ethanol can be, for example, 12.5 mg/mL.
-
Nucleic Acid Stock in Aqueous Buffer: Dissolve the nucleic acid (e.g., mRNA) in an acidic aqueous buffer (e.g., 50 mM citrate buffer, pH 3.0) to a desired concentration (e.g., 0.2 mg/mL).
2. LNP Assembly:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous buffer solution into another syringe.
-
Set the flow rate ratio of the aqueous to ethanol phases to 3:1.
-
Initiate the mixing process. The rapid mixing of the two solutions will lead to the self-assembly of the LNPs.
3. Purification:
-
Collect the LNP dispersion from the outlet of the microfluidic device.
-
To remove the ethanol and exchange the buffer to a physiological pH, dialyze the LNP solution against PBS (pH 7.4) overnight at 4°C using a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10 kDa).
4. Characterization:
-
Characterize the resulting LNPs for size, polydispersity index (PDI), and encapsulation efficiency using techniques such as Dynamic Light Scattering (DLS) and a nucleic acid quantification assay (e.g., RiboGreen assay).
Protocol 2: LNP Formulation using Manual Mixing (Pipette or Vortex)
This method is suitable for smaller scale preparations.
1. Preparation of Solutions:
-
Prepare the lipid stock solution in ethanol and the nucleic acid stock solution in an acidic aqueous buffer as described in Protocol 1.
2. LNP Assembly:
-
Pipette Mixing: Vigorously pipette the aqueous nucleic acid solution into the ethanolic lipid solution. Rapidly pipette the mixture up and down for approximately 30 seconds to facilitate LNP formation.
-
Vortex Mixing: While vortexing the aqueous nucleic acid solution at a moderate speed, rapidly add the ethanolic lipid solution. Continue vortexing for another 20-30 seconds.
3. Incubation and Purification:
-
Incubate the resulting mixture at room temperature for 15-30 minutes.
-
Purify the LNPs by dialysis against PBS (pH 7.4) as described in Protocol 1.
4. Characterization:
-
Characterize the LNPs for size, PDI, and encapsulation efficiency as described above.
Visualization of LNP Formulation Workflow
The following diagram illustrates the general workflow for the preparation of D-Lin-MC3-DMA LNPs.
Caption: Workflow for D-Lin-MC3-DMA LNP Formation.
References
- 1. Preparation of MC3 Lipid Nanoparticles for RNA delivery [tocris.com]
- 2. resources.tocris.com [resources.tocris.com]
- 3. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. DLin-MC3-Containing mRNA Lipid Nanoparticles Induce an Antibody Th2-Biased Immune Response Polarization in a Delivery Route-Dependent Manner in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Four Lipid Components Of LNPs | Biopharma PEG [biochempeg.com]
- 7. researchgate.net [researchgate.net]
Buffer Selection for D-Lin-MC3-DMA LNP Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The successful synthesis of Lipid Nanoparticles (LNPs) encapsulating nucleic acids, such as siRNA and mRNA, using the ionizable cationic lipid D-Lin-MC3-DMA is critically dependent on precise control of the formulation process. A key parameter in this process is the selection of appropriate buffers for both the initial formulation and subsequent purification steps. The pH of the buffer system plays a pivotal role in the protonation state of D-Lin-MC3-DMA, which directly influences the efficiency of nucleic acid encapsulation and the overall stability and morphology of the resulting LNPs. This document provides detailed application notes and protocols for the rational selection of buffers in D-Lin-MC3-DMA LNP synthesis.
The Critical Role of pH in LNP Formation
The ionizable lipid D-Lin-MC3-DMA has a pKa of approximately 6.44.[1] At a pH below its pKa, the tertiary amine group of D-Lin-MC3-DMA becomes protonated, acquiring a positive charge. This positive charge is essential for the electrostatic interaction with the negatively charged phosphate backbone of nucleic acids, driving the encapsulation process.
Conversely, at physiological pH (around 7.4), D-Lin-MC3-DMA is near-neutral. This charge neutrality is crucial for reducing toxicity and facilitating the release of the nucleic acid payload into the cytoplasm following endocytosis. Therefore, a two-buffer system is typically employed:
-
Acidic Formulation Buffer: Used to dissolve the nucleic acid cargo and ensure the protonation of D-Lin-MC3-DMA for efficient encapsulation.
-
Neutral Dialysis/Purification Buffer: Used to remove the organic solvent (typically ethanol) and raise the pH of the LNP suspension to a physiological level, ensuring stability and biocompatibility for in vitro and in vivo applications.
Recommended Buffers for D-Lin-MC3-DMA LNP Synthesis
The choice of buffer can impact LNP characteristics such as size, polydispersity index (PDI), and encapsulation efficiency. Below is a summary of commonly used buffers and their typical parameters.
| Buffer Type | Component | Typical Concentration | Typical pH | Application | Reference(s) |
| Formulation Buffer | Sodium Citrate | 10 mM - 50 mM | 3.0 - 5.0 | Aqueous phase for RNA/siRNA | [2][3][4] |
| Sodium Acetate | 25 mM - 100 mM | 4.0 - 5.0 | Aqueous phase for RNA/siRNA | [5][6][7][8] | |
| Lactate Buffer | 20 mM | 3.0 - 5.0 | Aqueous phase for siRNA | [9] | |
| Dialysis/Purification Buffer | Phosphate-Buffered Saline (PBS) | 1x | 7.2 - 7.4 | Buffer exchange and final formulation | [5][6] |
| Tris-Buffered Saline (TBS) | - | 7.4 | Buffer exchange and final formulation | [3] | |
| HEPES-Buffered Saline (HBS) | - | 7.4 | Buffer exchange and final formulation | [3] |
Experimental Protocols
Protocol 1: D-Lin-MC3-DMA LNP Synthesis using Citrate Buffer (Pipette Mixing Method)
This protocol is adapted for small-scale laboratory synthesis.
Materials:
-
D-Lin-MC3-DMA
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
-
Ethanol (absolute)
-
siRNA or mRNA
-
Citrate Buffer (10 mM, pH 4.0)[2]
-
Phosphate-Buffered Saline (PBS), pH 7.4[2]
-
Dialysis cassette (MWCO 3.5 kDa)
Procedure:
-
Lipid Stock Preparation:
-
Lipid Mixture Preparation:
-
In a sterile microfuge tube, combine the lipid stock solutions to achieve the desired molar ratio. Vortex to mix thoroughly.
-
-
Aqueous Phase Preparation:
-
Dissolve the siRNA or mRNA in 10 mM citrate buffer (pH 4.0) to the desired concentration.[2]
-
-
LNP Formulation (Pipette Mixing):
-
Rapidly inject the ethanolic lipid mixture into the aqueous nucleic acid solution while vigorously pipetting up and down for 30-60 seconds. The volume ratio of the aqueous phase to the ethanol phase is typically 3:1.[3]
-
-
Incubation:
-
Incubate the resulting LNP suspension at room temperature for 15-30 minutes.
-
-
Dialysis:
-
Transfer the LNP suspension to a dialysis cassette.
-
Dialyze against 1x PBS (pH 7.4) for at least 2 hours, with at least one buffer change, to remove ethanol and raise the pH.[2]
-
-
Characterization:
-
Measure the LNP size, PDI, and zeta potential using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency using a nucleic acid quantification assay (e.g., RiboGreen assay).
-
Protocol 2: D-Lin-MC3-DMA LNP Synthesis using Acetate Buffer (Microfluidic Mixing)
This protocol is suitable for more controlled and scalable LNP synthesis.
Materials:
-
Same lipids and ethanol as in Protocol 1.
-
siRNA or mRNA
-
Sodium Acetate Buffer (50 mM, pH 5.0)[5]
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Microfluidic mixing device (e.g., NanoAssemblr)
Procedure:
-
Lipid and Aqueous Phase Preparation:
-
Prepare the ethanolic lipid mixture as described in Protocol 1.
-
Prepare the aqueous nucleic acid solution by dissolving the payload in 50 mM sodium acetate buffer (pH 5.0).[5]
-
-
Microfluidic Mixing:
-
Load the ethanolic lipid solution and the aqueous nucleic acid solution into separate syringes.
-
Set the flow rates on the microfluidic device to achieve a 3:1 aqueous to organic phase ratio.
-
Initiate mixing. The LNP self-assembly occurs rapidly within the microfluidic channels.
-
-
Dialysis/Buffer Exchange:
-
Collect the LNP suspension from the outlet of the microfluidic device.
-
Perform dialysis against 1x PBS (pH 7.4) as described in Protocol 1 or use a tangential flow filtration (TFF) system for larger volumes.
-
-
Characterization:
-
Characterize the resulting LNPs for size, PDI, zeta potential, and encapsulation efficiency.
-
Visualizing the LNP Synthesis Workflow
The following diagrams illustrate the key steps in D-Lin-MC3-DMA LNP synthesis.
Caption: Workflow of D-Lin-MC3-DMA LNP Synthesis.
Logical Relationship of pH and D-Lin-MC3-DMA Protonation
The pH of the surrounding buffer dictates the charge state of D-Lin-MC3-DMA, which is fundamental to the LNP formulation process.
Caption: Influence of pH on D-Lin-MC3-DMA charge state.
Conclusion
The selection of an appropriate buffer system is a cornerstone of successful D-Lin-MC3-DMA LNP synthesis. An acidic formulation buffer, typically citrate or acetate at a pH between 3.0 and 5.0, is essential for efficient nucleic acid encapsulation. Subsequent buffer exchange to a physiological pH, using buffers such as PBS, is critical for creating stable and biocompatible nanoparticles for therapeutic applications. The protocols and data presented herein provide a comprehensive guide for researchers to optimize their LNP formulation processes. It is recommended to empirically test and optimize buffer conditions for each specific nucleic acid payload and intended application to achieve the desired LNP characteristics.
References
- 1. D-Lin-MC3-DMA, 1224606-06-7 | BroadPharm [broadpharm.com]
- 2. resources.tocris.com [resources.tocris.com]
- 3. Leveraging Biological Buffers for Efficient Messenger RNA Delivery via Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. DLin-MC3-Containing mRNA Lipid Nanoparticles Induce an Antibody Th2-Biased Immune Response Polarization in a Delivery Route-Dependent Manner in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Microfluidic Formulation of D-Lin-MC3-DMA-Based Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation of D-Lin-MC3-DMA (DLin-MC3)-based lipid nanoparticles (LNPs) using microfluidic mixing techniques. This document offers detailed experimental protocols, quantitative data summaries, and visual representations of workflows and relevant biological pathways to assist researchers in developing and optimizing LNP-based drug delivery systems.
Introduction to Microfluidic Mixing for LNP Formulation
Microfluidic technology offers precise control over the nanoprecipitation process for LNP formation, leading to reproducible and scalable production of nanoparticles with tunable physicochemical properties.[1][2] The rapid and controlled mixing of a lipid-containing organic phase with an aqueous phase containing the nucleic acid cargo is critical for producing small, uniform LNPs with high encapsulation efficiency.[3][4][5] D-Lin-MC3-DMA is an ionizable cationic lipid that is a key component of several clinically advanced LNP formulations, including the FDA-approved siRNA therapeutic, Onpattro®.[3][6][7] Its ionizable nature facilitates nucleic acid encapsulation at acidic pH and promotes endosomal escape for effective intracellular delivery.[1][8]
This document focuses on common microfluidic mixing techniques and provides protocols specifically for the formulation of D-Lin-MC3-DMA-based LNPs.
Microfluidic Mixing Techniques
Several microfluidic mixer designs are employed for LNP synthesis, each utilizing different principles to achieve rapid mixing.
-
Staggered Herringbone Micromixers (SHM): These devices create chaotic advection by inducing transverse flows, which rapidly folds and stretches the fluid streams, dramatically increasing the interfacial area for diffusion and mixing.[9][10][11]
-
T-Junction and Y-Junction Mixers: These are simpler designs where two streams converge, relying on diffusion and convection for mixing. Mixing efficiency can be enhanced by increasing the flow rate to induce turbulence.[12]
-
Hydrodynamic Focusing: In this technique, a central stream containing one phase is sheathed by two side streams of the other phase, creating a narrow, focused stream that reduces diffusion distances and promotes rapid mixing.[3]
Quantitative Data Summary
The following tables summarize the impact of key formulation and process parameters on the physicochemical properties of D-Lin-MC3-DMA LNPs produced using microfluidic mixing.
Table 1: Effect of Total Flow Rate (TFR) on LNP Size and Polydispersity Index (PDI)
| Cationic/Ionizable Lipid | TFR (mL/min) | LNP Size (nm) | PDI | Reference(s) |
| D-Lin-MC3-DMA | 5 | ~80 | ~0.2 | [2][3] |
| D-Lin-MC3-DMA | 10 | ~60 | ~0.15 | [2][3] |
| D-Lin-MC3-DMA | 15 | ~55 | ~0.15 | [2][3] |
| D-Lin-MC3-DMA | 20 | ~50 | ~0.1 | [2][3] |
Table 2: Effect of Flow Rate Ratio (FRR) of Aqueous to Organic Phase on LNP Size and PDI
| Cationic/Ionizable Lipid | FRR (Aqueous:Organic) | LNP Size (nm) | PDI | Reference(s) |
| D-Lin-MC3-DMA | 1:1 | ~200 | < 0.2 | [2][3] |
| D-Lin-MC3-DMA | 2:1 | ~100 | ~0.15 | [2][3] |
| D-Lin-MC3-DMA | 3:1 | ~50 | ~0.1 | [2][3] |
| D-Lin-MC3-DMA | 5:1 | ~40 | ~0.1 | [2][3] |
Table 3: Effect of PEG-Lipid Molar Percentage on LNP Size
| Cationic/Ionizable Lipid | PEG-Lipid (mol%) | LNP Size (nm) | Reference(s) |
| DLinKC2-DMA | 1 | ~54 | [13] |
| DLinKC2-DMA | 2.5 | ~35 | [13] |
| DLinKC2-DMA | 5 | ~28 | [13] |
| D-Lin-MC3-DMA | 1.5 | ~71 | [7] |
| D-Lin-MC3-DMA | 2.5 | ~71 | [7] |
Experimental Protocols
General Reagent Preparation
Lipid Stock Solutions:
-
Prepare individual stock solutions of D-Lin-MC3-DMA, 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), Cholesterol, and 1,2-dimyristoyl-sn-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) in absolute ethanol.[14][15]
-
Recommended concentrations are typically between 10 mg/mL and 75 mg/mL, depending on the lipid.[14][15] Ensure all lipids are fully dissolved.
-
Store stock solutions at -20°C.
Nucleic Acid Solution:
-
Dissolve the nucleic acid (siRNA or mRNA) in a low pH buffer, such as 10 mM citrate buffer at pH 4.0.[14][15]
-
The concentration will depend on the desired final nucleic acid to lipid ratio.
Protocol for LNP Formulation using a Staggered Herringbone Micromixer (SHM)
This protocol is based on the widely used molar ratio of 50:10:38.5:1.5 (D-Lin-MC3-DMA:DSPC:Cholesterol:DMG-PEG 2000).[7][16][17]
1. Preparation of Lipid Mixture (Organic Phase):
-
In a sterile microcentrifuge tube, combine the lipid stock solutions to achieve the desired molar ratio. For a 1 mL final volume of lipid mixture, typical volumes might be calculated based on the stock concentrations to achieve the 50:10:38.5:1.5 molar ratio.
-
Vortex the lipid mixture thoroughly to ensure homogeneity.
2. Microfluidic Mixing:
-
Set up the microfluidic system with the SHM chip.
-
Load the lipid mixture into one syringe and the nucleic acid solution into another syringe.
-
Set the syringe pumps to the desired flow rates. A common starting point is a Total Flow Rate (TFR) of 12 mL/min and a Flow Rate Ratio (FRR) of 3:1 (Aqueous:Organic).[7]
-
Initiate the flow and collect the LNP solution from the outlet of the microfluidic chip.
3. Post-Formulation Processing:
-
Immediately after collection, dilute the LNP solution with a neutral buffer (e.g., PBS, pH 7.4) to reduce the ethanol concentration.
-
Perform dialysis or tangential flow filtration against PBS (pH 7.4) to remove ethanol and unencapsulated nucleic acid, and to raise the pH.[18] A dialysis cassette with a molecular weight cutoff (MWCO) of 3.5 kDa is suitable.[14][15]
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
Store the LNPs at 4°C.
Characterization of LNPs
-
Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).
-
Zeta Potential: Measured by Laser Doppler Velocimetry.
-
Encapsulation Efficiency: Determined using a fluorescent dye-based assay (e.g., RiboGreen assay) to quantify the amount of encapsulated nucleic acid.
Visualizations
Experimental Workflow
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. Manufacturing Considerations for the Development of Lipid Nanoparticles Using Microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Use of Microfluidics to Prepare Lipid-Based Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Microfluidic Fabrication of Lipid Nanoparticles for the Delivery of Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A strategy for synthesis of lipid nanoparticles using microfluidic devices with a mixer structure - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. dionamix.com [dionamix.com]
- 13. researchgate.net [researchgate.net]
- 14. resources.tocris.com [resources.tocris.com]
- 15. Preparation of MC3 Lipid Nanoparticles for RNA delivery [tocris.com]
- 16. researchgate.net [researchgate.net]
- 17. DLin-MC3-Containing mRNA Lipid Nanoparticles Induce an Antibody Th2-Biased Immune Response Polarization in a Delivery Route-Dependent Manner in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lipid Nanoparticles for Short Interfering RNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for D-Lin-MC3-DMA in siRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing D-Lin-MC3-DMA for the in vivo delivery of small interfering RNA (siRNA) in mouse models. This document includes detailed protocols for the formulation of lipid nanoparticles (LNPs), experimental procedures for in vivo studies, and a summary of key performance data.
Introduction to D-Lin-MC3-DMA
D-Lin-MC3-DMA (MC3) is a potent, ionizable cationic lipid that has become a cornerstone for the systemic delivery of siRNA, particularly to hepatocytes.[1][2][3] Its efficacy is highlighted by its use in the first FDA-approved siRNA therapeutic, Onpattro (patisiran).[4] The structure of MC3 is optimized for efficient siRNA encapsulation and intracellular release. A key feature of MC3 is its pKa of approximately 6.44, which is crucial for its function.[5] At a low pH (e.g., during formulation), the lipid is positively charged, facilitating the encapsulation of negatively charged siRNA.[5][6] In the bloodstream, at a physiological pH of 7.4, the LNP surface is relatively neutral, which helps to reduce clearance and improve circulation time.[6] Upon endocytosis into the target cell, the acidic environment of the endosome protonates MC3, leading to the disruption of the endosomal membrane and the release of the siRNA cargo into the cytoplasm where it can engage with the RNA-induced silencing complex (RISC).[6]
Data Summary
The following tables summarize the quantitative data for D-Lin-MC3-DMA-based LNP formulations for siRNA delivery in mouse models.
Table 1: Physicochemical Properties of D-Lin-MC3-DMA LNPs
| Parameter | Typical Value | Reference |
| Molar Ratio (MC3:DSPC:Chol:PEG-DMG) | 50:10:38.5:1.5 | [1] |
| Mean Particle Size (diameter) | 70 - 100 nm | N/A |
| Polydispersity Index (PDI) | < 0.2 | N/A |
| siRNA Encapsulation Efficiency | > 90% | N/A |
| Zeta Potential (at neutral pH) | Near-neutral | [6] |
Table 2: In Vivo Gene Silencing Efficacy in Mice
| Target Gene | Mouse Model | siRNA Dose | Efficacy (ED50) | Reference |
| Factor VII (FVII) | C57BL/6 | 1 mg/kg | ~0.005 mg/kg | [4][5][7] |
| Transthyretin (TTR) | Non-human primates | 0.03 mg/kg | 0.03 mg/kg | [5] |
| ADAMTS13 | C57BL/6 | 1 mg/kg | Less potent than ALC-0315 | [1][2][3] |
Table 3: Comparative In Vivo Performance (D-Lin-MC3-DMA vs. ALC-0315)
| Parameter | D-Lin-MC3-DMA LNP | ALC-0315 LNP | Reference |
| FVII Knockdown (1 mg/kg siRNA) | ~50% | ~90% (2-fold greater than MC3) | [1][2][3] |
| ADAMTS13 Knockdown (1 mg/kg siRNA) | ~10% | ~60% (10-fold greater than MC3) | [1][2][3] |
| Liver Toxicity (5 mg/kg siRNA) | No significant increase in ALT/bile acids | Increased ALT and bile acids | [1][2][3] |
Experimental Protocols
Protocol 1: Formulation of D-Lin-MC3-DMA LNPs for siRNA Delivery
This protocol describes the preparation of LNPs using a vortex mixing method, which is suitable for small-scale laboratory preparations.
Materials:
-
D-Lin-MC3-DMA
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (PEG-DMG)
-
siRNA of interest
-
Absolute ethanol
-
Citrate buffer (10 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
RNase-free microcentrifuge tubes
-
Vortex mixer
-
Dialysis cassette (MWCO 3.5 kDa)
Procedure:
-
Lipid Stock Solution Preparation:
-
Prepare individual stock solutions of D-Lin-MC3-DMA, DSPC, Cholesterol, and PEG-DMG in absolute ethanol. A recommended concentration is 10 mg/mL for DSPC, Cholesterol, and PEG-DMG, and 75 mg/mL for D-Lin-MC3-DMA.
-
-
Lipid Mix Preparation:
-
In an RNase-free tube, combine the lipid stock solutions to achieve a molar ratio of 50:10:38.5:1.5 (D-Lin-MC3-DMA:DSPC:Cholesterol:PEG-DMG).[1]
-
-
siRNA Solution Preparation:
-
Dissolve the siRNA in 10 mM citrate buffer (pH 4.0).
-
-
LNP Formulation:
-
Combine the lipid mix in ethanol with the siRNA solution in citrate buffer at a 1:3 volume ratio (ethanol:buffer).[1]
-
Rapidly add the lipid-ethanol solution to the siRNA-buffer solution while vortexing at a moderate speed.
-
Continue vortexing for an additional 20-30 seconds.
-
Incubate the resulting mixture at room temperature for 15 minutes.
-
-
Dialysis:
-
Transfer the LNP solution to a dialysis cassette.
-
Dialyze against PBS (pH 7.4) for at least 2 hours, with at least one change of buffer, to remove ethanol and raise the pH.[1]
-
-
Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the siRNA encapsulation efficiency using a nucleic acid quantification assay (e.g., RiboGreen assay) before and after LNP lysis.
-
Protocol 2: In Vivo siRNA Delivery in Mouse Models
Materials:
-
D-Lin-MC3-DMA LNP-siRNA formulation
-
Sterile PBS, pH 7.4
-
Mouse strain of choice (e.g., C57BL/6)
-
Insulin syringes (or other appropriate syringes for intravenous injection)
-
Animal handling and restraint equipment
Procedure:
-
Animal Acclimatization:
-
Acclimatize mice to the housing conditions for at least one week prior to the experiment.
-
-
Dose Preparation:
-
Dilute the LNP-siRNA formulation in sterile PBS to the desired final concentration for injection. The final injection volume is typically 100-200 µL for intravenous administration.
-
-
Administration:
-
Monitoring:
-
Monitor the animals for any adverse effects.
-
-
Tissue Collection and Analysis:
-
At the desired time point post-injection (e.g., 24, 48, or 72 hours), euthanize the mice.
-
Collect tissues of interest (e.g., liver, spleen).[10]
-
For gene knockdown analysis, isolate total RNA from the tissues.
-
Protocol 3: Quantification of Gene Knockdown using qRT-PCR
Materials:
-
Total RNA isolated from tissues
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Primers for the target gene and a housekeeping gene (e.g., GAPDH, PPIB)
-
Real-time PCR instrument
Procedure:
-
RNA Quantification and Quality Control:
-
Measure the concentration and purity of the isolated RNA.
-
-
Reverse Transcription:
-
Synthesize cDNA from the total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers for the target gene and a housekeeping gene.
-
Run samples in triplicate.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.[11]
-
Normalize the expression of the target gene to the housekeeping gene.
-
Compare the gene expression in the treated groups to the control group (e.g., PBS or non-targeting siRNA treated).
-
Protocol 4: Quantification of siRNA in Tissues using Stem-Loop qRT-PCR
Stem-loop qRT-PCR is a sensitive method for quantifying mature siRNA strands in tissue samples.[11]
Materials:
-
Total RNA isolated from tissues
-
Stem-loop reverse transcription primer specific to the siRNA guide strand
-
TaqMan MicroRNA Reverse Transcription Kit (or similar)
-
TaqMan Universal PCR Master Mix (or similar)
-
Forward primer specific to the siRNA
-
Universal reverse primer
-
Real-time PCR instrument
Procedure:
-
Stem-Loop Reverse Transcription:
-
Perform reverse transcription of the total RNA using the stem-loop RT primer. This primer is designed to specifically anneal to the 3' end of the siRNA guide strand and provide a template for reverse transcriptase.[11]
-
-
Real-Time PCR:
-
Amplify the cDNA product using a forward primer specific to the siRNA sequence and a universal reverse primer that binds to the loop portion of the RT primer.[11]
-
-
Quantification:
-
Generate a standard curve using known concentrations of the synthetic siRNA to quantify the absolute amount of siRNA in the tissue samples.[11]
-
Visualizations
Caption: Mechanism of D-Lin-MC3-DMA LNP-mediated siRNA delivery.
Caption: Experimental workflow for in vivo siRNA delivery.
References
- 1. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA Delivery to Hepatocytes and Hepatic Stellate Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a Combined Lipid-Based Nanoparticle Formulation for Enhanced siRNA Delivery to Vascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in Lipid Nanoparticles for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monitoring the in vivo siRNA release from lipid nanoparticles based on the fluorescence resonance energy transfer principle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipid Nanoparticles for Short Interfering RNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RNAi In Vivo | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Performing RNAi Experiments in Animals | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Quantitative evaluation of siRNA delivery in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of in vivo siRNA delivery in cancer mouse models - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Efficient mRNA Encapsulation using D-Lin-MC3-DMA for Research and Drug Development
Application Note and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the encapsulation of messenger RNA (mRNA) into lipid nanoparticles (LNPs) utilizing the ionizable cationic lipid D-Lin-MC3-DMA. D-Lin-MC3-DMA is a well-established and highly effective lipid for the formulation of nucleic acid-based therapies, offering superior encapsulation efficiency and potent in vivo delivery.
The following protocols and data are intended to serve as a foundational resource for researchers in academia and industry. The methodologies described herein are based on established literature and provide a robust framework for the reproducible formulation of mRNA-LNPs suitable for a range of research and preclinical applications.
Quantitative Data Summary
The following tables summarize typical physicochemical properties of mRNA-LNPs formulated with D-Lin-MC3-DMA. These values are compiled from various studies and represent a benchmark for successful formulation.[1][2][3][4]
Table 1: Physicochemical Characteristics of D-Lin-MC3-DMA-based mRNA-LNPs
| Parameter | Typical Value Range | Method of Measurement |
| Particle Size (Z-average) | 70 - 120 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | 0.05 - 0.2 | Dynamic Light Scattering (DLS) |
| Encapsulation Efficiency | > 85% | RiboGreen Assay |
| Zeta Potential (at pH 7.4) | -10 mV to +10 mV | Laser Doppler Velocimetry |
Table 2: Formulation Parameters for D-Lin-MC3-DMA mRNA-LNPs
| Parameter | Recommended Value | Notes |
| Lipid Molar Ratio (D-Lin-MC3-DMA:DSPC:Cholesterol:PEG-Lipid) | 50:10:38.5:1.5 | This ratio is critical for LNP stability and efficacy.[2][4][][6][7][8][9][10][11][12][13][14][15] |
| N/P Ratio (Amine of D-Lin-MC3-DMA to Phosphate of mRNA) | 3 - 8 | The optimal ratio may vary depending on the mRNA sequence and length.[4][7][8][10] |
| Aqueous Buffer for mRNA | 10-50 mM Sodium Acetate or Sodium Citrate, pH 4.0-5.0 | An acidic pH is essential for the protonation of D-Lin-MC3-DMA and complexation with mRNA.[4][][7][8][9][10][15] |
| Solvent for Lipids | Absolute Ethanol | Ensures complete dissolution of all lipid components.[3][4][][6][7][9][11][14] |
| Final Ethanol Concentration during Mixing | 25% - 35% | Rapid mixing of the lipid-ethanol and aqueous mRNA solutions is crucial. |
| Dialysis Buffer | Phosphate Buffered Saline (PBS), pH 7.4 | Removes ethanol and raises the pH to physiological levels.[][6][10][15] |
Experimental Protocols
The following protocols detail the necessary steps for the preparation and characterization of mRNA-LNPs using D-Lin-MC3-DMA.
Materials and Reagents
-
D-Lin-MC3-DMA (ionizable lipid)
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (helper lipid)
-
Cholesterol (helper lipid)
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) or similar PEGylated lipid
-
Messenger RNA (mRNA) of interest
-
Absolute Ethanol (200 proof, molecular biology grade)
-
Sodium Acetate or Sodium Citrate buffer (10-50 mM, pH 4.0-5.0, RNase-free)
-
Phosphate Buffered Saline (PBS), pH 7.4 (RNase-free)
-
RNase-free water, microcentrifuge tubes, and pipette tips
-
Dialysis cassette (e.g., Slide-A-Lyzer™, MWCO 10 kDa)
-
Microfluidic mixing device (e.g., NanoAssemblr®) or a vortex mixer
Protocol 1: Preparation of Lipid Stock Solutions
-
Prepare individual stock solutions of D-Lin-MC3-DMA, DSPC, Cholesterol, and DMG-PEG 2000 in absolute ethanol.
-
A common stock concentration is 10-20 mg/mL. Ensure complete dissolution of each lipid. Gentle warming may be required for cholesterol.
-
Store lipid stock solutions at -20°C under an inert atmosphere (e.g., argon) to prevent oxidation.
Protocol 2: Preparation of the Lipid Mixture
-
In an RNase-free microcentrifuge tube, combine the lipid stock solutions to achieve the desired molar ratio of 50:10:38.5:1.5 (D-Lin-MC3-DMA:DSPC:Cholesterol:DMG-PEG 2000).
-
Vortex the lipid mixture thoroughly to ensure a homogenous solution.
Protocol 3: Preparation of the mRNA Solution
-
Dilute the mRNA stock solution in the acidic aqueous buffer (e.g., 50 mM Sodium Acetate, pH 5.0) to the desired concentration. The final concentration will depend on the target N/P ratio and the volume of the lipid mixture.
-
Ensure all handling of mRNA is performed in an RNase-free environment.
Protocol 4: mRNA Encapsulation via Microfluidic Mixing
This method is recommended for achieving highly reproducible and monodisperse LNPs.
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid mixture (in ethanol) into one syringe and the mRNA solution (in aqueous buffer) into another syringe.
-
Set the flow rate ratio to 1:3 (ethanol:aqueous) to achieve a final ethanol concentration of approximately 25%.
-
Initiate the mixing process. The rapid mixing within the microfluidic channels facilitates the self-assembly of the mRNA-LNPs.
-
Collect the resulting LNP solution.
Protocol 5: mRNA Encapsulation via Vortex Mixing
This method is a simpler alternative to microfluidics, suitable for smaller scale preparations.
-
Pipette the aqueous mRNA solution into an RNase-free microcentrifuge tube.
-
Set a vortex mixer to a medium-high speed.
-
While the mRNA solution is vortexing, rapidly inject the lipid mixture (in ethanol) into the vortexing solution.
-
Continue vortexing for an additional 30-60 seconds to ensure thorough mixing.
Protocol 6: Dialysis and Concentration
-
Transfer the LNP solution to a dialysis cassette.
-
Dialyze against sterile PBS (pH 7.4) at 4°C. Perform at least two buffer exchanges over a period of 4-6 hours to efficiently remove the ethanol and raise the pH.
-
After dialysis, recover the LNP solution from the cassette.
-
If necessary, concentrate the LNPs using a centrifugal filter unit (e.g., Amicon® Ultra, MWCO 100 kDa).
Protocol 7: Characterization of mRNA-LNPs
-
Particle Size and Polydispersity Index (PDI): Measure the Z-average diameter and PDI using Dynamic Light Scattering (DLS).
-
Encapsulation Efficiency: Determine the percentage of encapsulated mRNA using a fluorescent dye-based assay such as the RiboGreen assay.[2][3][4][15] The assay is performed in the presence and absence of a detergent (e.g., Triton X-100) that disrupts the LNPs.
-
Zeta Potential: Measure the surface charge of the LNPs in PBS (pH 7.4) using Laser Doppler Velocimetry.
Visualizations
The following diagrams illustrate the key processes involved in mRNA-LNP formulation and cellular delivery.
Caption: Experimental workflow for the encapsulation of mRNA using D-Lin-MC3-DMA.
Caption: Cellular uptake and endosomal escape pathway of D-Lin-MC3-DMA LNPs.
References
- 1. sartorius.com [sartorius.com]
- 2. Payload distribution and capacity of mRNA lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DLin-MC3-Containing mRNA Lipid Nanoparticles Induce an Antibody Th2-Biased Immune Response Polarization in a Delivery Route-Dependent Manner in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytosolic delivery of nucleic acids: The case of ionizable lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. biorxiv.org [biorxiv.org]
- 9. mdpi.com [mdpi.com]
- 10. opendata.uni-halle.de [opendata.uni-halle.de]
- 11. researchgate.net [researchgate.net]
- 12. Endosomal escape of delivered mRNA from endosomal recycling tubules visualized at the nanoscale - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Engineered lipid nanoparticles with synergistic dendritic cell targeting and enhanced endosomal escape for boosted mRNA cancer vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Potent Branched-Tail Lipid Nanoparticle Enables Multiplexed mRNA Delivery and Gene Editing In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of D-Lin-MC3-DMA using a Validated LC-MS/MS Method
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Lin-MC3-DMA is a pivotal ionizable cationic lipid integral to the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics, such as siRNA and mRNA.[1][2][3][4] Its chemical structure and pKa of 6.44 are critical for the encapsulation and subsequent intracellular release of its cargo.[3] The precise quantification of D-Lin-MC3-DMA in both raw materials and final LNP formulations is a critical quality attribute to ensure the safety, efficacy, and stability of these advanced drug products.[2][5] This document provides a detailed protocol for the development and implementation of a robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the accurate analysis of D-Lin-MC3-DMA.
LC-MS/MS has become the industry standard for lipid analysis due to its high sensitivity, selectivity, and throughput.[6] This method allows for the separation of D-Lin-MC3-DMA from other lipid components and impurities, followed by its precise detection and quantification based on its mass-to-charge ratio.[6][7]
Experimental Workflow
The overall workflow for the LC-MS/MS analysis of D-Lin-MC3-DMA is depicted below. This process begins with sample preparation to extract the lipid components, followed by chromatographic separation, mass spectrometric detection, and data analysis.
Experimental Protocols
Materials and Reagents
-
D-Lin-MC3-DMA Standard: Commercially available from a reputable supplier (e.g., Cayman Chemical, Sigma-Aldrich).[2][8]
-
Solvents: HPLC or LC-MS grade methanol, acetonitrile, isopropanol, and water.[8][9]
-
Additives: Ammonium acetate or formic acid, LC-MS grade.[8]
-
Columns: A reversed-phase C18 or CSH C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is recommended for optimal separation.[5]
-
Vials: Use polypropylene or other low-binding vials to minimize analyte loss.
Standard and Sample Preparation
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of D-Lin-MC3-DMA in methanol or a 1:1 mixture of methanol and chloroform.[2] For LNP formulations containing other lipids, prepare individual stock solutions of each lipid (e.g., Cholesterol, DSPC, DMG-PEG 2000) in appropriate solvents.[2]
-
Working Standard Preparation: Perform serial dilutions of the D-Lin-MC3-DMA stock solution with methanol or the initial mobile phase composition to prepare a series of working standards for the calibration curve. A typical concentration range might be from 0.1 ng/mL to 1000 ng/mL.
-
Sample Preparation from LNP Formulations:
-
Disrupt the LNP structure to release the lipid components. This can be achieved by diluting the LNP formulation in an organic solvent like methanol or a methanol/chloroform mixture.
-
Vortex the sample thoroughly to ensure complete dissolution and extraction of the lipids.
-
Further dilute the sample with the initial mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Filter the final sample through a 0.22 µm syringe filter to remove any particulates before injection.
-
LC-MS/MS Method Parameters
The following tables summarize the recommended starting parameters for the LC-MS/MS method. These may require optimization based on the specific instrument and column used.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | Reversed-Phase C18 or CSH C18 (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 90:10 Water:Methanol with 10 mM Ammonium Acetate or 0.1% Formic Acid |
| Mobile Phase B | 90:10 Methanol:Acetonitrile with 10 mM Ammonium Acetate or 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 - 70°C[5] |
| Injection Volume | 1 - 5 µL |
| Gradient | A linear gradient from a lower percentage of Mobile Phase B to a higher percentage over several minutes is typical. |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |
| Precursor Ion (Q1) | m/z 642.6 [M+H]+[2] |
| Product Ions (Q3) | Specific fragment ions should be determined by infusing a standard solution and performing a product ion scan. |
| Collision Energy | Optimize for the specific instrument to achieve stable and abundant product ions. |
| Dwell Time | 100 - 200 ms |
| Gas Temperatures | Optimize based on instrument manufacturer's recommendations. |
Quantitative Data Summary
The performance of the LC-MS/MS method should be evaluated for linearity, sensitivity, accuracy, and precision. The following table provides an example of expected quantitative performance.
Table 3: Quantitative Performance Characteristics
| Parameter | Typical Value |
| Linear Range | 0.1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 5 pg/µL (25 pg on column)[2] |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Bias) | Within ±15% |
Data Analysis and Interpretation
-
Peak Integration: Integrate the chromatographic peak corresponding to D-Lin-MC3-DMA in both the standards and the unknown samples.
-
Calibration Curve: Generate a calibration curve by plotting the peak area of the D-Lin-MC3-DMA standards against their known concentrations. A linear regression with a weighting factor of 1/x or 1/x² is often used.
-
Quantification: Determine the concentration of D-Lin-MC3-DMA in the unknown samples by interpolating their peak areas from the calibration curve.
-
Impurity Analysis: The high-resolution mass spectrometry capabilities can also be utilized to identify and characterize potential impurities and degradation products of D-Lin-MC3-DMA, such as oxidation products.[5][10]
Signaling Pathways and Logical Relationships
The logical relationship in the development of this LC-MS/MS method follows a systematic approach to ensure a robust and reliable analytical procedure.
Conclusion
This application note provides a comprehensive and detailed protocol for the development and implementation of a sensitive and selective LC-MS/MS method for the quantification of D-Lin-MC3-DMA. Adherence to these guidelines will enable researchers, scientists, and drug development professionals to accurately assess the concentration of this critical lipid component in their formulations, ensuring product quality and consistency. The adaptability of mass spectrometry also allows for the simultaneous monitoring of impurities, providing a more complete understanding of the product profile.[5]
References
- 1. selleckchem.com [selleckchem.com]
- 2. waters.com [waters.com]
- 3. D-Lin-MC3-DMA, 1224606-06-7 | BroadPharm [broadpharm.com]
- 4. kyforabio.com [kyforabio.com]
- 5. sciex.com [sciex.com]
- 6. Analysis of Lipids via Mass Spectrometry - Sannova [sannova.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. agilent.com [agilent.com]
- 9. ucd.ie [ucd.ie]
- 10. waters.com [waters.com]
Quantifying D-Lin-MC3-DMA in Biological Samples Using Mass Spectrometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Lin-MC3-DMA is a pivotal ionizable cationic lipid integral to the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics, such as siRNA and mRNA. The quantification of D-Lin-MC3-DMA in biological matrices is crucial for pharmacokinetic (PK), toxicokinetic (TK), and biodistribution studies during drug development. This document provides detailed application notes and protocols for the sensitive and selective quantification of D-Lin-MC3-DMA in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Due to the inherent instability of ester bonds in biological matrices rich in esterases, meticulous sample handling is paramount. This includes immediate cooling of samples upon collection and acidification to inhibit enzymatic degradation.[1]
Experimental Protocols
Sample Preparation: Plasma
A robust method for extracting D-Lin-MC3-DMA from plasma is essential to remove proteins and other interfering substances. Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are viable techniques.[2][3][4][5][6]
Protocol: Liquid-Liquid Extraction (LLE)
-
Thaw frozen plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of internal standard (IS) working solution (e.g., a stable isotope-labeled D-Lin-MC3-DMA).
-
Add 500 µL of a protein precipitation solvent, such as acetonitrile or methanol, and vortex for 30 seconds.
-
Add 1 mL of an immiscible organic solvent, such as methyl tert-butyl ether (MTBE), for extraction.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase and inject it into the LC-MS/MS system.
Protocol: Solid-Phase Extraction (SPE)
-
Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Pre-treat 100 µL of plasma by adding 10 µL of IS and 200 µL of 4% phosphoric acid in water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.
Sample Preparation: Tissue Homogenates
Quantifying D-Lin-MC3-DMA in tissues requires an initial homogenization step.
Protocol: Tissue Homogenization and Extraction
-
Weigh a portion of the frozen tissue sample (e.g., 50-100 mg).
-
Add a 3-fold volume of chilled homogenization buffer (e.g., phosphate-buffered saline) and ceramic beads.[1]
-
Homogenize the tissue using a bead-based homogenizer, ensuring the sample remains cold to prevent degradation.[1]
-
Use an aliquot of the resulting homogenate and proceed with either the LLE or SPE protocol described for plasma.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The separation and detection of D-Lin-MC3-DMA are achieved using a reversed-phase LC system coupled to a triple quadrupole mass spectrometer.
LC Parameters
| Parameter | Recommended Condition |
| Column | C18 or similar reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile/Methanol (e.g., 90:10 v/v) |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 50% B, increase to 95% B over 5 min, hold for 2 min, then re-equilibrate |
| Injection Volume | 5-10 µL |
| Column Temperature | 40°C |
MS/MS Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition | To be optimized empirically. A plausible transition for D-Lin-MC3-DMA (MW ~642.1) would be m/z 642.6 -> [fragment ion]. |
| Internal Standard | A stable isotope-labeled (e.g., D6 or C13) D-Lin-MC3-DMA is highly recommended for accurate quantification.[7][8][9] |
| Collision Energy | To be optimized for the specific instrument and transition. |
| Dwell Time | 100-200 ms |
Data Presentation
The quantitative data should be summarized in clear, structured tables to facilitate comparison and interpretation.
Table 1: Example Calibration Curve for D-Lin-MC3-DMA in Rat Plasma
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) | Accuracy (%) |
| 1 | 0.012 | 98.5 |
| 5 | 0.058 | 101.2 |
| 10 | 0.115 | 100.5 |
| 50 | 0.592 | 99.8 |
| 100 | 1.18 | 99.1 |
| 500 | 5.95 | 100.9 |
| 1000 | 11.9 | 99.5 |
Table 2: Example Validation Summary for D-Lin-MC3-DMA Bioanalytical Method
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Matrix Effect | Minimal and compensated by internal standard |
| Recovery | > 85% |
| Stability (Freeze-Thaw, Bench-top, Long-term) | Stable under tested conditions |
Visualizations
Caption: Experimental workflow for the quantification of D-Lin-MC3-DMA.
Caption: Simplified signaling pathway of LNP-mediated siRNA delivery.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. opentrons.com [opentrons.com]
- 6. mdpi.com [mdpi.com]
- 7. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Characterization of D-Lin-MC3-DMA LNPs using Dynamic Light Scattering (DLS) and Cryo-Electron Microscopy (cryo-EM)
Introduction
Lipid nanoparticles (LNPs) utilizing the ionizable cationic lipid D-Lin-MC3-DMA are a clinically validated platform for the delivery of nucleic acid therapeutics, most notably siRNA and mRNA.[1][2][3][4] The physicochemical properties of these LNPs—such as particle size, polydispersity, morphology, and lamellarity—are critical quality attributes (CQAs) that directly influence their stability, biodistribution, cellular uptake, and in vivo efficacy.[5][6] Therefore, robust and comprehensive characterization is essential during research, development, and quality control.
This document provides detailed application notes and experimental protocols for two fundamental and complementary techniques for LNP characterization: Dynamic Light Scattering (DLS) and Cryo-Electron Microscopy (cryo-EM). DLS offers a rapid, bulk analysis of particle size and size distribution, while cryo-EM provides direct visualization of individual nanoparticles in their near-native state, revealing detailed morphological information.[7]
Dynamic Light Scattering (DLS)
Application Note
Dynamic Light Scattering (DLS) is a non-invasive, ensemble technique used to measure the size distribution of small particles in suspension.[8] It works by illuminating the sample with a laser and analyzing the intensity fluctuations of the scattered light, which are caused by the Brownian motion of the nanoparticles. Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly, resulting in slower fluctuations.
For D-Lin-MC3-DMA LNPs, DLS is an indispensable tool for:
-
Determining Hydrodynamic Diameter (Z-average): This provides the intensity-weighted mean hydrodynamic size of the particle population. It is a critical parameter for predicting the in vivo fate of LNPs.[8]
-
Assessing Polydispersity Index (PDI): The PDI is a measure of the broadness of the size distribution. A low PDI (typically < 0.2) indicates a monodisperse and homogeneous LNP population, which is generally desirable for pharmaceutical applications.[9]
-
Measuring Zeta Potential: This indicates the surface charge of the LNPs, which influences their stability in suspension and their interaction with biological membranes. D-Lin-MC3-DMA LNPs are formulated to be near-neutral at physiological pH.[2][10]
-
Monitoring Stability: DLS can be used to track changes in particle size and PDI over time, under different storage conditions, or in the presence of biological fluids to assess colloidal stability.[11]
While DLS is a powerful and rapid technique, it is an ensemble method that can be biased by the presence of a small number of large particles or aggregates due to their disproportionately high light scattering intensity.[6][12] Therefore, it is often used as a first-line characterization tool and complemented by particle-by-particle visualization techniques like cryo-EM.
Quantitative Data Summary: DLS
The following table summarizes typical quantitative data obtained for D-Lin-MC3-DMA LNPs using DLS.
| Parameter | Typical Value Range | Reference |
| Hydrodynamic Diameter (Z-average) | 70 - 120 nm | [9][13] |
| Polydispersity Index (PDI) | < 0.15 | [9] |
| Zeta Potential (at neutral pH) | Slightly negative | [9] |
Experimental Protocol: DLS Measurement
This protocol outlines the steps for characterizing D-Lin-MC3-DMA LNPs using a standard DLS instrument.
1. Materials and Reagents:
-
D-Lin-MC3-DMA LNP suspension
-
Filtration buffer (e.g., 1x Phosphate-Buffered Saline (PBS), pH 7.4)
-
Low-volume disposable cuvettes
-
0.22 µm syringe filters
2. Sample Preparation:
-
Allow the LNP suspension to equilibrate to room temperature.
-
Gently mix the LNP suspension by inverting the tube several times. Avoid vortexing to prevent aggregation.
-
Dilute the LNP suspension in pre-filtered (0.22 µm) PBS to an appropriate concentration. The optimal concentration depends on the instrument but is typically in the range of 20-100 µg/mL of total lipid. The goal is to achieve a stable count rate as recommended by the instrument manufacturer.
-
Transfer the diluted sample into a clean, dust-free cuvette. Ensure no air bubbles are present.
3. Instrument Setup and Measurement:
-
Turn on the DLS instrument and allow the laser to stabilize (typically 15-30 minutes).
-
Set the measurement parameters:
-
Dispersant: Select the appropriate buffer (e.g., water or PBS) from the instrument's library to ensure correct viscosity and refractive index values are used.
-
Equilibration Time: Set a thermal equilibration time of 1-2 minutes.
-
Measurement Temperature: Set to 25°C.
-
Measurement Angle: Typically 173° (backscatter) for concentrated or turbid samples.
-
-
Place the cuvette in the instrument.
-
Perform at least three replicate measurements to ensure reproducibility.
4. Data Analysis:
-
Analyze the correlation function to ensure a good quality fit.
-
Report the Z-average diameter and the Polydispersity Index (PDI).[14]
-
Examine the intensity, volume, and number distributions. Multiple peaks or a broad peak may indicate aggregation or a polydisperse sample.[14]
Visualization: DLS Experimental Workflow
Caption: Workflow for LNP characterization by DLS.
Cryo-Electron Microscopy (cryo-EM)
Application Note
Cryo-electron microscopy (cryo-EM) is a high-resolution imaging technique that allows for the direct visualization of nanoparticles in their native, hydrated state.[7][15] The process involves flash-freezing a thin film of the LNP suspension in liquid ethane, which vitrifies the sample—trapping the particles in amorphous ice and preserving their structure.[7]
In the context of D-Lin-MC3-DMA LNP characterization, cryo-EM is invaluable for:
-
Direct Visualization of Morphology: Cryo-EM confirms the size and shape (typically spherical) of individual LNPs.[16] It can also reveal structural details like surface blebs, defects, or the presence of non-spherical particles.[7][16]
-
Accurate Size Distribution: By analyzing thousands of individual particles from micrographs, cryo-EM can generate a number-weighted size distribution that is not biased by larger particles, unlike DLS.[5][6] This can reveal smaller particle populations that DLS might miss.[5][6]
-
Assessing Internal Structure: Cryo-EM provides insights into the internal organization of the LNP. For D-Lin-MC3-DMA LNPs, it often reveals a solid, electron-dense core, which is thought to be an inverted micelle structure of the ionizable lipid and nucleic acid, surrounded by a lipid monolayer.[13][16][17]
-
Quantifying Encapsulation and Impurities: The technique can help distinguish between filled and empty particles and identify process-related impurities.[7]
Cryo-EM is a powerful tool for in-depth structural analysis and for orthogonally validating DLS data. While more time-consuming and resource-intensive than DLS, it provides a level of detail that is crucial for understanding structure-function relationships and for troubleshooting formulation issues.[6][18]
Quantitative Data Summary: cryo-EM
The following table summarizes typical qualitative and quantitative findings for D-Lin-MC3-DMA LNPs using cryo-EM.
| Parameter | Typical Observation | Reference |
| Morphology | Predominantly spherical particles. | [16] |
| Internal Structure | Electron-dense core, sometimes with electron-lucent cavities. | [13] |
| Surface Features | Generally smooth surface, occasional "blebs" or defects observed. | [16] |
| Size Distribution | Correlates well with DLS but can reveal smaller populations. | [6][16] |
Experimental Protocol: cryo-EM Analysis
This protocol provides a general workflow for the cryo-EM analysis of D-Lin-MC3-DMA LNPs.
1. Materials and Reagents:
-
D-Lin-MC3-DMA LNP suspension
-
EM grids (e.g., copper grids with a lacey carbon film)
-
Vitrification device (e.g., Vitrobot)
-
Liquid ethane and liquid nitrogen
-
Cryo-transmission electron microscope (cryo-TEM)
2. Grid Preparation and Vitrification:
-
Place the EM grids in a glow-discharger to render the carbon surface hydrophilic, which promotes sample spreading.
-
Set the environmental chamber of the vitrification robot to a controlled temperature (e.g., 25°C) and 100% humidity to prevent sample evaporation.
-
Apply 3-4 µL of the LNP suspension to the hydrophilic side of the EM grid. The concentration may need to be optimized to achieve a suitable particle density on the grid.
-
Blot the grid with filter paper for a few seconds to create a thin aqueous film across the grid holes. The blotting time is a critical parameter that must be optimized.
-
Immediately plunge-freeze the grid into liquid ethane cooled by liquid nitrogen. This vitrifies the sample.
-
Transfer the vitrified grid into a grid box and store it under liquid nitrogen until imaging.
3. Data Acquisition:
-
Load the grid into the cryo-TEM under cryogenic conditions.
-
Screen the grid to identify areas with good ice thickness and optimal particle distribution.
-
Set up an automated data collection session to acquire a large number of high-resolution micrographs from different areas of the grid. Key parameters include electron dose, magnification, and defocus range.
4. Image Processing and Analysis:
-
Pre-process the raw micrographs to correct for beam-induced motion and to estimate the contrast transfer function (CTF).
-
Use automated or semi-automated particle picking software to select thousands of LNP images from the micrographs.[5][15]
-
Perform 2D class averaging to sort the particles into different structural classes and obtain high-signal-to-noise-ratio 2D projections.
-
Analyze the 2D classes and individual particle images to determine morphology, measure particle diameters to build a size distribution histogram, and characterize the internal structure.
Visualization: cryo-EM Experimental Workflow
Caption: Workflow for LNP characterization by cryo-EM.
References
- 1. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sartorius.com [sartorius.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Structural insights on ionizable Dlin-MC3-DMA lipids in DOPC layers by combining accurate atomistic force fields, molecular dynamics simulations and n ... - Nanoscale (RSC Publishing) DOI:10.1039/D3NR00987D [pubs.rsc.org]
- 5. Analysis of lipid nanoparticles by Cryo-EM for characterizing siRNA delivery vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. lsinstruments.ch [lsinstruments.ch]
- 9. DLin-MC3-Containing mRNA Lipid Nanoparticles Induce an Antibody Th2-Biased Immune Response Polarization in a Delivery Route-Dependent Manner in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 11. Dynamic Light Scattering Analysis of Lipid Nanoparticles: Effect of Salts on the Diffusion Interaction Parameter and Hydrodynamic Radius at Infinite Dilution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Use of nanoparticle concentration as a tool to understand the structural properties of colloids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. How to Analyze Experimental Results of Dynamic Light Scattering? | MtoZ Biolabs [mtoz-biolabs.com]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. atem.bio [atem.bio]
Troubleshooting & Optimization
Troubleshooting low transfection efficiency with D-Lin-MC3-DMA LNPs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with D-Lin-MC3-DMA-based lipid nanoparticle (LNP) transfections.
Frequently Asked Questions (FAQs)
Q1: What is D-Lin-MC3-DMA and why is it used in LNPs?
A1: D-Lin-MC3-DMA is an ionizable cationic lipid that is a critical component for the in vivo delivery of RNA therapeutics.[1] It is a key ingredient in Onpattro®, an FDA-approved siRNA therapy.[1][2][3] Its effectiveness stems from its pKa, which is in the range of 6.2-6.5.[4] This allows the LNP to be relatively neutral at physiological pH (minimizing toxicity) and to become positively charged in the acidic environment of the endosome. This charge switch is crucial for interacting with the endosomal membrane and facilitating the release of the nucleic acid payload into the cytoplasm, a process known as endosomal escape.[5][6]
Q2: What is the standard lipid composition for D-Lin-MC3-DMA LNPs?
A2: A widely used and effective molar ratio for the four lipid components is 50% D-Lin-MC3-DMA (ionizable lipid), 10% 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC, a helper phospholipid), 38.5% Cholesterol (structural lipid), and 1.5% 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG, a PEGylated lipid for stability).[1][7][8]
Q3: What is the "N/P ratio" and why is it important?
A3: The N/P ratio refers to the molar ratio of nitrogen atoms (N) in the ionizable lipid (D-Lin-MC3-DMA) to the phosphate groups (P) in the nucleic acid (mRNA or siRNA) backbone.[7] This ratio determines the overall charge of the LNP-nucleic acid complex. It is a critical parameter to optimize, as it influences encapsulation efficiency, particle stability, and transfection efficiency.[9] While a higher N/P ratio can enhance electrostatic interactions and improve encapsulation, excessively high ratios can lead to increased cytotoxicity.[2][10] Common N/P ratios used in literature range from 3 to 8.[1][7]
Q4: How does endosomal escape occur with D-Lin-MC3-DMA LNPs?
A4: Endosomal escape is a critical bottleneck for LNP-mediated delivery.[5][11] After an LNP is taken up by a cell via endocytosis, it is trapped within an endosome.[5] As the endosome matures, its internal pH drops.[6] The tertiary amine group of D-Lin-MC3-DMA becomes protonated (positively charged) in this acidic environment.[5] It is hypothesized that these now-cationic LNPs interact with negatively charged (anionic) lipids on the inner leaflet of the endosomal membrane. This interaction disrupts the membrane, possibly by inducing a non-bilayer hexagonal (HII) phase, which leads to the formation of pores and the release of the mRNA or siRNA cargo into the cytoplasm where it can be translated or exert its function.[5]
Troubleshooting Guide
This guide addresses common issues encountered during transfection experiments using D-Lin-MC3-DMA LNPs.
Issue 1: Low or No Transfection Efficiency
Q: My transfection experiment is resulting in very low or no protein expression/gene knockdown. What are the possible causes and solutions?
A: Low transfection efficiency is a common problem with several potential root causes, spanning from LNP formulation to cell handling.
Possible Cause 1: Suboptimal LNP Formulation or Quality
-
Troubleshooting Steps:
-
Verify Lipid Composition: Ensure the correct molar ratios of D-Lin-MC3-DMA, DSPC, Cholesterol, and DMG-PEG are used (typically 50:10:38.5:1.5).[8][9]
-
Characterize LNPs: It is crucial to characterize each new batch of LNPs. Measure the particle size (hydrodynamic diameter), polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).[6][12] Check the encapsulation efficiency using an assay like the RiboGreen assay.[12] Refer to the table below for typical quality control specifications.
-
Optimize N/P Ratio: The optimal N/P ratio can be cell-type dependent. Perform a dose-response experiment by formulating LNPs with varying N/P ratios (e.g., 3, 5, 7) to find the best balance between efficiency and toxicity for your specific cell line.[7][13]
-
| Parameter | Typical Range | Method of Analysis |
| Size (Z-average) | < 200 nm (typically 70-120 nm)[7] | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2[7] | Dynamic Light Scattering (DLS) |
| Encapsulation Efficiency | > 90%[6][14] | RiboGreen Assay |
| Zeta Potential | Near-neutral at pH 7.4 | Phase Analysis Light Scattering (PALS) |
Table 1: Recommended Quality Control Specifications for D-Lin-MC3-DMA LNPs.
Possible Cause 2: Poor Quality or Integrity of Nucleic Acid Cargo
-
Troubleshooting Steps:
-
Assess Integrity: Run your mRNA or siRNA on a denaturing agarose gel or use a Bioanalyzer to check for degradation. The nucleic acid should appear as a sharp, distinct band.[15]
-
Ensure Purity: Use highly purified, endotoxin-free nucleic acids. Contaminants from the synthesis process can inhibit transfection and cause toxicity.[15][16] The A260/A280 ratio should be at least 1.7.[16]
-
Possible Cause 3: Suboptimal Cell Culture Conditions
-
Troubleshooting Steps:
-
Check Cell Health: Only use healthy, actively dividing cells. Ensure cells are at an optimal density (typically 70-90% confluency for adherent cells) at the time of transfection.[16][17]
-
Monitor Passage Number: Use low-passage-number cells (e.g., <20 passages). High passage numbers can lead to altered cell behavior and reduced transfection efficiency.[16]
-
Test for Contamination: Regularly test your cell cultures for mycoplasma contamination, which can severely impact experimental results.[14][16][18] Do not use antibiotics in the media during transfection, as this can stress the cells.[16]
-
Consider Cell Type: Transfection efficiency is highly dependent on the cell line.[3][19] Cell types like HEK-293 are known for high transfectability, while others, especially primary cells, can be more difficult to transfect and may require higher LNP doses.[14][19]
-
Issue 2: High Cell Toxicity or Death Post-Transfection
Q: I'm observing significant cell death after adding the LNPs. How can I reduce the cytotoxicity?
A: Cytotoxicity can mask transfection efficiency and compromise your results. It's often dose-related.
Possible Cause 1: LNP Dose is Too High
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Test a range of mRNA/siRNA concentrations to find the optimal dose that maximizes transfection while minimizing toxicity. Luciferase expression, for example, has been shown to plateau and then decline at very high mRNA concentrations.[19]
-
Assess Viability: Run a cell viability assay (e.g., MTT, resazurin, or CellTiter-Glo®) in parallel with your transfection experiment to quantify cytotoxicity at each LNP dose.[19][20] Cell viability should ideally remain above 85%.[19]
-
Possible Cause 2: LNP Formulation Issues
-
Troubleshooting Steps:
-
Optimize N/P Ratio: An excessively high N/P ratio can lead to a highly positive surface charge, which increases interaction with the negatively charged cell membrane and can cause toxicity. Test lower N/P ratios.[2]
-
Check for Contaminants: Ensure that the DNA/RNA used is free of endotoxins and that all buffers and reagents are sterile. Contaminants can induce an inflammatory response and cell death.[16]
-
Incubation Time: While 24 hours is a common time point for analysis, you can try reducing the incubation time of the LNPs with the cells (e.g., 4-6 hours) before replacing the medium.
-
Experimental Protocols
Protocol 1: D-Lin-MC3-DMA LNP Formulation (Microfluidic Mixing)
This protocol describes the formulation of LNPs encapsulating mRNA using a microfluidic device.
-
Preparation of Lipid Stock Solution (Organic Phase):
-
Preparation of mRNA Solution (Aqueous Phase):
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device (e.g., NanoAssemblr® or a similar system).
-
Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.
-
Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio, typically 3:1 (Aqueous:Organic).[8][11] The rapid mixing in the microchannels facilitates LNP self-assembly.
-
-
Dialysis and Concentration:
-
Collect the LNP solution.
-
To remove the ethanol and raise the pH, dialyze the LNP solution against phosphate-buffered saline (PBS), pH 7.4, using a dialysis cassette (e.g., MWCO 3.5-10 kDa) for at least 2 hours, with several buffer changes.[11]
-
If necessary, concentrate the final LNP formulation using centrifugal filters (e.g., Amicon® Ultra filters).[11]
-
-
Sterilization and Storage:
-
Sterilize the final LNP solution by passing it through a 0.22 µm filter.
-
Store the LNPs at 4°C for short-term use. For long-term storage, consult stability studies, as freezing may affect particle integrity.
-
Protocol 2: In Vitro Transfection of Adherent Cells
-
Cell Seeding:
-
Preparation of LNP-mRNA Complexes:
-
On the day of transfection, dilute the LNP-mRNA formulation to the desired final concentrations in serum-free or complete cell culture medium.[18]
-
-
Transfection:
-
Carefully remove the old medium from the cells.
-
Add the diluted LNP-mRNA complexes to each well (e.g., in 100 µL of medium).[18]
-
Include appropriate controls: untreated cells (negative control) and cells treated with a validated positive control (e.g., a commercial transfection reagent).
-
-
Incubation:
-
Return the plate to a 37°C, 5% CO2 incubator for 24-48 hours.[2]
-
-
Analysis:
Protocol 3: Assessment of LNP-induced Cytotoxicity (MTT Assay)
-
Transfection:
-
Perform the transfection as described in Protocol 2, including a range of LNP doses. Include a "no-cell" blank control and a "positive toxicity" control (e.g., cells treated with Triton™ X-100).[19]
-
-
Addition of MTT Reagent:
-
At the end of the incubation period (e.g., 24 hours), add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Shake the plate gently for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Calculation:
-
Calculate cell viability as a percentage relative to the untreated control cells after subtracting the background absorbance.
-
Visualizations
Caption: Experimental workflow for LNP formulation, quality control, and in vitro transfection.
Caption: Mechanism of D-Lin-MC3-DMA LNP endosomal escape.
Caption: Troubleshooting logic for low LNP transfection efficiency.
References
- 1. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Lipid Nanoformulations for Effective mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 4. Endo/Lysosomal-Escapable Lipid Nanoparticle Platforms for Enhancing mRNA Delivery in Cancer Therapy [mdpi.com]
- 5. pnas.org [pnas.org]
- 6. sartorius.com [sartorius.com]
- 7. DLin-MC3-Containing mRNA Lipid Nanoparticles Induce an Antibody Th2-Biased Immune Response Polarization in a Delivery Route-Dependent Manner in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Engineered lipid nanoparticles with synergistic dendritic cell targeting and enhanced endosomal escape for boosted mRNA cancer vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Illuminating endosomal escape of polymorphic lipid nanoparticles that boost mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [app.jove.com]
- 15. iscaconsortium.org [iscaconsortium.org]
- 16. genscript.com [genscript.com]
- 17. Lipid-Based Transfection—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. resources.tocris.com [resources.tocris.com]
Technical Support Center: Optimizing D-Lin-MC3-DMA LNP Formulation for Improved Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during the formulation of D-Lin-MC3-DMA lipid nanoparticles (LNPs).
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common stability problems with D-Lin-MC3-DMA LNP formulations.
Issue 1: LNP Aggregation (Increased Particle Size and Polydispersity Index - PDI)
Symptoms:
-
Visible precipitation or cloudiness in the LNP suspension.
-
A significant increase in Z-average particle size and/or PDI values as measured by Dynamic Light Scattering (DLS).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Improper Storage Temperature | Store LNPs at recommended temperatures, typically 4°C for short-term and -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles, which can disrupt LNP structure and lead to aggregation.[1][2] If freezing is necessary, use a cryoprotectant. |
| Suboptimal Buffer Conditions | The choice of buffer can impact LNP stability. Buffers like Tris and HEPES have been shown to offer better cryoprotection and transfection efficiency compared to Phosphate-Buffered Saline (PBS).[3] Consider replacing PBS with Tris-based buffers to minimize aggregation, especially during freeze-thaw cycles. |
| Incorrect pH | The pH of the storage buffer can influence the surface charge and stability of LNPs. For D-Lin-MC3-DMA LNPs, storage at a slightly acidic to neutral pH is generally preferred. Storage at a lower pH has been shown to improve stability compared to higher pH levels.[4] |
| High LNP Concentration | Highly concentrated LNP suspensions are more prone to aggregation. If aggregation is observed, try diluting the formulation with an appropriate buffer before storage. |
| Issues with PEG-Lipid | The PEGylated lipid component helps to sterically stabilize the LNPs. Insufficient PEG-lipid concentration or detachment of the PEG-lipid from the LNP surface can lead to aggregation. Ensure the correct molar ratio of PEG-lipid is used during formulation. |
Issue 2: Loss of Encapsulation Efficiency / Nucleic Acid Degradation
Symptoms:
-
A decrease in the percentage of encapsulated nucleic acid as measured by assays like the RiboGreen assay.
-
Reduced therapeutic or transfection efficiency of the LNP formulation.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of Nucleic Acid or Lipids | The presence of water can lead to the hydrolysis of both the encapsulated nucleic acid and the lipid components, particularly the ionizable lipid.[3] Lyophilization (freeze-drying) is a common strategy to remove water and improve long-term stability.[3] |
| Inadequate Protection During Freeze-Thaw Cycles | Freezing and thawing without a cryoprotectant can damage the LNP structure, leading to leakage of the nucleic acid payload. The addition of cryoprotectants like sucrose or trehalose before freezing can help maintain LNP integrity.[1][2] |
| Chemical Degradation of Lipids | The ionizable lipid D-Lin-MC3-DMA can be susceptible to chemical degradation, which can affect its ability to effectively encapsulate the nucleic acid. Store lipid stock solutions and final LNP formulations at appropriate low temperatures and protect them from light and oxygen. |
| RNase Contamination | For RNA-based LNPs, contamination with RNases will lead to the rapid degradation of the payload. Ensure that all reagents, equipment, and work surfaces are RNase-free. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage temperature for D-Lin-MC3-DMA LNPs?
The optimal storage temperature depends on the desired storage duration. For short-term storage (up to a few weeks), refrigeration at 4°C is often suitable and can be better than freezing to avoid freeze-thaw-induced aggregation.[2] For long-term storage, freezing at -20°C or -80°C is recommended. However, it is crucial to use a cryoprotectant when freezing to prevent particle aggregation and loss of encapsulation efficiency.[1][5][6] Studies have shown that storage at -80°C without a cryoprotectant can lead to a significant increase in particle size and a decrease in encapsulation efficiency.[1][6]
Q2: What are cryoprotectants and why are they important for LNP stability?
Cryoprotectants are substances that protect biomolecules and nanoparticles from damage during freezing and thawing. For LNPs, common cryoprotectants include sugars like sucrose and trehalose.[2][7][8] During freezing, ice crystal formation can disrupt the lipid bilayer structure of LNPs, leading to aggregation and leakage of the encapsulated nucleic acid. Cryoprotectants form a protective glassy matrix around the LNPs, preventing the formation of damaging ice crystals and preserving their integrity.[7]
Q3: How does the choice of buffer affect the stability of D-Lin-MC3-DMA LNPs?
The buffer composition can significantly impact LNP stability, particularly during freeze-thaw cycles. Studies have shown that buffers such as Tris and HEPES can offer better cryoprotection and maintain transfection efficiency more effectively than PBS.[3] It is thought that certain buffers can interact favorably with the LNP surface, providing additional stability.
Q4: Can lyophilization improve the stability of D-Lin-MC3-DMA LNPs?
Yes, lyophilization, or freeze-drying, is a highly effective method for improving the long-term stability of LNP formulations.[3][9][10] By removing water, lyophilization minimizes the risk of hydrolysis of both the nucleic acid payload and the lipid components.[3] It is essential to use a lyoprotectant (a type of cryoprotectant used in lyophilization) such as sucrose or trehalose to protect the LNPs during the freezing and drying processes.[11][12][13] Properly lyophilized LNPs can often be stored at refrigerated or even room temperature for extended periods.[10]
Q5: What analytical techniques are essential for monitoring LNP stability?
Several key analytical techniques are used to assess the stability of LNP formulations:
-
Dynamic Light Scattering (DLS): Measures the average particle size (Z-average) and the polydispersity index (PDI), which indicates the broadness of the size distribution. Increases in these values over time are indicative of aggregation.[14][15]
-
Nucleic Acid Encapsulation Efficiency Assays (e.g., RiboGreen Assay): This fluorescence-based assay quantifies the amount of nucleic acid that is protected within the LNP. A decrease in encapsulation efficiency indicates leakage or degradation of the payload.[16][17][18][19]
-
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD): This technique is used to separate and quantify the individual lipid components of the LNP. It can be used to assess the purity of the lipids and to detect any degradation products that may form over time.[20][21][22][23]
Data Presentation
Table 1: Effect of Storage Temperature on D-Lin-MC3-DMA LNP Stability (without cryoprotectant)
| Storage Temperature | Z-average Size (nm) | PDI | Encapsulation Efficiency (%) |
| 4°C | Maintained | Maintained | Maintained |
| -20°C | Increased | Increased | Decreased |
| -80°C | Significantly Increased | Significantly Increased | Significantly Decreased |
Data compiled from multiple sources indicating general trends.[1][2][5]
Table 2: Impact of Cryoprotectant (Sucrose) on D-Lin-MC3-DMA LNP Stability at -80°C
| Condition | Z-average Size (nm) | PDI | Encapsulation Efficiency (%) |
| -80°C (without Sucrose) | 383.2 ± 41.9 | 0.593 ± 0.065 | 50.83 ± 11.24 |
| -80°C (with Sucrose) | 118.4 ± 5.9 | 0.098 ± 0.011 | 83.66 ± 3.22 |
Data adapted from a study on mRNA-LNPs with a D-Lin-MC3-DMA formulation.[1]
Experimental Protocols
Dynamic Light Scattering (DLS) for Particle Size and PDI Measurement
Objective: To determine the mean hydrodynamic diameter (Z-average) and polydispersity index (PDI) of the LNP suspension.
Materials:
-
LNP sample
-
Appropriate buffer for dilution (e.g., PBS or Tris buffer, filtered)
-
DLS instrument (e.g., Malvern Zetasizer)
-
Low-volume disposable cuvettes
Procedure:
-
Equilibrate the DLS instrument to the desired measurement temperature (typically 25°C).
-
Dilute the LNP sample to an appropriate concentration with filtered buffer. The optimal concentration will depend on the instrument and should be within the manufacturer's recommended range to avoid multiple scattering effects. A typical dilution might be 1:20 to 1:100.
-
Gently mix the diluted sample by inverting the cuvette several times. Avoid introducing air bubbles.
-
Place the cuvette in the DLS instrument.
-
Set the measurement parameters, including the dispersant properties (viscosity and refractive index of the buffer) and the material properties of the LNPs (refractive index and absorption).
-
Perform the measurement. Typically, this involves multiple runs that are averaged to ensure reproducibility.
-
Record the Z-average size (in nm) and the PDI. A PDI value below 0.2 is generally considered indicative of a monodisperse population.
RiboGreen Assay for mRNA Encapsulation Efficiency
Objective: To determine the percentage of mRNA encapsulated within the LNPs.
Materials:
-
LNP-mRNA sample
-
Quant-iT RiboGreen RNA Assay Kit
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)
-
2% Triton X-100 solution in TE buffer
-
Nuclease-free water
-
Black, 96-well microplate
-
Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~525 nm)
-
mRNA standard of known concentration
Procedure:
-
Prepare mRNA Standard Curve:
-
Prepare a series of mRNA standards of known concentrations (e.g., ranging from 2 µg/mL to 0 µg/mL) by diluting the stock mRNA in TE buffer.
-
-
Sample Preparation:
-
In the 96-well plate, prepare two sets of wells for each LNP sample.
-
Set 1 (Total RNA): Add a small volume of the LNP sample and dilute with a 2% Triton X-100 solution in TE buffer. The Triton X-100 will lyse the LNPs and release the encapsulated mRNA.
-
Set 2 (Free RNA): Add the same volume of the LNP sample and dilute with TE buffer without Triton X-100. This measures the amount of mRNA that is not encapsulated.
-
-
Incubation:
-
RiboGreen Reagent Addition:
-
Prepare the RiboGreen working solution by diluting the concentrated reagent in TE buffer according to the manufacturer's instructions. Protect the solution from light.
-
Add the RiboGreen working solution to all standard and sample wells.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths.
-
-
Calculation:
-
Generate a standard curve by plotting the fluorescence intensity versus the mRNA concentration of the standards.
-
Use the standard curve to determine the concentration of "Total RNA" and "Free RNA" in your samples.
-
Calculate the Encapsulation Efficiency (EE) using the following formula: EE (%) = [(Total RNA - Free RNA) / Total RNA] x 100
-
Visualizations
Caption: Troubleshooting workflow for LNP aggregation.
Caption: Factors influencing D-Lin-MC3-DMA LNP stability.
References
- 1. Stability Study of mRNA-Lipid Nanoparticles Exposed to Various Conditions Based on the Evaluation between Physicochemical Properties and Their Relation with Protein Expression Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Examining the Impact of Storage Conditions on the Stability of a Liquid Formulation of mRNA-Loaded Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of storage conditions for lipid nanoparticle-formulated self-replicating RNA vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. research.edgehill.ac.uk [research.edgehill.ac.uk]
- 8. The Effect of Cryoprotectants and Storage Conditions on the Transfection Efficiency, Stability, and Safety of Lipid-Based Nanoparticles for mRNA and DNA Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comprehensive Optimization of a Freeze-Drying Process Achieving Enhanced Long-Term Stability and In Vivo Performance of Lyophilized mRNA-LNPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 11. scilit.com [scilit.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
- 15. lsinstruments.ch [lsinstruments.ch]
- 16. abpbio.com [abpbio.com]
- 17. static.igem.wiki [static.igem.wiki]
- 18. youtube.com [youtube.com]
- 19. A careful look at lipid nanoparticle characterization: analysis of benchmark formulations for encapsulation of RNA cargo size gradient - PMC [pmc.ncbi.nlm.nih.gov]
- 20. RP-HPLC-CAD method for the rapid analysis of lipids used in lipid nanoparticles derived from dual centrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. Lipid Nanoparticle Compositional Analysis By UHPLC-CAD [cellandgene.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: D-Lin-MC3-DMA Stability and Degradation
Welcome to the technical support center for D-Lin-MC3-DMA. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues and questions regarding the degradation of D-Lin-MC3-DMA in the context of lipid nanoparticle (LNP) formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for D-Lin-MC3-DMA?
A1: The two primary degradation pathways for D-Lin-MC3-DMA are hydrolysis and oxidation.[1][2] Hydrolysis typically occurs at the ester linkage, cleaving the lipid into its constituent fatty acid and amino alcohol fragments. Oxidation can occur at the tertiary amine, forming an N-oxide, or at the unsaturated bonds within the lipid tails.[3][4]
Q2: What are the known degradation products of D-Lin-MC3-DMA?
A2: Known degradation products include the N-oxide of D-Lin-MC3-DMA, hydrolysis products (the corresponding fatty acid and 4-(dimethylamino)butanol), and various oxidation products of the lipid tails, such as epoxides.[3] Impurities related to the saturation of the double bonds in the lipid tails have also been identified.[5]
Q3: How do temperature and pH affect the stability of D-Lin-MC3-DMA-containing LNPs?
A3: Both temperature and pH significantly impact the stability of D-Lin-MC3-DMA LNPs. Generally, higher temperatures accelerate the degradation process.[1][6] LNPs have shown to be more stable at lower pH values (e.g., pH below the pKa of D-Lin-MC3-DMA, which is approximately 6.44).[7][8] Storage at 4°C and lower pH has been associated with better preservation of transfection efficiency compared to storage at 25°C or higher pH.[6][8] However, very low pH can lead to particle aggregation.[7]
Q4: What is the recommended storage condition for D-Lin-MC3-DMA and formulated LNPs?
A4: D-Lin-MC3-DMA as a raw material is typically stored at -20°C.[9] For formulated LNPs, storage at 4°C is common for short-term use (e.g., up to one week).[10] For longer-term storage, freezing at -20°C or -80°C is recommended, often in the presence of cryoprotectants like sucrose to prevent aggregation upon thawing.[6][11] The choice of storage buffer is also critical, with Tris and HEPES buffers showing better cryoprotection than PBS.[8]
Q5: How do D-Lin-MC3-DMA degradation products impact LNP performance?
A5: The accumulation of degradation products can negatively affect LNP performance. For instance, N-oxidation of the ionizable lipid has been reported to potentially lead to covalent modification of the encapsulated RNA and a loss of mRNA potency.[4] Hydrolysis can alter the charge and structure of the lipid, potentially affecting encapsulation efficiency and the endosomal escape mechanism. Changes in LNP size and polydispersity due to degradation can also alter their biodistribution and efficacy.[2]
Troubleshooting Guides
Issue 1: Loss of Transfection Efficiency Over Time
| Possible Cause | Troubleshooting Step | Rationale |
| Degradation of D-Lin-MC3-DMA | Analyze the purity of D-Lin-MC3-DMA in your LNP formulation using LC-MS to quantify the parent lipid and its major degradants (e.g., N-oxide, hydrolysis products). | A significant decrease in the parent lipid concentration or an increase in degradation products can directly correlate with reduced transfection efficiency. |
| RNA Degradation | Assess the integrity of the encapsulated RNA using a sensitive method like capillary electrophoresis or a RiboGreen assay. | The chemical stability of both the lipid and the RNA payload is crucial for the overall functionality of the LNP. |
| LNP Aggregation | Measure the particle size and polydispersity index (PDI) of your LNP formulation over time using Dynamic Light Scattering (DLS). | An increase in particle size or PDI can indicate aggregation, which can lead to poor cellular uptake and altered biodistribution. |
| Improper Storage | Review your storage conditions (temperature, buffer, light exposure). Ensure storage at recommended temperatures (4°C for short-term, -20°C or -80°C for long-term) and in a suitable buffer. | Suboptimal storage is a primary driver of both lipid and RNA degradation. |
Issue 2: Increase in LNP Particle Size and Polydispersity Index (PDI)
| Possible Cause | Troubleshooting Step | Rationale |
| LNP Aggregation | Optimize the buffer composition and pH. Consider using buffers like Tris or citrate at a pH below the pKa of D-Lin-MC3-DMA. Evaluate the effect of adding cryoprotectants if freeze-thawing. | The surface charge of LNPs is pH-dependent. At a pH near the pKa, reduced surface charge can lead to aggregation. Cryoprotectants help maintain particle integrity during freezing and thawing. |
| Fusion of LNPs | Review the lipid composition of your formulation. Ensure the appropriate molar ratio of PEG-lipid is used. | PEG-lipids on the LNP surface provide steric stabilization and prevent aggregation and fusion. |
| Degradation Leading to Instability | Characterize the chemical stability of D-Lin-MC3-DMA under your formulation and storage conditions. | Chemical degradation can lead to changes in the physicochemical properties of the LNPs, promoting instability. |
Quantitative Data Summary
Table 1: Influence of Storage Conditions on D-Lin-MC3-DMA LNP Stability and Performance
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |
| Storage Temperature | 4°C | 25°C | -80°C (with cryoprotectant) | [6][8] |
| pH | 5.0 | 7.0 | 6.0 | [8] |
| Transfection Efficiency | Highest at lower pH and 4°C | Complete loss of transfection after 2 weeks at 25°C | Maintained for longer periods | [8] |
| Particle Size (Z-average) | Stable at 4°C | May increase over time | Stable | [6] |
| Encapsulation Efficiency | Stable at 4°C | May decrease over time | Stable | [6] |
Note: The data presented is a qualitative summary based on trends reported in the literature. Specific quantitative values are highly dependent on the full LNP composition, the nature of the payload, and the specific experimental setup.
Experimental Protocols
Protocol 1: Forced Degradation Study of D-Lin-MC3-DMA in LNP Formulation
Objective: To assess the stability of D-Lin-MC3-DMA under stress conditions to identify potential degradation products and pathways.
Materials:
-
D-Lin-MC3-DMA-containing LNP formulation
-
Hydrochloric acid (HCl) solution (for acidic stress)
-
Sodium hydroxide (NaOH) solution (for basic stress)
-
Hydrogen peroxide (H₂O₂) solution (for oxidative stress)
-
High-intensity light source (for photolytic stress)
-
Temperature-controlled incubator/oven
-
LC-MS system for analysis
Methodology:
-
Sample Preparation: Aliquot the LNP formulation into separate, appropriately sealed vials for each stress condition. Include a control sample stored at -80°C.
-
Acidic Stress: Add HCl to an LNP aliquot to achieve a final concentration of 0.1 M. Incubate at 60°C for a specified time course (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.
-
Basic Stress: Add NaOH to an LNP aliquot to achieve a final concentration of 0.1 M. Incubate at 60°C for a specified time course. Neutralize the samples before analysis.
-
Oxidative Stress: Add H₂O₂ to an LNP aliquot to achieve a final concentration of 3%. Incubate at room temperature, protected from light, for a specified time course.
-
Thermal Stress: Incubate LNP aliquots at elevated temperatures (e.g., 40°C, 60°C, 80°C) for a specified time course.
-
Photolytic Stress: Expose LNP aliquots to high-intensity light (e.g., using a photostability chamber) for a specified duration.
-
Sample Analysis: At each time point, analyze the samples by a validated stability-indicating LC-MS method to quantify the remaining D-Lin-MC3-DMA and identify and quantify any degradation products.
Protocol 2: LC-MS Method for Quantification of D-Lin-MC3-DMA and Degradation Products
Objective: To separate and quantify D-Lin-MC3-DMA and its major degradation products.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Mass Spectrometer (MS), such as a Q-TOF or Triple Quadrupole
Chromatographic Conditions (Example):
-
Column: A reverse-phase C18 or C8 column suitable for lipid analysis.
-
Mobile Phase A: Acetonitrile/Methanol/Water with a suitable buffer (e.g., 10 mM ammonium acetate).
-
Mobile Phase B: Isopropanol with the same buffer.
-
Gradient: A gradient elution program designed to separate the non-polar lipids and their more polar degradation products.
-
Flow Rate: Appropriate for the column dimensions.
-
Column Temperature: Typically elevated (e.g., 50-60°C) to improve peak shape for lipids.
-
Injection Volume: 5-10 µL.
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Can be full scan for identification of unknowns or Multiple Reaction Monitoring (MRM) for quantification of known degradants.
-
Data Analysis: Use appropriate software to integrate peak areas and quantify the concentration of D-Lin-MC3-DMA and its degradation products against a standard curve.
Visualizations
Caption: Primary degradation pathways of D-Lin-MC3-DMA.
Caption: Workflow for a forced degradation study of D-Lin-MC3-DMA LNPs.
Caption: Troubleshooting flowchart for loss of LNP transfection efficiency.
References
- 1. Stability Study of mRNA-Lipid Nanoparticles Exposed to Various Conditions Based on the Evaluation between Physicochemical Properties and Their Relation with Protein Expression Ability [mdpi.com]
- 2. media.beckman.com [media.beckman.com]
- 3. waters.com [waters.com]
- 4. sciex.com [sciex.com]
- 5. waters.com [waters.com]
- 6. Stability Study of mRNA-Lipid Nanoparticles Exposed to Various Conditions Based on the Evaluation between Physicochemical Properties and Their Relation with Protein Expression Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pharmtech.com [pharmtech.com]
- 10. lcms.labrulez.com [lcms.labrulez.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: D-Lin-MC3-DMA Lipid Nanoparticle (LNP) Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the oxidation of D-Lin-MC3-DMA, a critical component in many lipid nanoparticle formulations.
Frequently Asked Questions (FAQs)
Q1: What is D-Lin-MC3-DMA and why is its stability important?
D-Lin-MC3-DMA is an ionizable cationic lipid that is essential for the formulation of lipid nanoparticles (LNPs) used in nucleic acid delivery, such as siRNA and mRNA therapies.[1][2][3][4][5][6][7] Its unique pH-sensitive structure facilitates the encapsulation of nucleic acids and their release into the cytoplasm of target cells.[1][3] The stability of D-Lin-MC3-DMA is critical because its degradation, primarily through oxidation, can lead to a loss of therapeutic efficacy and potentially introduce safety risks.[8][9]
Q2: What is the primary mechanism of D-Lin-MC3-DMA degradation?
The primary degradation pathway for D-Lin-MC3-DMA is oxidation of its unsaturated hydrocarbon tails.[9] These tails contain double bonds that are susceptible to attack by reactive oxygen species, leading to the formation of various oxidation byproducts, including dienone species.[8][9] These byproducts can then react with the encapsulated nucleic acid cargo, forming lipid-RNA adducts that impair the biological activity of the therapeutic.[8][9] Another potential site of oxidation is the tertiary amine on the headgroup, which can form an N-oxide.[10][11]
Q3: What are the main factors that contribute to D-Lin-MC3-DMA oxidation?
Several factors can accelerate the oxidation of D-Lin-MC3-DMA:
-
Storage Temperature: Elevated temperatures increase the rate of chemical reactions, including oxidation.[2][9][12][13]
-
Buffer Composition: Certain buffer components, like phosphate in phosphate-buffered saline (PBS), can promote lipid oxidation.[9][12] In contrast, buffers like histidine have been shown to mitigate oxidation.[9]
-
pH of the Formulation: The pH of the storage buffer can influence the stability of the LNPs and the rate of lipid degradation.[12][14]
-
Exposure to Light and Oxygen: As with many lipids, exposure to light and atmospheric oxygen can promote oxidation.
-
Presence of Metal Ions: Trace metal ions can act as catalysts for oxidation reactions.
Q4: How can I detect D-Lin-MC3-DMA oxidation in my LNP formulation?
The most common method for detecting and quantifying D-Lin-MC3-DMA and its oxidation products is Liquid Chromatography-Mass Spectrometry (LC-MS).[10][11] This technique can separate the different lipid species and identify them based on their mass-to-charge ratio. Specific oxidation products, such as N-oxides and epoxides, can be identified through their characteristic mass shifts and fragmentation patterns.[10][11]
Troubleshooting Guides
This section provides a question-and-answer formatted guide to troubleshoot specific issues you might encounter during your experiments.
Problem 1: Decreased transfection efficiency of my LNP formulation over time.
-
Question: I've stored my D-Lin-MC3-DMA containing LNPs at 4°C for several months, and I'm observing a significant drop in transfection efficiency. What could be the cause?
-
Answer: A decrease in transfection efficiency is a common indicator of LNP instability, likely due to the oxidation of D-Lin-MC3-DMA and subsequent formation of RNA-lipid adducts.[8][9] This compromises the integrity of the nucleic acid payload.
Troubleshooting Steps:
-
Assess Lipid Integrity: Analyze an aliquot of your stored LNP formulation using LC-MS to quantify the amount of intact D-Lin-MC3-DMA and identify any oxidation byproducts.
-
Evaluate RNA Integrity: Extract the RNA from your LNPs and analyze its integrity using a suitable method like gel electrophoresis or a Bioanalyzer. Look for signs of degradation or the presence of higher molecular weight species that could indicate RNA-lipid adducts.
-
Review Storage Conditions:
-
Temperature: Ensure consistent storage at the recommended temperature (-20°C or below for the neat lipid and as cold as possible for the formulated LNPs).[8] Avoid repeated freeze-thaw cycles.
-
Buffer: If you are using PBS, consider switching to a citrate or histidine-based buffer, which has been shown to reduce the rate of lipid oxidation.[9]
-
Light and Air: Protect your samples from light and consider purging the headspace of your storage vials with an inert gas like argon to minimize exposure to oxygen.
-
-
Problem 2: Changes in the physical properties of my LNPs during storage.
-
Question: My LNP formulation, which was initially uniform, now shows an increased polydispersity index (PDI) and particle size after storage. What is happening?
-
Answer: Changes in particle size and PDI are indicative of colloidal instability, which can be a consequence of lipid degradation.[15] The oxidation of D-Lin-MC3-DMA can alter the lipid packing and surface properties of the LNPs, leading to aggregation or fusion of particles.
Troubleshooting Steps:
-
Monitor Physical Parameters: Regularly measure the size and PDI of your LNP formulations using Dynamic Light Scattering (DLS) throughout their storage period.
-
Optimize Buffer Conditions: The choice of buffer and its pH can significantly impact colloidal stability.[12][14] Experiment with different buffer systems (e.g., citrate, histidine) and pH ranges to identify the optimal conditions for your specific formulation.
-
Consider Cryoprotectants: For frozen storage, the inclusion of a cryoprotectant like sucrose can help maintain particle integrity during freezing and thawing.[2]
-
Lipid Composition: The molar ratio of the different lipids in your formulation can influence stability. Ensure your formulation is optimized for stability.
-
Data Presentation
Table 1: Impact of Storage Conditions on D-Lin-MC3-DMA Integrity in siRNA-LNPs
| Storage Condition | Duration | Percent Intact D-Lin-MC3-DMA | Reference |
| 2-8°C in PBS | 6 months | ~95% | [9] |
| Room Temperature in PBS | 6 months | ~91% | [9] |
| 25°C in PBS | 4 weeks | ~70-75% | [9] |
| 40°C in PBS | 4 weeks | ~70-75% | [9] |
| 25°C in Histidine Buffer | 4 weeks | >97% | [9] |
| 40°C in Tris Buffer | 4 weeks | ~65-70% | [9] |
Table 2: Effect of Storage pH and Temperature on Transfection Efficiency of mRNA-loaded MC3-LNPs
| Storage pH | Storage Temperature | Duration | Transfection Efficiency | Reference |
| 6.0 and above | 4°C | 4 weeks | Complete loss | [12] |
| Below pKa | 4°C / 25°C | - | Highest stability and efficiency | [14] |
| - | 25°C | 2 weeks | Complete loss | [12] |
Experimental Protocols
Protocol 1: LC-MS Method for the Analysis of D-Lin-MC3-DMA and its Oxidation Products
This protocol provides a general framework for the analysis of D-Lin-MC3-DMA integrity. Specific parameters may need to be optimized for your instrument and sample matrix.
-
Sample Preparation:
-
Dilute a stock solution of D-Lin-MC3-DMA (e.g., 2 mg/mL) 1:10 in the initial mobile phase (e.g., 15:30:55 water/acetonitrile/methanol with 10mM ammonium acetate).[10]
-
For LNP samples, a lipid extraction step may be necessary.
-
-
Chromatography:
-
System: A reverse-phase liquid chromatography system (e.g., ExionLC AD).[10]
-
Column: C18 reverse-phase column (e.g., 1.7 µm, 2.1 × 150 mm).[10]
-
Column Temperature: 70°C.[10]
-
Mobile Phase A: 15:30:55 water/acetonitrile/methanol with 10mM ammonium acetate.[10]
-
Mobile Phase B: 60:40 acetonitrile/methanol with 10mM ammonium acetate.[10]
-
Flow Rate: 0.5 mL/min.[10]
-
Gradient: A suitable gradient to separate the lipid and its more polar oxidation products. A typical run time is around 27 minutes.[10]
-
-
Mass Spectrometry:
-
System: A high-resolution mass spectrometer (e.g., ZenoTOF 7600 system).[10]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Data Acquisition: Acquire full scan MS and tandem MS (MS/MS) data. Electron Activated Dissociation (EAD) can provide detailed structural information to pinpoint the location of oxidation.[10]
-
-
Data Analysis:
-
Identify the peak for intact D-Lin-MC3-DMA based on its expected mass-to-charge ratio.
-
Search for peaks corresponding to expected oxidation products (e.g., +16 Da for single oxidation).
-
Analyze the MS/MS fragmentation patterns to confirm the identity and locate the site of modification (e.g., N-oxide on the headgroup or epoxidation on the lipid tails).[10][11]
-
Mandatory Visualizations
Caption: Oxidation pathway of D-Lin-MC3-DMA leading to loss of LNP function.
Caption: Troubleshooting workflow for unstable D-Lin-MC3-DMA LNP formulations.
References
- 1. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of storage conditions for lipid nanoparticle-formulated self-replicating RNA vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. polysciences.com [polysciences.com]
- 5. selleckchem.com [selleckchem.com]
- 6. casss.org [casss.org]
- 7. DLin-MC3-DMA - Echelon Biosciences [echelon-inc.com]
- 8. cog133.com [cog133.com]
- 9. Buffer optimization of siRNA-lipid nanoparticles mitigates lipid oxidation and RNA-lipid adduct formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sciex.com [sciex.com]
- 11. Characterizing and Monitoring Impurities in Lipid Nanoparticle Components Using the BioAccord™ LC-MS System with waters_connect™ Software | Waters [waters.com]
- 12. Examining the Impact of Storage Conditions on the Stability of a Liquid Formulation of mRNA-Loaded Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. researchgate.net [researchgate.net]
- 15. kinampark.com [kinampark.com]
Technical Support Center: D-Lin-MC3-DMA LNP Performance and pH
Welcome to the technical support center for D-Lin-MC3-DMA based Lipid Nanoparticle (LNP) formulations. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the critical impact of pH on the performance, stability, and efficacy of your LNPs.
Frequently Asked Questions (FAQs)
Q1: Why is an acidic pH required during the LNP formulation process?
An acidic environment, typically pH 4.0, is crucial during the initial mixing of lipids and nucleic acids.[1][2] The ionizable cationic lipid, D-Lin-MC3-DMA, has a pKa of approximately 6.44.[3][4] At a pH below its pKa, the tertiary amine group of D-Lin-MC3-DMA becomes protonated, conferring a positive charge to the lipid. This positive charge is essential for electrostatic interactions with the negatively charged phosphate backbone of mRNA or siRNA, driving efficient encapsulation of the nucleic acid cargo within the forming nanoparticle.[4][5]
Q2: What happens to the LNP's charge after formulation?
Following the initial self-assembly at acidic pH, the LNP formulation is typically subjected to dialysis or buffer exchange against a solution at physiological pH (e.g., PBS at pH 7.4).[2] At this neutral pH, which is above the pKa of D-Lin-MC3-DMA, the lipid becomes deprotonated and is largely electrically neutral.[2][6] This near-neutral surface charge is critical for in vivo applications, as it helps to minimize toxicity and avoid rapid clearance from circulation that is often associated with permanently cationic particles.[2]
Q3: How does pH facilitate the release of the nucleic acid cargo inside the cell?
The pH-sensitive nature of D-Lin-MC3-DMA is the key to endosomal escape, a critical bottleneck in nucleic acid delivery.[7] After cellular uptake via endocytosis, the LNP is trafficked into endosomes. As these organelles mature, their internal environment becomes progressively more acidic, with the pH dropping to a range of 5.5 to 6.5.[8][9] This drop in pH is below the pKa of D-Lin-MC3-DMA, causing it to become protonated and positively charged once again.[6][9] This charge reversal promotes interaction with the negatively charged anionic lipids on the inner leaflet of the endosomal membrane, leading to membrane destabilization, disruption, and the subsequent release of the RNA payload into the cytoplasm where it can be translated or engage the RNAi machinery.[7][8][10]
Q4: My transfection efficiency is low. Could pH be the problem?
Yes, incorrect pH at several stages can lead to low transfection efficiency. Consider the following:
-
Formulation pH: If the pH of the aqueous buffer containing your RNA was not sufficiently acidic (i.e., significantly above pH 4.0), the encapsulation efficiency may have been compromised, resulting in a high percentage of empty LNPs.[1]
-
LNP pKa: The overall pKa of the formulated LNP is critical. An optimal pKa range of 6.2-6.5 has been identified for potent in vivo gene silencing.[11] If the LNP's pKa is too low, it may not become sufficiently protonated in the early endosome to trigger efficient release.
-
Storage pH: Prolonged storage at a suboptimal pH can lead to LNP degradation or aggregation, reducing the number of functional particles. Storage at pH 6.0 and higher has been shown to decrease transfection efficiency over time, even at 4°C.[12]
Q5: I'm observing aggregation and an increase in particle size in my LNP preparation. What is the role of pH?
LNP aggregation can be highly dependent on pH. While formulations are most stable and effective at a pH below the pKa, they are also more prone to aggregation in this state.[13] This represents a critical trade-off. If you observe aggregation:
-
Post-Formulation: Ensure that the buffer exchange to pH 7.4 was complete. Lingering acidity can leave the LNPs with a residual positive charge, which can lead to instability and aggregation over time.
-
During Storage: Storing LNPs at a highly acidic pH can promote aggregation. While slightly acidic conditions may preserve mRNA integrity, a careful balance must be struck to avoid particle fusion. The optimal storage buffer must be empirically determined but should avoid extremes of pH.
Troubleshooting Guide
| Issue | Potential pH-Related Cause | Recommended Action |
| Low Encapsulation Efficiency | The pH of the RNA-containing aqueous buffer was too high (e.g., > 5.0) during formulation. | Prepare the RNA in a sodium acetate or citrate buffer at a validated pH of 4.0.[13] Verify the buffer's pH immediately before use. |
| High Polydispersity Index (PDI) | Inconsistent pH during mixing; aggregation due to suboptimal final buffer pH. | Ensure rapid and homogenous mixing during formulation. Confirm the final storage buffer is at the correct pH (typically 7.4) and that dialysis/buffer exchange was sufficient. |
| Low In Vitro / In Vivo Activity | Suboptimal LNP pKa leading to poor endosomal escape. | Characterize the apparent pKa of your formulation. If it is outside the optimal 6.2-6.5 range, consider adjusting the lipid molar ratios, as this can influence the final pKa.[11] |
| Particle Size Increase Over Time | Aggregation due to improper storage pH. | Evaluate the stability of your LNPs in different storage buffers (e.g., PBS vs. Tris-based buffers) and pH values (e.g., 6.0 vs. 7.4). Consider adding cryoprotectants like sucrose for frozen storage.[12][14] |
| Evidence of RNA Degradation | Hydrolysis of RNA due to storage in a highly acidic or alkaline buffer. | Store LNPs in a buffered solution close to neutral pH (e.g., 7.4) to minimize RNA hydrolysis. For long-term storage, freezing at -20°C or -80°C is recommended.[14] |
Quantitative Data Summary
The following table summarizes key quantitative parameters related to D-Lin-MC3-DMA and pH.
| Parameter | Value | Significance | Source(s) |
| D-Lin-MC3-DMA pKa | ~6.44 | The pH at which the lipid is 50% ionized. Governs charge state during formulation and endosomal escape. | [4] |
| Optimal Formulation pH | 4.0 | Ensures D-Lin-MC3-DMA is positively charged for efficient RNA encapsulation. | [1][13] |
| Optimal LNP pKa for In Vivo Activity | 6.2 - 6.5 | Provides the best balance between a neutral charge in circulation (pH 7.4) and a positive charge in the endosome (pH < 6.5) for effective cargo release. | |
| Zeta Potential at pH 7.4 | Near-neutral (~5 ± 3 mV) | Minimizes nonspecific interactions and toxicity in a physiological environment. | [6] |
| Zeta Potential at pH < 6.0 | Positive | Enables interaction with and disruption of the endosomal membrane. | [9][15] |
Experimental Protocols
Protocol 1: Standard D-Lin-MC3-DMA LNP Formulation
This protocol describes a standard method for preparing D-Lin-MC3-DMA LNPs using microfluidic mixing.
-
Solution Preparation:
-
Lipid Stock: Prepare a lipid mixture in absolute ethanol containing D-Lin-MC3-DMA, DSPC, Cholesterol, and DMG-PEG 2000 at a molar ratio of 50:10:38.5:1.5.[2][6] The total lipid concentration should be determined based on the microfluidic system's specifications (e.g., 10-25 mM).
-
RNA Stock: Dissolve the mRNA or siRNA cargo in a 10-50 mM sodium acetate or citrate buffer, ensuring the final pH is adjusted to 4.0.[2][13] The RNA concentration should be calculated to achieve the desired Nitrogen-to-Phosphate (N/P) ratio (typically 3-6).[2]
-
-
Microfluidic Mixing:
-
Load the lipid-ethanol solution into one syringe and the RNA-buffer solution into another.
-
Set the flow rate ratio on the microfluidic device (e.g., NanoAssemblr) to 3:1 (Aqueous:Organic).
-
Initiate mixing. The rapid mixing of the aqueous and organic phases causes a change in solvent polarity, triggering the self-assembly of lipids and RNA into LNPs.
-
-
Dialysis and Concentration:
-
Collect the resulting LNP solution.
-
Dialyze the solution against sterile Phosphate-Buffered Saline (PBS) at pH 7.4 for at least 6 hours, with one buffer change, using a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10 kDa). This step removes the ethanol and adjusts the pH to neutral.[2]
-
Concentrate the LNPs to the desired final concentration using a centrifugal filter device if necessary.
-
-
Characterization & Storage:
-
Measure particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS).
-
Quantify RNA encapsulation using a fluorescent dye-based assay (e.g., RiboGreen).
-
Sterile-filter the final formulation through a 0.22 µm filter.
-
Store at 4°C for short-term use or at -20°C / -80°C for long-term storage.[14]
-
Protocol 2: Measuring pH-Dependent Zeta Potential
-
Sample Preparation: Prepare a dilution of your final LNP formulation in an appropriate buffer (e.g., 10 mM NaCl) to reduce ionic strength for accurate measurement.
-
Instrument Setup: Use a Zetasizer or similar instrument capable of automated titration.
-
Titration:
-
Load the diluted LNP sample into the measurement cuvette.
-
Perform an initial measurement at the starting pH (e.g., 7.4).
-
Use the instrument's auto-titrator to incrementally add a dilute acid (e.g., 0.1 M HCl) to lower the pH in defined steps (e.g., 0.5 pH units).
-
At each pH step, allow the sample to equilibrate for 1-2 minutes before measuring the zeta potential.
-
Continue this process until you reach the desired lower pH limit (e.g., pH 3.0).
-
-
Data Analysis: Plot the measured zeta potential as a function of pH. The resulting curve will show a transition from near-neutral to positive as the pH decreases, and the inflection point of this curve can be used to estimate the apparent pKa of the LNP.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pKa of Lipids in Drug Delivery | BroadPharm [broadpharm.com]
- 4. Structural insights on ionizable Dlin-MC3-DMA lipids in DOPC layers by combining accurate atomistic force fields, molecular dynamics simulations and n ... - Nanoscale (RSC Publishing) DOI:10.1039/D3NR00987D [pubs.rsc.org]
- 5. Structuring of lipid nanoparticle mRNA formulations at acidic and neutral pH: X-ray scattering and molecular dynamics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. pnas.org [pnas.org]
- 8. Mechanism of pH-sensitive Amphiphilic Endosomal Escape of Ionizable Lipid Nanoparticles for Cytosolic Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. liposomes.ca [liposomes.ca]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Optimization of storage conditions for lipid nanoparticle-formulated self-replicating RNA vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Acidification-Induced Structure Evolution of Lipid Nanoparticles Correlates with Their In Vitro Gene Transfections - PMC [pmc.ncbi.nlm.nih.gov]
D-Lin-MC3-DMA Impurity Characterization Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for troubleshooting issues related to D-Lin-MC3-DMA impurities and their impact on lipid nanoparticle (LNP) formulations.
Frequently Asked Questions (FAQs)
Q1: What is D-Lin-MC3-DMA and why is its purity critical?
D-Lin-MC3-DMA (or MC3) is an ionizable cationic lipid that is a crucial component of lipid nanoparticles (LNPs) used for delivering nucleic acid therapeutics, such as siRNA and mRNA.[1][2][3][4] Its purity is paramount because impurities can negatively affect the efficacy, stability, and safety of the final drug product.[1][5] Even small amounts of lipid-related impurities can reduce the potency of the active pharmaceutical ingredient (API).[1][6]
Q2: What are the most common impurities found in D-Lin-MC3-DMA?
The most frequently encountered impurities are products of oxidation and saturation (reduction) of the D-Lin-MC3-DMA molecule.[2][7]
-
Oxidative Impurities: These include N-oxidation of the tertiary amine headgroup and epoxidation at the double bonds on the lipid tails.[8] Multiple isomeric forms of oxidized MC3 can exist.[2][7]
-
Saturation Impurities: These result from the reduction (gain of ~2 amu) of one or more of the double bonds in the lipid tails.[2][7]
Q3: How do these impurities form?
Impurities can arise during the synthesis and purification process or through degradation during storage and handling.[8][9] The unsaturated lipid tails of D-Lin-MC3-DMA are susceptible to oxidation, a process that can be accelerated by exposure to air, light, and certain buffer conditions.[8] Hydrolysis of the ester linkage is another potential degradation pathway, though oxidation is often the major concern.[8]
Q4: How can D-Lin-MC3-DMA impurities affect my LNP formulation and its performance?
Lipid impurities can have several detrimental effects on LNP formulations:
-
Reduced Potency: N-oxidation of ionizable lipids has been reported to cause covalent modification of RNA, leading to a loss of mRNA potency and overall therapeutic effect.[1][2][6]
-
Altered Stability: Changes in the lipid structure due to impurities can affect lipid packing within the nanoparticle, potentially influencing particle size and colloidal stability.[8]
-
Inconsistent Results: The type and amount of impurities can vary between different lots or suppliers, leading to variability in experimental outcomes.[5]
-
Potential Toxicity: While not extensively detailed in the provided results, impurities could alter the toxicological profile of the LNP formulation.[10][11]
Q5: What are the recommended storage and handling conditions for D-Lin-MC3-DMA?
To minimize degradation, D-Lin-MC3-DMA should be stored under inert gas (like nitrogen or argon) at low temperatures, typically -20°C or below.[12][13] It is soluble in ethanol; stock solutions should be prepared fresh and used promptly to prevent hydrolysis or degradation.[12][13][14] Avoid solvents like water or DMSO in which it is insoluble.[13][14]
Troubleshooting Guides
Problem: I see unexpected peaks in my LC-MS analysis of D-Lin-MC3-DMA. How do I identify them?
Answer: Unexpected peaks are likely related to the impurities mentioned in the FAQs. A high-resolution mass spectrometer is necessary for confident identification.
-
Check the Mass Shift: Determine the mass-to-charge ratio (m/z) of the impurity and compare it to the parent D-Lin-MC3-DMA peak.
-
Use Tandem MS (MS/MS): Fragmentation analysis is crucial for structural elucidation. Techniques like Electron Activated Dissociation (EAD) are superior to Collision-Induced Dissociation (CID) for this purpose as they provide more comprehensive fragmentation of the lipid tails, allowing for precise localization of modifications like oxidation or double bond reduction.[1][2][7]
-
Consult Reference Data: Compare your fragmentation spectra with published data or use software tools to predict fragmentation patterns for potential impurity structures.[1]
Problem: My LNP formulation has low transfection efficiency or reduced potency. Could impurities in my D-Lin-MC3-DMA be the cause?
Answer: Yes, this is a significant possibility. Impurities, particularly oxidative ones, are known to negatively impact the potency of RNA-LNP formulations.[1][6]
Troubleshooting Workflow
Below is a logical workflow to diagnose if impurities are the root cause of low potency.
Caption: Troubleshooting logic for low LNP potency.
Data Presentation: Summary of Common Impurities
The table below summarizes the key characteristics of common D-Lin-MC3-DMA impurities identifiable by mass spectrometry.
| Impurity Type | Common Name(s) | Mass Shift (vs. Parent) | Key Structural Change | Potential Effect on LNP Performance |
| Oxidation | N-oxide | +15.99 Da | Oxygen added to the tertiary amine | Loss of mRNA potency, potential for RNA adduct formation[1][2][6] |
| Oxidation | Epoxide / Hydroxide | +15.99 Da | Oxygen added to a double bond on a lipid tail | May alter lipid packing and LNP stability[7][8] |
| Saturation | Reduced MC3 | +2.02 Da | One double bond converted to a single bond | May affect membrane fluidity and fusion properties |
Experimental Protocols
Protocol: Impurity Profiling of D-Lin-MC3-DMA using LC-MS/MS
This protocol provides a general framework for the characterization of D-Lin-MC3-DMA and its impurities using reversed-phase liquid chromatography coupled with high-resolution mass spectrometry.
1. Sample Preparation
-
Prepare a stock solution of D-Lin-MC3-DMA at 2 mg/mL in a suitable organic solvent (e.g., 100% ethanol).[1]
-
Dilute the stock solution to a working concentration of 0.2 mg/mL using the initial mobile phase conditions (e.g., 1:10 dilution in Mobile Phase A).[1][6][7]
2. Chromatographic Conditions
-
System: An ultra-high-performance liquid chromatography (UHPLC) system.[7]
-
Column: C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 × 150 mm).[1][7]
-
Mobile Phase A: 15% water, 30% acetonitrile, 55% methanol with 10 mM ammonium acetate.[1][6]
-
Mobile Phase B: 60% acetonitrile, 40% methanol with 10 mM ammonium acetate.[6][7]
-
Flow Rate: 0.5 mL/min.[7]
-
Gradient: A suitable gradient should be optimized to separate the main D-Lin-MC3-DMA peak from earlier and later eluting impurities (e.g., a 20-27 minute total run time).[7]
3. Mass Spectrometry Conditions
-
System: A high-resolution mass spectrometer, such as a ZenoTOF 7600 system, capable of MS/MS.[1][7]
-
Ionization Mode: Positive Polarity Electrospray Ionization (ESI+).[7]
-
Acquisition: Perform a full scan (TOF MS) to detect all ions. Concurrently, perform data-dependent acquisition (DDA) to trigger MS/MS scans on detected impurity peaks.
-
Fragmentation: Use Electron Activated Dissociation (EAD) for fragmentation to obtain detailed structural information.[1][2][7] This is critical for distinguishing isomers.
4. Data Processing
-
Process the acquired data using appropriate software (e.g., SCIEX OS with Molecule Profiler).[1][6]
-
Identify peaks corresponding to the parent compound and potential impurities based on their accurate mass.
-
Elucidate the structure of impurities by interpreting the MS/MS fragmentation spectra, paying close attention to fragment ions that indicate the location of the modification.[7]
-
Perform relative quantification of impurities based on the peak areas from the TOF MS scan.[1]
Below is a diagram illustrating this experimental workflow.
Caption: Experimental workflow for LC-MS/MS impurity analysis.
Visualizing Impurity Formation Pathways
Understanding the origin of impurities is key to preventing their formation. The diagram below illustrates the primary degradation pathways for D-Lin-MC3-DMA.
Caption: Key impurity formation pathways for D-Lin-MC3-DMA.
References
- 1. sciex.com [sciex.com]
- 2. sciex.com [sciex.com]
- 3. Lipids in Drug Delivery | BroadPharm [broadpharm.com]
- 4. polysciences.com [polysciences.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. sciex.com [sciex.com]
- 7. sciex.com [sciex.com]
- 8. Buffer optimization of siRNA-lipid nanoparticles mitigates lipid oxidation and RNA-lipid adduct formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. dmg-peg2000.com [dmg-peg2000.com]
- 13. distearoyl-sn-glycero.com [distearoyl-sn-glycero.com]
- 14. dmg-peg2000.com [dmg-peg2000.com]
Reducing toxicity of D-Lin-MC3-DMA formulations at high doses
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Lin-MC3-DMA (MC3) formulations, specifically addressing toxicity at high doses.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of toxicity associated with high doses of D-Lin-MC3-DMA lipid nanoparticle (LNP) formulations?
A1: The primary cause of toxicity at high doses of D-Lin-MC3-DMA LNPs is linked to the inherent inflammatory nature of the ionizable cationic lipids.[1][2][3] This can trigger the innate immune system, leading to the release of pro-inflammatory cytokines and chemokines.[3][4][5] Furthermore, the mechanism of endosomal escape, which is crucial for the delivery of the nucleic acid payload, can cause endosomal membrane damage, further contributing to the inflammatory response.[3]
Q2: How does the toxicity of D-Lin-MC3-DMA compare to other clinically approved ionizable lipids like ALC-0315?
A2: Studies have shown that D-Lin-MC3-DMA may have a more favorable toxicity profile at higher doses compared to some other ionizable lipids. For instance, at a high dose of 5 mg/kg in mice, LNPs formulated with ALC-0315 showed significant increases in markers of liver toxicity, such as alanine aminotransferase (ALT) and bile acids, while the same dose of D-Lin-MC3-DMA LNPs did not produce a similar toxic effect.[6][7][8] However, the choice of ionizable lipid always involves a balance between efficacy and safety.[9]
Q3: What are the typical signs of toxicity to watch for in my in vivo experiments?
A3: Common indicators of in vivo toxicity from LNP formulations include:
-
Elevated Liver Enzymes: Increased serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are key markers of liver damage.[6][10]
-
Increased Bile Acids: Elevated bile acid levels can also indicate liver dysfunction.[6][7]
-
Pro-inflammatory Cytokine Production: Increased levels of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in serum or tissue samples.[4][5]
-
General Health Indicators: Weight loss, fever, and swelling at the injection site can also be signs of an adverse reaction.[11]
Q4: Can the route of administration influence the toxicity of D-Lin-MC3-DMA formulations?
A4: Yes, the route of administration can significantly impact the immune response and, consequently, the toxicity profile. For example, intramuscular and subcutaneous injections can lead to different local and systemic immune responses.[12][13] The choice of administration route should be carefully considered and evaluated for its potential impact on toxicity in your specific experimental model.
Troubleshooting Guides
Issue 1: Elevated Liver Enzymes (ALT/AST) in In Vivo Studies
You've administered a high dose of your D-Lin-MC3-DMA LNP formulation and observed a significant increase in serum ALT and AST levels.
Potential Causes and Solutions:
| Potential Cause | Suggested Troubleshooting Step |
| Inherent Inflammatory Response | 1. Reduce the Dose: If therapeutically viable, lowering the administered dose is the most direct way to reduce toxicity. 2. Optimize Formulation: Modify the molar ratio of the lipid components. A standard molar ratio is often around 50:10:38.5:1.5 for ionizable lipid:DSPC:cholesterol:PEG-lipid.[14] Experiment with slight variations to see if toxicity is reduced without compromising efficacy.[15] 3. Incorporate an Anti-inflammatory Agent: Co-encapsulate a corticosteroid like dexamethasone within your LNP formulation. This has been shown to suppress the pro-inflammatory cytokine response.[4] |
| Lipid Accumulation | 1. Consider Biodegradable Lipids: For long-term or repeat-dosing studies, explore the use of ionizable lipids with biodegradable ester functionalities. These are designed for faster clearance from the body, potentially reducing cumulative toxicity.[14][16] |
Issue 2: High Pro-inflammatory Cytokine Levels (e.g., TNF-α, IL-6)
Your in vitro or in vivo experiments show a significant spike in pro-inflammatory cytokines after treatment with your D-Lin-MC3-DMA LNP formulation.
Potential Causes and Solutions:
| Potential Cause | Suggested Troubleshooting Step |
| Innate Immune Activation | 1. Modify Helper Lipids: The choice of "helper" lipids in the formulation can influence the inflammatory response. While D-Lin-MC3-DMA is the ionizable lipid, altering the other components may modulate the overall immunogenicity.[11] 2. Change PEGylated Lipid: The type and density of the PEGylated lipid can affect the formulation's interaction with the immune system. Experiment with different PEG-lipids to find a less immunogenic option.[17][18] 3. Pre-treatment with Anti-inflammatory Drugs: In some experimental models, pre-treatment with an anti-inflammatory agent can help to dampen the initial inflammatory cascade.[5] |
| Endosomal Escape Mechanism | 1. Alternative Ionizable Lipids: If the inflammatory response is too high, consider screening alternative, next-generation ionizable lipids that are designed to be less inflammatory.[3][11] |
Quantitative Data Summary
Table 1: Comparison of Liver Toxicity Markers for D-Lin-MC3-DMA and ALC-0315 LNPs in Mice
| Ionizable Lipid | Dose (siRNA mg/kg) | ALT (U/L) | Bile Acids (µmol/L) | Reference |
| PBS (Control) | N/A | 29 ± 3 | 2.3 ± 1 | [6] |
| D-Lin-MC3-DMA | 5 | Not significantly different from PBS | Not significantly different from PBS | [6] |
| ALC-0315 | 5 | 105.5 ± 11 | 7.6 ± 2 | [6] |
Data presented as mean ± SEM.
Experimental Protocols
Protocol 1: In Vivo Assessment of Hepatotoxicity
Objective: To determine the potential liver toxicity of a D-Lin-MC3-DMA LNP formulation in a murine model.
Methodology:
-
Animal Model: Utilize a suitable mouse strain (e.g., C57BL/6).
-
Dosing: Administer the LNP formulation intravenously (IV) at the desired high dose (e.g., 5 mg/kg of nucleic acid payload).[6] Include a control group receiving a comparable volume of phosphate-buffered saline (PBS).
-
Sample Collection: At a predetermined time point post-injection (e.g., 5 hours), sacrifice the mice.[6] Collect blood via cardiac puncture and process it to obtain serum.
-
Biochemical Analysis: Submit the serum samples for a toxicology panel to measure key markers of liver function.[6] The primary markers to assess are:
-
Alanine Aminotransferase (ALT)
-
Aspartate Aminotransferase (AST)
-
Bile Acids
-
-
Data Analysis: Compare the levels of these markers between the LNP-treated group and the PBS control group. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine significance.
Protocol 2: In Vitro Assessment of Pro-inflammatory Cytokine Induction
Objective: To measure the induction of pro-inflammatory cytokines by a D-Lin-MC3-DMA LNP formulation in a relevant cell line.
Methodology:
-
Cell Line: Use an appropriate immune cell line, such as murine macrophages (e.g., RAW 264.7).
-
Cell Seeding: Plate the cells at a suitable density in a multi-well plate and allow them to adhere overnight.
-
LNP Treatment: Treat the cells with the LNP formulation at various concentrations. Include an untreated control group.
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours).
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Analysis: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine concentrations in the LNP-treated wells to the untreated control wells.
Visualizations
Caption: Inflammatory signaling pathway initiated by high-dose LNP administration.
Caption: Experimental workflow for assessing in vivo hepatotoxicity of LNP formulations.
Caption: Troubleshooting decision tree for mitigating high-dose LNP toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. news-medical.net [news-medical.net]
- 3. researchgate.net [researchgate.net]
- 4. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 5. researchwithrowan.com [researchwithrowan.com]
- 6. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA Delivery to Hepatocytes and Hepatic Stellate Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo delivery of plasmid DNA by lipid nanoparticles: the influence of ionizable cationic lipids on organ-selective gene expression - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 10. caymanchem.com [caymanchem.com]
- 11. Low-inflammatory lipid nanoparticle-based mRNA vaccine elicits protective immunity against H5N1 influenza virus with reduced adverse reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. DLin-MC3-Containing mRNA Lipid Nanoparticles Induce an Antibody Th2-Biased Immune Response Polarization in a Delivery Route-Dependent Manner in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Advances in Lipid Nanoparticles for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. caymanchem.com [caymanchem.com]
- 17. Optimization of lipid nanoparticles for the delivery of nebulized therapeutic mRNA to the lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Role of PEGylated lipid in lipid nanoparticle formulation for in vitro and in vivo delivery of mRNA vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving siRNA encapsulation efficiency in D-Lin-MC3-DMA LNPs
Welcome to the technical support center for siRNA encapsulation using D-Lin-MC3-DMA-based Lipid Nanoparticles (LNPs). This resource provides troubleshooting guidance, answers to frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals optimize their LNP formulation processes and achieve high siRNA encapsulation efficiency.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My siRNA encapsulation efficiency is low (<80%). What are the most common causes?
Low encapsulation efficiency is a frequent issue that can often be traced back to a few key parameters. Here are the primary factors to investigate:
-
Incorrect pH of the Aqueous Buffer: The formulation process relies on a critical electrostatic interaction. D-Lin-MC3-DMA has a pKa of approximately 6.4 and is positively charged at an acidic pH.[1][2] This positive charge is essential for it to bind with the negatively charged siRNA backbone. If the pH of your siRNA-containing aqueous buffer is too high (e.g., >5), the ionizable lipid will not be sufficiently protonated, leading to poor encapsulation.
-
Suboptimal Mixing: The method and speed of mixing the lipid-ethanol phase with the siRNA-aqueous phase are critical. Manual methods like pipetting or simple vortexing are often insufficient and can lead to heterogeneous particle populations and low encapsulation.[3] Rapid mixing techniques, such as those achieved with microfluidic devices, are strongly recommended to ensure uniform and efficient LNP formation.[2][4]
-
Incorrect Lipid Ratios: The molar ratio of the lipid components is crucial for forming stable LNPs that can effectively encapsulate siRNA. Deviations from optimized ratios can lead to improperly formed particles.[2][4]
-
Poor Quality of Lipids or siRNA: Ensure that the lipids, especially D-Lin-MC3-DMA, have not degraded. Likewise, verify the integrity and concentration of your siRNA stock solution.
Q2: What is the optimal lipid molar ratio for D-Lin-MC3-DMA LNPs?
An extensively optimized and widely used molar ratio for in vivo applications is 50% D-Lin-MC3-DMA, 10% DSPC, 38.5% Cholesterol, and 1.5% PEG-lipid (e.g., DMG-PEG 2000).[4][5] This composition has been shown to produce highly potent LNPs for hepatic gene silencing, with an ED₅₀ of 0.005 mg/kg in mice.[4][6] While this serves as an excellent starting point, minor adjustments may be necessary depending on the specific siRNA sequence and target application.
Q3: How does the Nitrogen-to-Phosphate (N/P) ratio impact my formulation?
The N/P ratio, which is the molar ratio of the amine groups in the ionizable lipid (D-Lin-MC3-DMA) to the phosphate groups in the siRNA, is a critical parameter to optimize.
-
Encapsulation Efficiency: High encapsulation efficiencies (>90%) can often be achieved across a range of N/P ratios (e.g., 3 to 12).[7][8]
-
Particle Size: Increasing the N/P ratio tends to decrease the average particle size. For example, one study showed a decrease from ~95 nm at a low N/P ratio to ~50 nm at a high N/P ratio.[7][8]
-
Knockdown Efficacy: Higher N/P ratios have been correlated with enhanced siRNA knockdown efficacy.[7][8] This may be due to improved cellular uptake and the preferential localization of siRNA near the LNP surface, which could facilitate easier release into the cytoplasm.[7][8]
A common starting N/P ratio for initial experiments is between 3 and 6.[5][9]
Q4: My LNPs are too large or have a high Polydispersity Index (PDI). How can I fix this?
Large particle size (>120 nm) or a high PDI (>0.2) suggests a lack of control during the formulation process.
-
Improve Mixing: This is the most common cause. Transition from manual mixing to a rapid, controlled mixing technology like a microfluidic device (e.g., T-junction or staggered herringbone mixer).[10][11] The high, uniform mixing speeds in these devices lead to the formation of smaller, more monodisperse LNPs.[12]
-
Check PEG-Lipid Content: The PEG-lipid (e.g., DMG-PEG 2000) is included to control particle size and prevent aggregation.[1] Ensure the correct molar percentage (typically 1.5%) is being used.
-
Verify Lipid and Buffer Preparation: Confirm that all lipids are fully dissolved in the ethanol phase and that there is no precipitation before mixing.
Q5: Should I use a T-junction mixer or a staggered herringbone micromixer?
Both T-junction and staggered herringbone mixers (SHM) are effective for producing high-quality LNPs with excellent encapsulation efficiency (>90%).[4][13] SHMs induce chaotic advection, which can enhance mixing efficiency compared to the primarily diffusive mixing in simple T-junctions, potentially producing smaller and more uniform particles.[10][14] For most lab-scale applications, either technology will represent a significant improvement over manual methods.
Quantitative Data Summary
The following tables summarize key quantitative data from cited literature to guide formulation and optimization.
Table 1: Effect of N/P Ratio on LNP Physicochemical Properties
| N/P Ratio | Avg. Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) |
|---|---|---|---|
| Low (e.g., 1) | ~95 | ~0.04 | >90%[7][8] |
| High (e.g., 12) | ~50 | ~0.13 | >90%[7][8] |
Data synthesized from studies on MC3-LNPs where N/P ratios were varied. Absolute values are formulation-dependent.[7][8]
Table 2: Comparison of Optimized D-Lin-MC3-DMA Lipid Compositions
| Lipid Composition (molar ratio) | Ionizable Lipid | In Vivo Potency (ED₅₀ in mice) | Reference |
|---|---|---|---|
| 40/10/40/10 (MC3/DSPC/Chol/PEG) | D-Lin-MC3-DMA | 0.03 mg/kg | [4] |
| 50/10/38.5/1.5 (MC3/DSPC/Chol/PEG) | D-Lin-MC3-DMA | 0.005 mg/kg | [4][6] |
Experimental Protocols
Protocol: Formulation of siRNA-LNP using Microfluidics
This protocol describes a standard method for encapsulating siRNA in D-Lin-MC3-DMA LNPs using a microfluidic mixing device. The target lipid molar ratio is 50/10/38.5/1.5 (D-Lin-MC3-DMA/DSPC/Cholesterol/DMG-PEG 2000).
Materials:
-
D-Lin-MC3-DMA
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
DMG-PEG 2000
-
siRNA of interest
-
200 Proof, anhydrous Ethanol
-
Citrate Buffer (e.g., 10-50 mM Sodium Citrate, pH 4.0)[3]
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Microfluidic mixing device and syringe pumps
-
Dialysis device (e.g., MWCO 3.5 kDa)
Procedure:
-
Preparation of Lipid Stock Solutions (in Ethanol):
-
Preparation of the Ethanolic Lipid Mixture:
-
In a single sterile tube, combine the lipid stock solutions to achieve the final molar ratio of 50:10:38.5:1.5.
-
For example, to make 1 mL of a 12.5 mM total lipid solution, you would mix appropriate volumes of your stock solutions. Mix thoroughly.
-
-
Preparation of the Aqueous siRNA Solution:
-
Dissolve your siRNA in the citrate buffer (pH 4.0) to the desired concentration. The final concentration will depend on your target N/P ratio and the flow rates of your system.
-
-
Microfluidic Mixing:
-
Load the ethanolic lipid mixture into one syringe and the aqueous siRNA solution into another.
-
Set up the microfluidic device according to the manufacturer's instructions.
-
Set the syringe pumps to the desired flow rate ratio (FRR), typically 3:1 (Aqueous:Ethanol) .[9][14]
-
Set the total flow rate (TFR). A higher TFR (e.g., >1 mL/min) generally results in smaller particles.[12]
-
Initiate pumping to mix the two solutions through the microfluidic chip. Collect the resulting LNP solution.
-
-
Purification and Buffer Exchange:
-
To remove ethanol and exchange the buffer to a physiological pH, dialyze the collected LNP solution against sterile PBS (pH 7.4) for at least 2 hours, with at least one change of buffer.[5] This step is crucial as it neutralizes the surface charge of the D-Lin-MC3-DMA, rendering the LNPs stable for in vivo use.[1]
-
-
Characterization:
-
Size and PDI: Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).
-
Encapsulation Efficiency: Use a RiboGreen assay. Measure the fluorescence of the LNP sample before (F_i) and after (F_t) adding a detergent (e.g., 1% Triton X-100) to lyse the particles. Calculate the efficiency using the formula: % Encapsulation = (F_t – F_i) / F_t × 100 .[5][15]
-
Visual Guides: Workflows and Mechanisms
References
- 1. Lipid Nanoparticles for Short Interfering RNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in siRNA delivery mediated by lipid-based nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.tocris.com [resources.tocris.com]
- 4. liposomes.ca [liposomes.ca]
- 5. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Maximizing the Potency of siRNA Lipid Nanoparticles for Hepatic Gene Silencing In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Lipid-siRNA Organization Modulates the Intracellular Dynamics of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buffer optimization of siRNA-lipid nanoparticles mitigates lipid oxidation and RNA-lipid adduct formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fundamentals of microfluidic mixing for LNP synthesis - Inside Therapeutics [insidetx.com]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. leon-nanodrugs.com [leon-nanodrugs.com]
- 14. Low-Cost Microfluidic Mixers: Are They up to the Task? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubcompare.ai [pubcompare.ai]
Technical Support Center: D-Lin-MC3-DMA LNP Production Scale-Up
Welcome to the technical support center for D-Lin-MC3-DMA LNP production. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered when scaling up from laboratory to clinical or commercial production.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when transitioning from small-scale to large-scale production of D-Lin-MC3-DMA LNPs?
A1: Scaling up LNP production presents several key challenges. A primary issue is the transition in mixing technology, often from microfluidic systems at the lab scale to larger, GMP-compliant batch systems like T-junction or impinging jet mixers for industrial manufacturing.[1] This change can alter the physicochemical properties of the LNPs, including size, polydispersity, and encapsulation efficiency. Ensuring batch-to-batch reproducibility and maintaining the critical quality attributes of the drug product throughout the scale-up process is a significant hurdle that costs time and money.[1][2] Furthermore, sourcing high-quality raw materials, particularly the lipids, in larger quantities becomes critical to ensure consistent results.[1]
Q2: What are the Critical Quality Attributes (CQAs) for D-Lin-MC3-DMA LNPs that must be monitored during scale-up?
A2: The primary CQAs for LNP-based therapeutics include:
-
Particle Size: Directly influences the biodistribution, cellular uptake, and immunogenicity of the LNPs. Smaller particles often exhibit longer circulation times.[3]
-
Polydispersity Index (PDI): A measure of the size distribution homogeneity. A low PDI (typically < 0.2) is crucial for a uniform product.
-
Encapsulation Efficiency (%EE): The percentage of the nucleic acid payload successfully encapsulated within the LNPs. This is critical for therapeutic potency.
-
Zeta Potential: The surface charge of the LNPs, which affects stability and interaction with biological membranes. D-Lin-MC3-DMA LNPs are formulated to be near-neutral at physiological pH.[4]
Q3: How does the Nitrogen-to-Phosphate (N/P) ratio impact LNP formulation, and does its optimum value change with scale?
A3: The N/P ratio represents the molar ratio of ionizable nitrogen atoms in D-Lin-MC3-DMA to the phosphate groups in the nucleic acid backbone.[3] This ratio is fundamental for the electrostatic interactions that drive the encapsulation of the negatively charged RNA into the LNP core.[3] An optimal N/P ratio (often between 3 and 6) is critical for achieving high encapsulation efficiency and maintaining particle stability.[5] While the optimal ratio is typically determined at the lab scale, it should be re-evaluated during scale-up, as changes in mixing dynamics can affect the efficiency of RNA-lipid complexation.
Troubleshooting Guide
Problem: My LNP particle size is significantly larger and more polydisperse (PDI > 0.3) after scaling up.
| Possible Cause | Recommended Solution |
| Inefficient Mixing Dynamics: The mixing energy and method at a larger scale do not replicate the rapid, homogenous mixing of a lab-scale microfluidic device. | Optimize Mixing Parameters: For T-junction or impinging jet mixers, systematically adjust the Total Flow Rate (TFR) and Flow Rate Ratio (FRR) of the lipid and aqueous phases. Higher TFR generally leads to smaller particles.[6] Characterize the Mixing Environment: Use computational fluid dynamics (CFD) modeling to better understand and optimize the mixing environment in the large-scale system. |
| Lipid Solubility Issues: One or more lipid components (e.g., cholesterol) may not be fully dissolved in the ethanol phase before mixing, leading to aggregation. | Verify Lipid Dissolution: Ensure all lipid components are fully dissolved in absolute ethanol, creating a clear solution before mixing. Gentle warming may be required for certain lipids, but the solution should be at room temperature before use. Increase Ethanol Purity: Use high-purity, anhydrous ethanol to prevent lipid precipitation. |
| Incorrect Buffer pH: The pH of the aqueous buffer containing the RNA is too high, reducing the protonation of D-Lin-MC3-DMA and leading to poor RNA compaction and larger particles. | Confirm Aqueous Buffer pH: The aqueous buffer (e.g., sodium acetate or citrate) must be acidic, typically between pH 4.0 and 5.0, to ensure the D-Lin-MC3-DMA is positively charged for effective RNA binding.[3][7] |
Problem: My mRNA encapsulation efficiency (%EE) has dropped significantly after moving to a larger batch size.
| Possible Cause | Recommended Solution |
| Suboptimal N/P Ratio: The previously optimized N/P ratio may not be ideal for the new mixing conditions at scale. | Re-optimize N/P Ratio: Perform a design of experiments (DoE) at the larger scale to identify the optimal N/P ratio that maximizes encapsulation efficiency without causing aggregation. N/P ratios are commonly tested in the range of 3 to 8.[6] |
| RNA Degradation: The mRNA payload is being degraded by RNases during the longer processing times associated with larger batches. | Maintain an RNase-Free Environment: Ensure all buffers, glassware, and equipment are treated to be RNase-free. Work in a dedicated clean environment. |
| Inefficient Purification/Dialysis: Residual ethanol after mixing can impact LNP stability and integrity. The dialysis or Tangential Flow Filtration (TFF) process may be inefficient at a larger scale. | Optimize Purification Step: For dialysis, ensure a sufficient volume of neutral buffer (e.g., PBS, pH 7.4) is used and allow adequate time for complete ethanol removal.[4] For TFF, optimize transmembrane pressure and diafiltration volumes to ensure efficient buffer exchange without disrupting the LNPs. |
Data and Protocols
Standard D-Lin-MC3-DMA LNP Formulation
The following table outlines a benchmark formulation for D-Lin-MC3-DMA LNPs, widely used in research and preclinical development.
| Component | Molar Ratio (%) | Key Role in Formulation |
| D-Lin-MC3-DMA | 50 | Ionizable Cationic Lipid: Encapsulates the negatively charged nucleic acid payload at acidic pH and facilitates endosomal escape.[4] |
| DSPC | 10 | Helper Phospholipid: Provides structural support and stability to the lipid bilayer.[6] |
| Cholesterol | 38.5 | Structural Lipid: Fills gaps in the lipid bilayer, enhancing stability and modulating membrane fluidity.[6] |
| DMG-PEG 2000 | 1.5 | PEGylated Lipid: Forms a hydrophilic corona on the LNP surface, preventing aggregation and reducing opsonization to prolong circulation time.[4][6] |
Table 1: Standard lipid composition for D-Lin-MC3-DMA based LNPs.[5][7][8]
Experimental Protocol: Laboratory-Scale LNP Formulation via Microfluidics
This protocol describes a typical method for preparing D-Lin-MC3-DMA LNPs at a laboratory scale using a microfluidic device.
Materials:
-
D-Lin-MC3-DMA, DSPC, Cholesterol, DMG-PEG 2000
-
mRNA or siRNA payload
-
Absolute Ethanol (RNase-free)
-
Aqueous Buffer: 50 mM Sodium Acetate, pH 4.0 (RNase-free)
-
Dialysis Buffer: 1x PBS, pH 7.4 (RNase-free)
-
Microfluidic mixing device (e.g., staggered herringbone mixer) and syringe pumps
-
Dialysis cassette (e.g., 10 kDa MWCO)
Methodology:
-
Preparation of Lipid Stock (Ethanol Phase):
-
Prepare individual stock solutions of DSPC, Cholesterol, and DMG-PEG 2000 in absolute ethanol.
-
In a single sterile glass vial, combine the D-Lin-MC3-DMA, DSPC, Cholesterol, and DMG-PEG 2000 in the molar ratio of 50:10:38.5:1.5.[7]
-
Add absolute ethanol to achieve a final total lipid concentration suitable for your system (e.g., 10-25 mg/mL). Ensure the solution is clear and all lipids are fully dissolved.
-
-
Preparation of mRNA Solution (Aqueous Phase):
-
Dissolve the mRNA payload in the 50 mM sodium acetate buffer (pH 4.0) to the desired concentration.[7]
-
-
Microfluidic Mixing:
-
Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.
-
Set the syringe pumps to a 3:1 flow rate ratio (FRR) of the aqueous phase to the ethanol phase.[6]
-
Set a high Total Flow Rate (TFR), for example, 20 mL/min, to ensure rapid and turbulent mixing, which promotes the formation of small, uniform LNPs.[6]
-
Pump the solutions through the microfluidic device, collecting the resulting LNP suspension in a sterile tube. The solution will appear milky.
-
-
Purification and Buffer Exchange:
-
Transfer the collected LNP suspension to a dialysis cassette.
-
Dialyze against 1x PBS (pH 7.4) for at least 6 hours, with at least two changes of the buffer, to remove ethanol and raise the pH to neutral.[4]
-
-
Characterization:
-
After dialysis, recover the LNP solution.
-
Measure the particle size and PDI using Dynamic Light Scattering (DLS).
-
Quantify mRNA encapsulation using a fluorescence-based assay (e.g., RiboGreen assay).
-
Visual Guides
Caption: A diagram illustrating the sequential workflow for D-Lin-MC3-DMA LNP production.
Caption: A logical diagram for troubleshooting high PDI in LNP formulations.
References
- 1. pharmasource.global [pharmasource.global]
- 2. cellculturedish.com [cellculturedish.com]
- 3. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Manufacturing Considerations for the Development of Lipid Nanoparticles Using Microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. DLin-MC3-Containing mRNA Lipid Nanoparticles Induce an Antibody Th2-Biased Immune Response Polarization in a Delivery Route-Dependent Manner in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: D-Lin-MC3-DMA LNP Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions (FAQs) for the long-term storage of D-Lin-MC3-DMA lipid nanoparticles (LNPs).
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of D-Lin-MC3-DMA LNPs?
A1: For long-term storage of D-Lin-MC3-DMA LNPs in an aqueous solution, refrigeration at 2-8°C is often recommended for stability up to 150 days.[1][2] However, for extended periods, storing at -80°C is a common practice to minimize degradation.[3][4][5] Some studies have shown that storage at -20°C can lead to increased particle size and polydispersity compared to -80°C.[5] Lyophilized (freeze-dried) LNPs can be stored at 4°C for at least 24 weeks or even at room temperature for up to 12 weeks with minimal changes to their physicochemical properties.[4][6][7]
Q2: How does pH affect the stability of D-Lin-MC3-DMA LNPs during storage?
A2: While the initial formulation of D-Lin-MC3-DMA LNPs occurs at a low pH (around 4.0) to facilitate RNA encapsulation, storage at a physiologically neutral pH of 7.4 is generally recommended for ease of use in biological experiments.[8][9] Studies have shown that the pH of the storage buffer does not significantly influence the stability of these LNPs when stored under refrigerated conditions.[2][10] However, lower pH environments can lead to a more disordered lipid bilayer, especially at higher temperatures.[11][12]
Q3: What are cryoprotectants and are they necessary for storing D-Lin-MC3-DMA LNPs at freezing temperatures?
A3: Cryoprotectants are substances that protect biological materials from the damaging effects of freezing. For D-Lin-MC3-DMA LNPs, cryoprotectants such as sucrose and trehalose are highly recommended, especially when subjecting the LNPs to freeze-thaw cycles or for long-term frozen storage.[2][3][10] The addition of sucrose (e.g., 5-10% w/v) can prevent aggregation and maintain the physical properties and protein expression ability of LNPs stored at -80°C.[3][13]
Q4: What is lyophilization and is it a suitable method for long-term storage of D-Lin-MC3-DMA LNPs?
A4: Lyophilization, or freeze-drying, is a process that removes water from a product after it is frozen and placed under a vacuum. This method is a promising strategy for the long-term storage of D-Lin-MC3-DMA LNPs as it can significantly enhance their stability, even at room temperature.[2][4][6][7][11][14] Lyophilized LNPs, when stored with cryoprotectants like sucrose or trehalose, have been shown to maintain their physicochemical properties and in vivo activity for extended periods.[2][4][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Increased Particle Size (Aggregation) | Improper storage temperature (e.g., -20°C instead of -80°C or 4°C).[5] | Store at recommended temperatures. For frozen storage, use -80°C. For aqueous storage up to 150 days, 2-8°C is suitable.[1][2][5] |
| Freeze-thaw cycles without cryoprotectants.[2][10] | Add cryoprotectants like sucrose or trehalose (5-10% w/v) to the LNP solution before freezing.[2][3][13] | |
| Physical stress such as shaking or vibration.[3] | Handle LNP solutions gently. Avoid vigorous vortexing or shaking.[3] | |
| Decreased Encapsulation Efficiency | Degradation of LNPs due to prolonged storage at inappropriate temperatures.[3][4] | Ensure storage at optimal temperatures (-80°C for long-term frozen, 4°C for shorter-term aqueous).[1][3] Consider lyophilization for extended storage.[4] |
| Hydrolysis of lipids or RNA.[11] | Store in a buffer with appropriate pH (e.g., neutral pH for storage).[2] Minimize exposure to light.[3] | |
| Loss of In Vitro / In Vivo Activity | Aggregation of LNPs leading to reduced cellular uptake.[3] | Follow best practices to prevent aggregation (see above). |
| Degradation of the encapsulated RNA payload. | Ensure proper formulation and storage conditions to protect RNA integrity. Use of cryoprotectants and optimal temperatures is crucial.[3][4] | |
| Issues with reconstitution of lyophilized LNPs.[2] | Reconstitute lyophilized LNPs in an appropriate aqueous buffer, ensuring gentle mixing. If aggregation occurs upon reconstitution, consider optimizing the cryoprotectant concentration used during lyophilization.[2] |
Quantitative Data Summary
Table 1: Effect of Storage Temperature on D-Lin-MC3-DMA LNP Physicochemical Properties (Aqueous Storage for 7 days)
| Storage Temperature (°C) | Z-average (nm) | Polydispersity Index (PDI) | Encapsulation Efficacy (%) |
| 25 | Increased | Increased | Decreased |
| 4 | Stable | Stable | Stable |
| -30 | Increased | Increased | Decreased |
| -80 | Significantly Increased | Significantly Increased | Significantly Decreased |
Source: Adapted from a study on mRNA-LNPs with DLin-MC3-DMA.[3] The table illustrates the importance of appropriate storage temperatures.
Table 2: Effect of Sucrose as a Cryoprotectant on LNPs Stored at -80°C
| Sample | Z-average (nm) | Polydispersity Index (PDI) |
| LNP without Sucrose | Increased | Increased |
| LNP with Sucrose | Stable | Stable |
Source: Based on findings that sucrose helps prevent aggregation of LNPs during frozen storage.[3]
Table 3: Stability of Lyophilized vs. Non-Lyophilized mRNA-LNPs (Stored for 4 weeks)
| Storage Condition | Particle Size | mRNA Integrity | RNA Encapsulation |
| Non-lyophilized, 42°C | Increased | Lower | - |
| Lyophilized, 42°C | Stable | Higher | - |
| Non-lyophilized, -20°C | Increased | - | Lower |
| Lyophilized, -20°C | Stable | - | Stable |
Source: This table summarizes a comparative study highlighting the superior stability of lyophilized LNPs.[4]
Experimental Protocols
1. Preparation of D-Lin-MC3-DMA LNPs (Microfluidic Mixing Method)
-
Materials:
-
DLin-MC3-DMA, DSPC, Cholesterol, DMG-PEG2000
-
mRNA or siRNA cargo
-
Ethanol
-
Citrate buffer (50 mM, pH 3.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
-
Protocol:
-
Prepare the lipid mixture by dissolving DLin-MC3-DMA, DSPC, Cholesterol, and DMG-PEG2000 in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).[3][8]
-
Prepare the aqueous phase by dissolving the RNA cargo in the citrate buffer.
-
Use a microfluidic mixing device to rapidly mix the ethanolic lipid solution with the aqueous RNA solution at a defined flow rate ratio.
-
Dialyze the resulting LNP solution against PBS (pH 7.4) to remove ethanol and raise the pH.
-
Concentrate the LNP solution if necessary using a suitable method like centrifugation with a molecular weight cut-off filter.
-
Sterile-filter the final LNP solution through a 0.22 µm filter.
-
2. Characterization of LNPs
-
Particle Size and Polydispersity Index (PDI) Measurement:
-
Use Dynamic Light Scattering (DLS) to determine the Z-average diameter and PDI.
-
Dilute the LNP sample in an appropriate buffer (e.g., PBS) to a suitable concentration for measurement.
-
-
Encapsulation Efficiency Determination (RiboGreen Assay):
-
Prepare two sets of LNP samples.
-
To one set, add a lysis buffer (e.g., Triton X-100) to disrupt the LNPs and release all the encapsulated RNA. This will measure the total RNA.
-
Leave the other set intact to measure the amount of free (unencapsulated) RNA.
-
Add the RiboGreen reagent to both sets of samples and measure the fluorescence.
-
Calculate the encapsulation efficiency using the formula: Encapsulation Efficiency (%) = ((Total RNA fluorescence - Free RNA fluorescence) / Total RNA fluorescence) * 100.
-
Visualizations
Caption: Workflow for LNP preparation, storage, and post-storage analysis.
Caption: Troubleshooting logic for LNP aggregation issues.
References
- 1. k2sci.com [k2sci.com]
- 2. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability Study of mRNA-Lipid Nanoparticles Exposed to Various Conditions Based on the Evaluation between Physicochemical Properties and Their Relation with Protein Expression Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lyophilization provides long-term stability for a lipid nanoparticle-formulated, nucleoside-modified mRNA vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Overcoming the challenge of long-term storage of mRNA-lipid nanoparticle vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lyophilization provides long-term stability for a lipid nanoparticle-formulated, nucleoside-modified mRNA vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dovepress.com [dovepress.com]
- 11. Examining the Impact of Storage Conditions on the Stability of a Liquid Formulation of mRNA-Loaded Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
Validation & Comparative
D-Lin-MC3-DMA vs. ALC-0315: A Comparative Guide to siRNA Delivery Efficacy
For Researchers, Scientists, and Drug Development Professionals
The selection of an optimal lipid nanoparticle (LNP) system is paramount for the successful delivery of small interfering RNA (siRNA) therapeutics. Among the clinically advanced ionizable cationic lipids, D-Lin-MC3-DMA (MC3) and ALC-0315 have emerged as key players, each with distinct performance profiles. This guide provides an objective comparison of their efficacy in siRNA delivery, supported by experimental data, detailed methodologies, and visual representations of key processes to aid in informed decision-making for your research and development endeavors.
Performance Comparison: In Vivo Efficacy
A key study directly comparing the two lipids for in vivo siRNA delivery in mice revealed a significant advantage for ALC-0315 in liver-targeted applications. LNPs formulated with ALC-0315 demonstrated superior gene silencing in both hepatocytes and hepatic stellate cells (HSCs) compared to those formulated with D-Lin-MC3-DMA.
| Target Gene & Cell Type | siRNA Dose | LNP Formulation | Gene Knockdown Efficacy | Reference |
| Factor VII (Hepatocytes) | 1 mg/kg | ALC-0315 | Two-fold greater knockdown than MC3 | [1][2][3][4] |
| Factor VII (Hepatocytes) | 1 mg/kg | D-Lin-MC3-DMA | - | [1][2][3][4] |
| ADAMTS13 (HSCs) | 1 mg/kg | ALC-0315 | Ten-fold greater knockdown than MC3 | [1][2][3][4] |
| ADAMTS13 (HSCs) | 1 mg/kg | D-Lin-MC3-DMA | Minimal knockdown | [1] |
However, this enhanced efficacy with ALC-0315 comes with a potential trade-off in terms of safety at higher doses.
| LNP Formulation | siRNA Dose | Observed Toxicity | Reference |
| ALC-0315 | 5 mg/kg | Increased markers of liver toxicity (ALT and bile acids) | [1][2][3][4] |
| D-Lin-MC3-DMA | 5 mg/kg | No significant increase in liver toxicity markers | [1][2][3][4] |
Performance Comparison: In Vitro Efficacy in Cancer Cells
In contrast to the findings in liver cells, a study investigating siRNA delivery to triple-negative breast cancer cells (MDA-MB-231) reported the superiority of D-Lin-MC3-DMA over ALC-0315.
| Cell Line | LNP Formulation | Metric | Result | Reference |
| MDA-MB-231 | D-Lin-MC3-DMA | Percentage of siRNA-positive cells | 82% | [5] |
| MDA-MB-231 | ALC-0315 | Percentage of siRNA-positive cells | 47.6% | [5] |
| MDA-MB-231 | D-Lin-MC3-DMA | Mean Fluorescence Intensity (A.U.) | 739 | [5] |
| MDA-MB-231 | ALC-0315 | Mean Fluorescence Intensity (A.U.) | 284 | [5] |
These findings highlight the context-dependent nature of LNP performance and underscore the importance of selecting a lipid component based on the specific cell or tissue target.
Experimental Methodologies
The following provides a summary of the experimental protocols used in the comparative studies.
In Vivo siRNA Delivery and Efficacy Assessment
-
LNP Formulation: siRNAs were encapsulated in LNPs composed of an ionizable lipid (D-Lin-MC3-DMA or ALC-0315), DSPC, cholesterol, and PEG-DMG at a molar ratio of 50:10:38.5:1.5. The components were dissolved in ethanol and mixed with an aqueous solution of siRNA at a low pH (e.g., sodium acetate buffer, pH 4). The resulting LNPs were then dialyzed against phosphate-buffered saline (PBS) at pH 7.4.[1]
-
Animal Model: In vivo experiments were conducted in mice.[1][2][3][4]
-
Administration: LNPs encapsulating siRNA were administered intravenously.
-
Efficacy Measurement: Gene knockdown was assessed by measuring the residual mRNA levels and/or protein levels of the target genes (Factor VII and ADAMTS13) in the liver.
-
Toxicity Assessment: Liver toxicity was evaluated by measuring the levels of alanine aminotransferase (ALT) and bile acids in the serum.[1][2][3][4]
In Vitro siRNA Delivery and Efficacy Assessment in Cancer Cells
-
Cell Line: Human triple-negative breast cancer cells (MDA-MB-231) were used.[5]
-
LNP Formulation: LNPs were formulated with either D-Lin-MC3-DMA or ALC-0315 as the ionizable lipid, along with other lipid components.
-
Transfection: Cells were exposed to the LNP-siRNA formulations.
-
Efficacy Measurement: The percentage of siRNA-positive cells and the mean fluorescence intensity were measured to determine the efficiency of siRNA internalization.[5]
Visualizing the Processes
To better understand the experimental workflow and the mechanism of LNP-mediated siRNA delivery, the following diagrams are provided.
Caption: Experimental workflow for in vivo comparison of LNP-siRNA formulations.
Caption: Conceptual pathway of LNP-mediated siRNA delivery and gene silencing.
Conclusion
The choice between D-Lin-MC3-DMA and ALC-0315 for siRNA delivery is highly dependent on the therapeutic application and target tissue. For liver-directed therapies, ALC-0315 demonstrates superior silencing efficacy, though careful dose consideration is necessary to mitigate potential liver toxicity.[1][2][3][4] Conversely, for certain cancer cell types, such as triple-negative breast cancer, D-Lin-MC3-DMA may offer more efficient intracellular delivery.[5] This guide provides a foundational comparison to assist researchers in selecting the most appropriate ionizable lipid for their specific siRNA delivery needs, emphasizing the critical need for empirical validation in the desired biological context.
References
- 1. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchwithrutgers.com [researchwithrutgers.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA Delivery to Hepatocytes and Hepatic Stellate Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
In Vivo Toxicity Profile: A Comparative Analysis of D-Lin-MC3-DMA and ALC-0315 Lipid Nanoparticles
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo toxicity of two clinically relevant ionizable cationic lipids: D-Lin-MC3-DMA (MC3) and ALC-0315. These lipids are integral components of lipid nanoparticle (LNP) formulations for RNA-based therapeutics.
This comparison is supported by experimental data from preclinical studies, with a focus on hepatotoxicity, a key consideration in the safety assessment of LNP-based drug delivery systems.[1][2][3][4][5]
Executive Summary
Direct comparative studies in mice have demonstrated a difference in the in vivo toxicity profiles of D-Lin-MC3-DMA and ALC-0315, particularly at higher doses. While both are essential for the effective delivery of RNA therapeutics, ALC-0315 has been associated with elevated markers of liver toxicity at a high dose, whereas D-Lin-MC3-DMA did not produce a similar toxicological response at the same dose.[1][2][3][4][5] This distinction is critical for the selection of lipids in the development of new RNA-based therapies, balancing efficacy with a favorable safety profile.
Quantitative Toxicity Data
A key study directly comparing the two lipids administered siRNA-LNPs to mice at a high dose of 5 mg/kg. The following table summarizes the serum levels of key liver toxicity markers five hours post-administration.
| Toxicity Marker | LNP Formulation | Serum Level (Mean ± SEM) | Control (PBS) | Statistical Significance (vs. Control) |
| Alanine Aminotransferase (ALT) | ALC-0315 | 105.5 ± 11 U/L | 29 ± 3 U/L | P = 0.0003 |
| D-Lin-MC3-DMA | Not significantly different from control | 29 ± 3 U/L | Not Significant | |
| Bile Acids | ALC-0315 | 7.6 ± 2 µmol/L | 2.3 ± 1 µmol/L | P = 0.0253 |
| D-Lin-MC3-DMA | Not significantly different from control | 2.3 ± 1 µmol/L | Not Significant | |
| Aspartate Aminotransferase (AST) | ALC-0315 | Higher, but not statistically significant | Not specified | Not Significant |
| D-Lin-MC3-DMA | Not significantly different from control | Not specified | Not Significant | |
| Other Markers (ALP, TBIL, BUN, CREA, GGT) | ALC-0315 & D-Lin-MC3-DMA | Not statistically different from control | Not specified | Not Significant |
Data sourced from a comparative study in mice.[1]
Experimental Protocols
The following is a detailed methodology for a representative in vivo toxicity study comparing D-Lin-MC3-DMA and ALC-0315 LNPs.
1. Lipid Nanoparticle (LNP) Formulation:
-
Ionizable Lipids: D-Lin-MC3-DMA or ALC-0315.
-
Helper Lipids: A standard composition includes 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), cholesterol, and a PEGylated lipid such as 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (PEG-DMG).[1]
-
Molar Ratios: A typical molar ratio is approximately 50% ionizable cationic lipid, 10% DSPC, 38.5% cholesterol, and 1.5% PEG-DMG.[1]
-
Cargo: For the toxicity study, a non-targeting siRNA (siLuc) was encapsulated.
-
Physical Characteristics: The resulting LNPs were of a similar size, with a diameter of approximately 45 nm.[1]
2. Animal Model:
-
Species: Mice.
-
Groups:
-
Control group receiving a phosphate-buffered saline (PBS) injection.
-
Test group receiving siLuc-LNP formulated with D-Lin-MC3-DMA.
-
Test group receiving siLuc-LNP formulated with ALC-0315.
-
3. Dosing and Administration:
-
Dose: A high dose of 5 mg of siRNA per kg of body weight was administered to assess toxicity.[1]
-
Route of Administration: Intravenous injection.
4. Sample Collection and Analysis:
-
Time Point: Serum was collected five hours after the LNP administration.[1]
-
Analysis: The collected serum was analyzed for a panel of liver toxicity markers, including Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), bile acids, Alkaline Phosphatase (ALP), Total Bilirubin (TBIL), Blood Urea Nitrogen (BUN), Creatinine (CREA), and Gamma-Glutamyl Transferase (GGT).[1]
5. Statistical Analysis:
-
The data from the LNP-treated groups were compared to the PBS control group to determine statistical significance.
Experimental Workflow and Potential Toxicity Pathway
The following diagrams illustrate the general workflow of the in vivo toxicity study and a proposed pathway for LNP-induced hepatotoxicity.
Caption: Workflow for the comparative in vivo toxicity assessment of LNP formulations.
Caption: Proposed pathway for LNP-mediated hepatotoxicity.
Discussion and Conclusion
The available data indicates that at a high dose of 5 mg/kg in mice, LNPs formulated with ALC-0315 induce a measurable hepatotoxic response, characterized by a significant increase in serum ALT and bile acids.[1] In contrast, LNPs formulated with D-Lin-MC3-DMA did not show significant signs of liver toxicity under the same experimental conditions.[1][6][7] It is important to note that both lipids are components of clinically approved RNA therapeutics, highlighting that formulation, dosage, and the specific therapeutic application are all critical factors in the overall safety profile.[2][3][4] For drug developers, this comparative data underscores the importance of careful ionizable lipid selection and thorough preclinical toxicity assessments, particularly when higher doses of RNA therapeutics are being considered. Further research into the specific molecular mechanisms underlying the differential toxicity of these lipids would be beneficial for the rational design of next-generation LNP delivery systems with improved safety and efficacy.
References
- 1. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchwithrutgers.com [researchwithrutgers.com]
- 4. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA Delivery to Hepatocytes and Hepatic Stellate Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA Delivery to Hepatocytes and Hepatic Stellate Cells. | Semantic Scholar [semanticscholar.org]
- 6. precigenome.com [precigenome.com]
- 7. caymanchem.com [caymanchem.com]
D-Lin-MC3-DMA Transfection Efficiency: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals navigating the complexities of nucleic acid delivery, selecting the optimal transfection reagent is a critical step. This guide provides a comprehensive comparison of the transfection efficiency of D-Lin-MC3-DMA with other commonly used lipid-based reagents, supported by experimental data and detailed protocols to aid in your research endeavors.
D-Lin-MC3-DMA has emerged as a potent ionizable cationic lipid for the formulation of lipid nanoparticles (LNPs) for the delivery of siRNA and mRNA in vivo and in vitro. Its efficacy, however, can vary significantly depending on the cell line and the specifics of the formulation and experimental conditions. This guide aims to provide a clear overview of its performance in various cell lines and a comparison with established transfection reagents like Lipofectamine and FuGENE.
Comparative Transfection Efficiency
The following tables summarize the transfection efficiency of D-Lin-MC3-DMA and its alternatives in various cell lines. It is important to note that the data is compiled from different studies with varying experimental setups, including the type of nucleic acid delivered (e.g., plasmid DNA, mRNA, siRNA), the reporter gene used, and the method of quantification. Therefore, direct comparison across different studies should be made with caution.
Table 1: Transfection Efficiency of D-Lin-MC3-DMA-based Lipid Nanoparticles
| Cell Line | Payload Type | Transfection Efficiency (%) | Reporter/Assay | Reference |
| HeLa | mRNA | Lower than TransIT®-mRNA | Luciferase Assay | [1] |
| Huh7 | mRNA | ~40-60% GFP Positive | GFP Expression | |
| A549 | mRNA | ~20-40% GFP Positive | GFP Expression | |
| THP-1m (macrophage-like) | mRNA | ~10-20% GFP Positive | GFP Expression | |
| HepG2 | pDNA | High Luciferase Expression | Luciferase Assay |
Table 2: Transfection Efficiency of Alternative Lipid-Based Reagents
| Reagent | Cell Line | Transfection Efficiency (%) | Reporter/Assay | Reference |
| Lipofectamine 2000 | HeLa | ~31.66% | β-Galactosidase Staining | [2] |
| HEK293 | Lower than Lipofectamine 3000 | GFP Expression | [3] | |
| A549 | Low, but effective | Not specified | ||
| Lipofectamine 3000 | HEK293 | High | GFP Expression | [3] |
| HeLa | High | Not specified | ||
| HepG2 | High | Not specified | ||
| A549 | High | Not specified | ||
| FuGENE HD | HeLa | ~43.66% | β-Galactosidase Staining | [2] |
| HEK293 | Lower than Lipofectamine 3000 | GFP Expression | [3] | |
| HepG2 | High | Not specified | [4] | |
| A549 | Low efficiency | Not specified |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable transfection experiments. Below are generalized protocols for transfection using D-Lin-MC3-DMA-based LNPs and the compared commercial reagents.
D-Lin-MC3-DMA Lipid Nanoparticle (LNP) Formulation and Transfection
Materials:
-
D-Lin-MC3-DMA
-
Helper lipids (e.g., DSPC, Cholesterol)
-
PEG-lipid (e.g., DMG-PEG 2000)
-
Nucleic acid (siRNA, mRNA, or pDNA)
-
Ethanol
-
Acidic buffer (e.g., 50 mM sodium acetate, pH 4.0)
-
Neutral buffer (e.g., PBS, pH 7.4)
-
Microfluidic mixing device or manual mixing setup
LNP Formulation Protocol (Microfluidic Method):
-
Prepare a lipid stock solution in ethanol containing D-Lin-MC3-DMA, DSPC, Cholesterol, and DMG-PEG 2000 at a desired molar ratio (e.g., 50:10:38.5:1.5).
-
Dissolve the nucleic acid in the acidic buffer.
-
Load the lipid solution and the nucleic acid solution into separate syringes.
-
Set the flow rates on the microfluidic device to achieve the desired mixing ratio (typically 3:1 aqueous to organic phase).
-
Collect the resulting LNP suspension.
-
Dialyze the LNP suspension against PBS (pH 7.4) to remove ethanol and raise the pH.
-
Sterile-filter the final LNP formulation.
In Vitro Transfection Protocol:
-
Seed cells in a multi-well plate to achieve 70-90% confluency at the time of transfection.
-
Dilute the D-Lin-MC3-DMA LNP formulation in serum-free culture medium to the desired final concentration of the nucleic acid.
-
Remove the culture medium from the cells and replace it with the LNP-containing medium.
-
Incubate the cells with the LNPs for 4-24 hours at 37°C.
-
(Optional) Replace the transfection medium with fresh, complete culture medium.
-
Incubate the cells for an additional 24-72 hours before assessing transfection efficiency.
Lipofectamine 3000 Transfection
Materials:
-
Lipofectamine 3000 Reagent
-
P3000™ Reagent
-
Plasmid DNA
-
Opti-MEM™ I Reduced Serum Medium
-
Cells and complete culture medium
Protocol:
-
Seed cells to be 70-90% confluent at the time of transfection.[5]
-
Dilute plasmid DNA in Opti-MEM™ medium.
-
Add P3000™ Reagent to the diluted DNA solution and mix.
-
In a separate tube, dilute Lipofectamine 3000 Reagent in Opti-MEM™ medium.
-
Add the diluted Lipofectamine 3000 to the diluted DNA/P3000™ mixture and incubate for 10-15 minutes at room temperature to form DNA-lipid complexes.[5]
-
Add the DNA-lipid complexes to the cells in their culture medium.
-
Incubate for 48-72 hours before analysis. It is not necessary to remove the complexes or change the medium.[6]
FuGENE® HD Transfection
Materials:
-
FuGENE® HD Transfection Reagent
-
Plasmid DNA
-
Serum-free medium (e.g., DMEM)
-
Cells and complete culture medium
Protocol:
-
Plate cells one day before transfection to be 50-90% confluent on the day of the experiment.[7]
-
Allow FuGENE® HD Reagent and serum-free medium to come to room temperature.
-
In a sterile tube, add serum-free medium.
-
Add the plasmid DNA to the medium.
-
Add the FuGENE® HD Reagent directly to the DNA/medium mixture (a common starting ratio is 3µl of reagent per 1µg of DNA) and mix by vortexing.[7][8]
-
Incubate the complex for 5-15 minutes at room temperature.[7]
-
Add the transfection complex to the cells in their complete culture medium.
-
Incubate for 24-48 hours before assaying for gene expression.[8][9]
Visualizing the Transfection Workflow
To better understand the general process of lipid-mediated transfection, the following diagram illustrates the key steps from complex formation to gene expression.
Caption: General workflow of lipid-mediated transfection.
Signaling Pathways and Logical Relationships
The efficiency of transfection is governed by a series of cellular events. The diagram below outlines the key stages from the introduction of the lipid-nucleic acid complex to the eventual expression of the target gene.
Caption: Key cellular steps in lipid-mediated transfection.
References
- 1. DLin-MC3-Containing mRNA Lipid Nanoparticles Induce an Antibody Th2-Biased Immune Response Polarization in a Delivery Route-Dependent Manner in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing A Lipocomplex-Based Gene Transfer Method into HeLa Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An improved method for increasing the efficiency of gene transfection and transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of transfection efficiency of nonviral gene transfer reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. static.igem.org [static.igem.org]
- 7. fugene.com [fugene.com]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
Validation of D-Lin-MC3-DMA-¹³C₃ as an Internal Standard in Biodistribution Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of lipid nanoparticles (LNPs) in biological matrices is paramount for preclinical and clinical biodistribution studies. D-Lin-MC3-DMA, a key ionizable cationic lipid in several approved RNA therapeutics, is a critical analyte for assessing LNP tissue distribution. This guide provides a comparative analysis of analytical methodologies, validating the use of a stable isotope-labeled (SIL) internal standard, D-Lin-MC3-DMA-¹³C₃, as the gold standard for robust and reliable quantification by liquid chromatography-mass spectrometry (LC-MS).
The Critical Role of Internal Standards in Bioanalysis
In quantitative LC-MS, an internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls to correct for analytical variability. An ideal IS should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization.[1] Stable isotope-labeled internal standards are widely regarded as the gold standard because their physicochemical properties are nearly identical to the analyte, ensuring the most accurate correction for matrix effects and procedural losses.[2]
Comparison of Internal Standard Strategies for D-Lin-MC3-DMA Quantification
The choice of internal standard significantly impacts the accuracy and precision of biodistribution data. Here, we compare the use of D-Lin-MC3-DMA-¹³C₃ with common alternatives.
| Internal Standard Strategy | Description | Advantages | Disadvantages | Impact on Biodistribution Data |
| D-Lin-MC3-DMA-¹³C₃ (SIL IS) | A version of D-Lin-MC3-DMA where one or more ¹²C atoms are replaced with ¹³C. It is chemically identical to the analyte but has a different mass. | - Co-elutes with the analyte, providing the most accurate correction for matrix effects. - Similar extraction recovery to the analyte. - Corrects for variability in ionization efficiency.[2] | - Higher cost compared to other options. - Requires custom synthesis if not commercially available. | Highest Accuracy and Precision: Minimizes variability between different tissue types and individual samples, leading to highly reliable pharmacokinetic and biodistribution profiles. |
| Structural Analog IS | A different molecule that is structurally similar to D-Lin-MC3-DMA. | - Lower cost and more readily available. | - May have different chromatographic retention times. - Extraction recovery and ionization efficiency may differ from the analyte. - Does not perfectly mimic the analyte's behavior in the presence of matrix effects.[2] | Potential for Inaccuracy: Differences in recovery and matrix effects between the IS and analyte can lead to under- or overestimation of D-Lin-MC3-DMA concentrations, introducing bias into the results. |
| No Internal Standard (External Calibration) | Quantification is based on a calibration curve generated from standards prepared in a clean solvent, without the use of an internal standard. | - Simplest and lowest cost approach. | - Highly susceptible to matrix effects and variations in extraction recovery. - Does not account for sample-to-sample variability. | Lowest Reliability: Prone to significant errors, making the data unreliable for regulatory submissions or critical decision-making. The variability introduced by different tissue matrices can obscure the true biodistribution profile. |
Supporting Experimental Data: The Impact of a Stable Isotope-Labeled Internal Standard
While direct comparative validation data for D-Lin-MC3-DMA-¹³C₃ was not available in the reviewed literature, the critical importance of a SIL IS is demonstrated in numerous bioanalytical studies. For instance, a study on the quantification of the drug lapatinib in patient plasma showed that a non-isotope-labeled internal standard failed to correct for interindividual variability in recovery. In contrast, a stable isotope-labeled internal standard (lapatinib-d3) successfully compensated for these differences, ensuring accurate quantification across different patient samples.[3] This principle is directly applicable to the quantification of D-Lin-MC3-DMA in various tissue matrices, where significant differences in composition can lead to variable recovery and matrix effects. A study on a lipid-conjugated siRNA demonstrated that the use of a stable isotope labeled internal standard enabled robust quantification with high accuracy and precision, typically within ±5%.[4][5]
Table 1: Representative Performance of a Stable Isotope Labeled Internal Standard
This table illustrates the expected performance of an LC-MS/MS method for a lipid-conjugated therapeutic using a stable isotope labeled internal standard in mouse plasma and tissue homogenates, demonstrating high accuracy and precision.
| Matrix | Analyte Concentration (ng/mL or ng/g) | Accuracy (%) | Precision (%CV) |
| Mouse Plasma | Low QC | 98.5 | 4.2 |
| Mid QC | 101.2 | 3.1 | |
| High QC | 99.1 | 2.5 | |
| Mouse Liver | Low QC | 97.9 | 5.1 |
| Mid QC | 102.5 | 3.8 | |
| High QC | 98.8 | 3.2 | |
| Mouse Spleen | Low QC | 99.3 | 6.3 |
| Mid QC | 103.1 | 4.5 | |
| High QC | 100.5 | 3.9 |
Data is representative and compiled based on performance metrics reported for similar analyses.[4][5]
Experimental Protocols
Tissue Homogenization and Lipid Extraction
This protocol outlines a standard procedure for extracting D-Lin-MC3-DMA from tissue samples for LC-MS/MS analysis.
Materials:
-
Tissue sample (e.g., liver, spleen, kidney)
-
Homogenizer (e.g., bead beater or rotor-stator)
-
Chloroform, Methanol (LC-MS grade)
-
D-Lin-MC3-DMA-¹³C₃ internal standard solution (in methanol)
-
Phosphate-buffered saline (PBS)
-
Centrifuge
Procedure:
-
Weigh a portion of the frozen tissue sample (typically 50-100 mg).
-
Add a known volume of cold PBS and the D-Lin-MC3-DMA-¹³C₃ internal standard solution.
-
Homogenize the tissue until a uniform suspension is achieved.
-
Perform a liquid-liquid extraction by adding a 2:1 (v/v) mixture of chloroform and methanol to the tissue homogenate.
-
Vortex the mixture vigorously and then centrifuge to separate the organic and aqueous phases.
-
Carefully collect the lower organic layer containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/acetonitrile) for LC-MS/MS analysis.
LC-MS/MS Quantification of D-Lin-MC3-DMA
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions (Representative):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10) with 0.1% formic acid
-
Gradient: A suitable gradient to separate D-Lin-MC3-DMA from other matrix components.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
MS/MS Conditions (Representative):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
D-Lin-MC3-DMA: Precursor ion (m/z) → Product ion (m/z)
-
D-Lin-MC3-DMA-¹³C₃: Precursor ion (m/z) → Product ion (m/z) (mass shift corresponding to the number of ¹³C labels)
-
-
Collision Energy and other source parameters: Optimized for maximum signal intensity.
Quantification: The concentration of D-Lin-MC3-DMA in the tissue sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve prepared in a representative blank matrix.
Visualizing the Workflow and Rationale
Caption: Experimental workflow for biodistribution analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of an LC-MS/MS assay to analyze a lipid-conjugated siRNA by solid phase extraction (SPE) in mouse plasma and tissue using a stable isotope labeled internal standard (SILIS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of an LC-MS/MS assay to analyze a lipid-conjugated siRNA by solid phase extraction (SPE) in mouse plasma and tissue using a stable isotope labeled internal standard (SILIS) - PMC [pmc.ncbi.nlm.nih.gov]
D-Lin-MC3-DMA LNPs vs. Commercial Reagents: A Comparative Performance Analysis for Nucleic Acid Delivery
For researchers, scientists, and drug development professionals navigating the dynamic landscape of nucleic acid delivery, the selection of an optimal delivery vehicle is paramount. This guide provides an objective, data-driven comparison of D-Lin-MC3-DMA-based Lipid Nanoparticles (LNPs) against a range of commercially available transfection reagents. By presenting key performance indicators, detailed experimental protocols, and visual workflows, this document aims to empower informed decision-making in your research and development endeavors.
D-Lin-MC3-DMA (MC3) is a well-established, potent ionizable cationic lipid that has been a cornerstone in the development of siRNA therapeutics, most notably in the FDA-approved drug Onpattro (Patisiran)[1][2]. Its efficacy in mediating hepatic gene silencing has set a benchmark in the field[1][3]. However, the ever-expanding toolkit for nucleic acid delivery includes a variety of commercially available reagents, each with its own set of strengths and weaknesses. This guide will delve into a comparative analysis of D-Lin-MC3-DMA LNPs with other clinically relevant ionizable lipids such as ALC-0315 and SM-102, as well as commonly used commercial transfection reagents like Lipofectamine.
Performance Benchmark: D-Lin-MC3-DMA LNPs vs. Alternatives
The efficacy of a delivery vehicle is a multi-faceted equation involving transfection efficiency, payload protection, and importantly, a favorable safety profile. Below, we summarize the performance of D-Lin-MC3-DMA LNPs in comparison to other reagents based on quantitative experimental data.
In Vivo Gene Silencing: siRNA Delivery
A head-to-head comparison of LNPs formulated with D-Lin-MC3-DMA and ALC-0315 for in vivo siRNA delivery in mice revealed significant differences in potency and toxicity.
| Ionizable Lipid | Target Gene | Target Cell Type | siRNA Dose | Gene Knockdown | Liver Toxicity Markers (ALT and Bile Acids) | Reference |
| D-Lin-MC3-DMA | Factor VII (FVII) | Hepatocytes | 1 mg/kg | ~40% | Not significantly increased at 5 mg/kg | [4][5] |
| ALC-0315 | Factor VII (FVII) | Hepatocytes | 1 mg/kg | ~80% (two-fold greater than MC3) | Increased at 5 mg/kg | [4][5] |
| D-Lin-MC3-DMA | ADAMTS13 | Hepatic Stellate Cells | 1 mg/kg | ~5% | Not significantly increased at 5 mg/kg | [4] |
| ALC-0315 | ADAMTS13 | Hepatic Stellate Cells | 1 mg/kg | ~50% (ten-fold greater than MC3) | Increased at 5 mg/kg | [4] |
These results suggest that while ALC-0315 demonstrates higher potency in gene knockdown, it may also be associated with a greater risk of liver toxicity at higher doses compared to D-Lin-MC3-DMA[4][5].
In Vitro Transfection Efficiency: mRNA Delivery
When compared with commercially available transfection reagents for mRNA delivery into immune cells, LNP formulations have shown superior performance.
| Delivery Vehicle | Cell Line | Payload | Transfection Efficiency | Reference |
| C12-200 or cKK-E12 LNPs | BMDC | EGFP-mRNA | High | [6] |
| Lipofectamine MessengerMAX | BMDC | EGFP-mRNA | Low | [6] |
| Optimized ARA-LNP | M2-BMDMs | GFP mRNA | ~4-fold higher than Lipofectamine™ 2000 | [7] |
| Lipofectamine™ 2000 | M2-BMDMs | GFP mRNA | Lower | [7] |
| DLin-MC3-DMA LNPs | HeLa cells | FLuc mRNA | Efficient, but lower than GV-LNPs and TransIT® | [8] |
| GenVoy-ILM™ LNPs | HeLa cells | FLuc mRNA | Significantly higher than DLin-LNPs | [8] |
It is important to note that transfection efficiency can be highly cell-type dependent[9][10].
In Vivo Gene Expression: Plasmid DNA (pDNA) Delivery
The choice of ionizable lipid also significantly impacts the efficiency and organ-selectivity of plasmid DNA delivery.
| Ionizable Lipid | Administration Route | Primary Organ of Protein Production | Relative Gene Expression | Reference |
| D-Lin-KC2-DMA | Intravenous | Spleen | Higher than D-Lin-MC3-DMA and DODAP | [11][12] |
| D-Lin-MC3-DMA | Intravenous | Spleen | Lower than D-Lin-KC2-DMA | [11][12] |
| DODAP | Intravenous | Liver | Lower than D-Lin-KC2-DMA and D-Lin-MC3-DMA | [11][12] |
Interestingly, LNPs formulated with D-Lin-KC2-DMA or D-Lin-MC3-DMA showed a preference for spleen-specific protein production when delivering pDNA, a deviation from the liver-centric delivery often observed with siRNA[11][12].
Experimental Protocols
To ensure reproducibility and facilitate a deeper understanding of the presented data, detailed experimental methodologies are provided below.
LNP Formulation via Microfluidic Mixing
Lipid nanoparticles are typically formulated by rapidly mixing a lipid-containing organic phase with an aqueous phase containing the nucleic acid cargo. Microfluidic devices, such as the NanoAssemblr™ platform, are commonly used for this purpose to ensure controlled and reproducible mixing.
Materials:
-
Lipid Stock Solution (in Ethanol):
-
Ionizable Cationic Lipid (e.g., D-Lin-MC3-DMA, ALC-0315): 50 mol%
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine): 10 mol%
-
Cholesterol: 38.5 mol%
-
PEG-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000): 1.5 mol%[4]
-
-
Nucleic Acid Solution:
Procedure:
-
Prepare the lipid mix by combining the individual lipid stocks in ethanol.
-
Dissolve the nucleic acid in the aqueous buffer.
-
Set the flow rate ratio on the microfluidic mixing system (e.g., 3:1 aqueous to organic phase).
-
Inject the two solutions into the microfluidic cartridge for rapid mixing and LNP self-assembly.
-
The resulting LNP suspension is then typically dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH[4].
LNP Characterization
1. Size and Polydispersity Index (PDI):
-
Method: Dynamic Light Scattering (DLS).
-
Procedure: Dilute the LNP suspension in PBS and measure the particle size distribution and PDI using a Zetasizer or similar instrument. A PDI value below 0.2 is generally considered indicative of a monodisperse and homogenous population[14].
2. Zeta Potential:
-
Method: Laser Doppler Velocimetry.
-
Procedure: Measure the surface charge of the LNPs in a low ionic strength buffer (e.g., 0.1x PBS) to get an accurate reading[14].
3. Nucleic Acid Encapsulation Efficiency:
-
Method: Quant-iT RiboGreen assay (for RNA) or PicoGreen assay (for DNA).
-
Procedure:
-
Measure the total nucleic acid concentration after disrupting the LNPs with a detergent (e.g., 0.2% Triton X-100)[15].
-
Measure the amount of unencapsulated, accessible nucleic acid in the intact LNP sample.
-
Calculate the encapsulation efficiency as: ((Total Nucleic Acid - Unencapsulated Nucleic Acid) / Total Nucleic Acid) * 100[14].
-
In Vitro Transfection and Cytotoxicity Assays
1. Cell Culture and Transfection:
-
Seed cells in a 96-well plate at a suitable density.
-
The following day, add the LNP-nucleic acid complexes or commercial reagent-nucleic acid complexes to the cells.
2. Transfection Efficiency Quantification:
-
For reporter genes (e.g., GFP, Luciferase): Measure fluorescence intensity using a plate reader or flow cytometry, or luciferase activity using a luminometer and a suitable assay kit (e.g., Bright-Glo Luciferase Assay)[9][14].
-
For gene knockdown (siRNA): Measure the target mRNA levels using qRT-PCR or protein levels using Western blotting or ELISA[1].
3. Cytotoxicity Assessment:
-
Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or LDH (lactate dehydrogenase) release assay[17][18].
-
Procedure: After the incubation period, perform the MTT or LDH assay according to the manufacturer's instructions to determine cell viability[17][18][19].
In Vivo Studies in Animal Models
1. Animal Models:
-
Commonly used models include C57BL/6J mice[4].
2. Administration:
-
LNPs are typically administered intravenously (i.v.) via the tail vein.
3. Efficacy Assessment:
-
At a predetermined time point post-injection, collect blood samples to measure target protein levels in the serum (e.g., Factor VII) or harvest organs (e.g., liver, spleen) for analysis of mRNA or protein expression[4].
4. Toxicity Assessment:
-
Monitor animal health and body weight.
-
Collect blood samples to measure markers of liver toxicity such as alanine aminotransferase (ALT) and bile acids[4].
Visualizing the Mechanisms
To better understand the processes involved in LNP-mediated delivery and the experimental workflows, the following diagrams are provided.
Caption: LNP uptake and endosomal escape pathway.
Caption: General experimental workflow for LNP evaluation.
References
- 1. Development of a Combined Lipid-Based Nanoparticle Formulation for Enhanced siRNA Delivery to Vascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Lipid Nanoparticles for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. DLin-MC3-Containing mRNA Lipid Nanoparticles Induce an Antibody Th2-Biased Immune Response Polarization in a Delivery Route-Dependent Manner in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multicomponent Lipid Nanoparticles for RNA Transfection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. In vivo delivery of plasmid DNA by lipid nanoparticles: the influence of ionizable cationic lipids on organ-selective gene expression - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 12. research.monash.edu [research.monash.edu]
- 13. Preparation and Characterization of Lipid Nanoparticles Co-loaded With DNA and Nitro-Oleic Acid [bio-protocol.org]
- 14. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. echelon-inc.com [echelon-inc.com]
- 16. Cytotoxic, Apoptotic and Genotoxic Effects of Lipid-Based and Polymeric Nano Micelles, an In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro cytotoxicity assays of solid lipid nanoparticles in epithelial and dermal cells [inis.iaea.org]
- 18. Low cytotoxicity of solid lipid nanoparticles in in vitro and ex vivo lung models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
D-Lin-MC3-DMA: A Comparative Analysis of Hepatocyte vs. Non-Hepatocyte Delivery Efficacy
For Researchers, Scientists, and Drug Development Professionals
D-Lin-MC3-DMA (MC3) has emerged as a cornerstone ionizable cationic lipid in the development of nucleic acid therapeutics, most notably as a critical component of the first FDA-approved siRNA-lipid nanoparticle (LNP) drug, Onpattro. Its primary clinical success has been in hepatocyte-specific gene silencing. This guide provides a comprehensive comparison of the efficacy of D-Lin-MC3-DMA in delivering RNA cargo to hepatocytes versus non-hepatocyte cell types, supported by experimental data and detailed methodologies.
Mechanism of Action: The Basis for Hepatocyte Tropism
The preferential accumulation of D-Lin-MC3-DMA-containing LNPs in the liver is not coincidental but rather a result of a specific biological targeting mechanism. Following intravenous administration, these LNPs rapidly adsorb Apolipoprotein E (ApoE) from the bloodstream onto their surface.[1] This ApoE coating mimics endogenous lipoproteins, leading to recognition and uptake by the low-density lipoprotein receptor (LDLR), which is highly expressed on the surface of hepatocytes.[2] This receptor-mediated endocytosis is the primary pathway for the efficient delivery of RNA cargo into liver cells.
The unique chemical structure of D-Lin-MC3-DMA, with a pKa of approximately 6.44, is crucial for its function.[3] At physiological pH (around 7.4), the lipid remains largely neutral, minimizing toxicity during circulation.[4] However, upon internalization into the acidic environment of the endosome, the tertiary amine of D-Lin-MC3-DMA becomes protonated. This positive charge facilitates the disruption of the endosomal membrane, allowing the encapsulated nucleic acid cargo (siRNA or mRNA) to escape into the cytoplasm and exert its therapeutic effect.[4][5]
Hepatocyte targeting mechanism of D-Lin-MC3-DMA LNPs.
Comparative Efficacy: Hepatocytes vs. Other Cell Types
Experimental evidence consistently demonstrates the superior efficacy of D-Lin-MC3-DMA-based LNPs in delivering RNA to hepatocytes compared to other cell types, both within the liver and systemically.
Hepatocyte Delivery
D-Lin-MC3-DMA has shown remarkable potency in silencing hepatocyte-expressed genes. Studies have reported a median effective dose (ED50) for Factor VII silencing in mice as low as 0.005 mg/kg.[3] Its clinical validation in Onpattro for silencing transthyretin (TTR) in hepatocytes further solidifies its efficacy in this cell type.[6]
Non-Hepatocyte Delivery
While the liver is the primary site of accumulation, some distribution to other liver cell types and extra-hepatic tissues occurs. However, the functional delivery and therapeutic effect in these non-hepatocyte cells are generally lower.
A direct comparison study using LNPs formulated with either D-Lin-MC3-DMA or another clinically used ionizable lipid, ALC-0315, revealed significant differences in cell-specific knockdown within the liver. While both formulations targeted the liver, ALC-0315 demonstrated a more potent knockdown of target genes in both hepatocytes and hepatic stellate cells (HSCs) compared to D-Lin-MC3-DMA.[6][7][8]
Interestingly, when used for plasmid DNA (pDNA) delivery, LNPs formulated with D-Lin-MC3-DMA showed significantly higher protein production in the spleen than in the liver, suggesting that the nucleic acid cargo can influence organ-specific expression.[9][10] Furthermore, in the context of mRNA vaccines, D-Lin-MC3-DMA-based LNPs have been shown to induce immune responses, indicating delivery to and protein expression in immune cells, likely in secondary lymphoid organs like the spleen and lymph nodes.[11][12]
Quantitative Data Summary
| Target Cell Type | Cargo | Ionizable Lipid | Key Efficacy Metric | Animal Model | Reference |
| Hepatocytes | siRNA (Factor VII) | D-Lin-MC3-DMA | ED50 ≈ 0.005 mg/kg | Mouse | [3] |
| Hepatocytes | siRNA (Transthyretin) | D-Lin-MC3-DMA | Clinically effective knockdown | Human | [6] |
| Hepatocytes | siRNA (Factor VII) | ALC-0315 | ~2-fold greater knockdown than MC3 | Mouse | [7][8] |
| Hepatic Stellate Cells | siRNA (ADAMTS13) | D-Lin-MC3-DMA | Minimal knockdown | Mouse | [6] |
| Hepatic Stellate Cells | siRNA (ADAMTS13) | ALC-0315 | ~10-fold greater knockdown than MC3 | Mouse | [7][8] |
| Spleen Cells | pDNA | D-Lin-MC3-DMA | Higher protein expression than liver | Mouse | [9][10] |
| Immune Cells | mRNA (Vaccine) | D-Lin-MC3-DMA | Induction of antigen-specific T-cell response | Mouse | [13] |
Experimental Protocols
LNP Formulation and Characterization
A common method for preparing D-Lin-MC3-DMA-based LNPs involves a rapid mixing technique, such as using a microfluidic device.
-
Lipid Preparation : D-Lin-MC3-DMA, a helper lipid (e.g., DSPC), cholesterol, and a PEG-lipid (e.g., PEG-DMG) are dissolved in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).[3]
-
Nucleic Acid Preparation : The siRNA or mRNA cargo is dissolved in an acidic aqueous buffer (e.g., sodium acetate, pH 4.0).
-
Mixing : The lipid-ethanol solution and the nucleic acid-aqueous solution are rapidly mixed at a defined flow rate ratio (e.g., 1:3 vol/vol) using a microfluidic mixer. This rapid change in polarity drives the self-assembly of the LNPs with the nucleic acid encapsulated.
-
Dialysis : The resulting LNP suspension is dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove the ethanol and raise the pH, resulting in a stable, neutral-charged particle suspension.
-
Characterization : The LNPs are characterized for particle size and polydispersity index (PDI) using dynamic light scattering (DLS), and for nucleic acid encapsulation efficiency using a fluorescent dye exclusion assay (e.g., RiboGreen).
General workflow for LNP formulation.
In Vivo Efficacy Study (Mouse Model)
-
Animal Model : C57BL/6 mice are commonly used.
-
Administration : LNPs encapsulating the therapeutic RNA (and a control, e.g., luciferase-targeting siRNA) are administered intravenously via the tail vein at a specified dose (e.g., 0.1 - 1.0 mg siRNA/kg body weight).
-
Sample Collection : At a predetermined time point (e.g., 48 or 72 hours post-injection), mice are euthanized. Blood is collected for serum analysis, and organs (liver, spleen, etc.) are harvested.
-
Analysis :
-
Gene Knockdown (mRNA level) : Total RNA is extracted from the liver tissue, and the target mRNA levels are quantified using quantitative real-time PCR (qRT-PCR), normalized to a housekeeping gene.
-
Protein Knockdown : For secreted proteins like Factor VII, protein levels in the serum are measured using an ELISA.
-
Biodistribution : If a labeled RNA is used, the amount of RNA in different organs can be quantified to determine the biodistribution profile of the LNPs.
-
Toxicity Assessment : Serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured to assess potential hepatotoxicity.[6][8]
-
Conclusion
D-Lin-MC3-DMA is a highly effective ionizable lipid for hepatocyte-specific delivery of RNA therapeutics, a property attributed to its ApoE-dependent uptake via the LDLR. While it demonstrates unparalleled potency in hepatocytes, its efficacy in other cell types, including other liver cells like HSCs, is considerably lower. However, emerging evidence suggests that the choice of nucleic acid cargo and formulation modifications can shift the delivery profile, enabling targeting of non-hepatocyte cells, particularly in the spleen and immune system. For researchers and drug developers, D-Lin-MC3-DMA remains the gold standard for hepatocyte gene silencing, while alternatives like ALC-0315 or novel lipid designs may be more suitable for targeting other liver cell populations or for extra-hepatic applications. A thorough understanding of these differential efficacies is crucial for the rational design of the next generation of LNP-based medicines.
References
- 1. kinampark.com [kinampark.com]
- 2. Lipid nanoparticles as the drug carrier for targeted therapy of hepatic disorders - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D3TB02766J [pubs.rsc.org]
- 3. Advances in Lipid Nanoparticles for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dmg-peg2000.com [dmg-peg2000.com]
- 5. cy3-maleimide.com [cy3-maleimide.com]
- 6. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchwithrutgers.com [researchwithrutgers.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. In vivo delivery of plasmid DNA by lipid nanoparticles: the influence of ionizable cationic lipids on organ-selective gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.monash.edu [research.monash.edu]
- 11. DLin-MC3-Containing mRNA Lipid Nanoparticles Induce an Antibody Th2-Biased Immune Response Polarization in a Delivery Route-Dependent Manner in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. in-vitro-and-in-vivo-evaluation-of-clinically-approved-ionizable-cationic-lipids-shows-divergent-results-between-mrna-transfection-and-vaccine-efficacy - Ask this paper | Bohrium [bohrium.com]
A Comparative Analysis of D-Lin-MC3-DMA LNP Biodistribution for Enhanced RNA Delivery
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of D-Lin-MC3-DMA-Based Lipid Nanoparticles and Alternative Formulations, Supported by Experimental Data.
The advent of RNA-based therapeutics has revolutionized the landscape of modern medicine. Central to the success of these therapies is the development of effective delivery vehicles, with lipid nanoparticles (LNPs) emerging as the clinical standard. Among the various ionizable lipids that form the core of these LNPs, D-Lin-MC3-DMA has been a cornerstone, particularly for siRNA delivery. This guide provides a comparative study of the biodistribution of D-Lin-MC3-DMA LNPs against other prominent LNP formulations, offering a data-driven perspective for researchers in the field.
Quantitative Biodistribution Analysis
The biodistribution of LNPs is a critical determinant of their therapeutic efficacy and safety profile. Following systemic administration, LNPs primarily accumulate in the liver, with secondary distribution to the spleen and other organs. This hepatic tropism is largely influenced by the interaction of apolipoprotein E (ApoE) on the LNP surface with low-density lipoprotein receptors (LDLR) on hepatocytes. The choice of ionizable lipid significantly impacts this interaction and, consequently, the biodistribution profile.
While direct side-by-side biodistribution data presented as a percentage of injected dose per gram of tissue (%ID/g) is not always available in a single study, a synthesis of data from multiple sources allows for a comparative overview. The following table summarizes the relative biodistribution and efficacy of LNPs formulated with D-Lin-MC3-DMA compared to other clinically relevant ionizable lipids, such as ALC-0315 and SM-102. The data is primarily derived from studies in mice and is presented as relative luciferase expression or siRNA-mediated protein knockdown, which serve as reliable indicators of delivery to the target organ.
| Ionizable Lipid | Primary Target Organ | Relative Efficacy (Liver) | Other Organs of Interest | Key Findings |
| D-Lin-MC3-DMA | Liver | High | Spleen, Adrenal Glands | Demonstrates potent siRNA-mediated gene silencing in hepatocytes. Its biodistribution is heavily reliant on ApoE-mediated uptake. |
| ALC-0315 | Liver | Very High | Spleen, Lungs | Shows superior mRNA delivery and protein expression in the liver compared to D-Lin-MC3-DMA in some studies.[1][2][3][4] |
| SM-102 | Liver | Very High | Spleen, Lungs | Exhibits high levels of mRNA expression in the liver, comparable to or exceeding ALC-0315 in certain contexts. |
| C12-200 | Liver, Spleen | Moderate to High | Muscle (at injection site) | Uptake appears to be less dependent on ApoE and may involve macropinocytosis.[5] Shows significant expression at the site of intramuscular injection.[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments in LNP biodistribution studies.
LNP Formulation via Microfluidic Mixing
Objective: To produce uniform LNPs encapsulating a nucleic acid payload.
Materials:
-
Ionizable lipid (e.g., D-Lin-MC3-DMA) in ethanol
-
Helper lipids (e.g., DSPC, Cholesterol, PEG-DMG) in ethanol
-
Nucleic acid (mRNA or siRNA) in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0)
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Dialysis cassettes (10 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare the lipid mixture in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5 of ionizable lipid:DSPC:cholesterol:PEG-DMG).
-
Prepare the nucleic acid solution in the low pH buffer.
-
Set the flow rates on the microfluidic device, typically at a 3:1 aqueous to alcoholic phase ratio.
-
Inject the lipid and nucleic acid solutions into their respective inlets on the microfluidic chip.
-
Collect the resulting LNP solution from the outlet.
-
Dialyze the LNP solution against PBS at 4°C for at least 6 hours to remove ethanol and raise the pH.
-
Characterize the LNPs for size, polydispersity index (PDI), and encapsulation efficiency.
In Vivo Biodistribution Study in Mice
Objective: To determine the organ distribution of LNPs following systemic administration.
Materials:
-
LNP formulation encapsulating a reporter molecule (e.g., fluorescently labeled nucleic acid or luciferase-encoding mRNA)
-
6-8 week old BALB/c mice
-
Anesthetic (e.g., isoflurane)
-
In vivo imaging system (IVIS) for fluorescence or bioluminescence imaging
-
D-luciferin (for luciferase-based studies)
Procedure:
-
Administer the LNP formulation to mice via the desired route (e.g., intravenous tail vein injection) at a specified dose (e.g., 1 mg/kg).
-
At predetermined time points (e.g., 2, 6, 24, and 48 hours) post-injection, anesthetize the mice.
-
For luciferase studies, administer D-luciferin via intraperitoneal injection 10 minutes prior to imaging.
-
Image the mice using the IVIS to visualize the whole-body distribution of the signal.
-
Following the final imaging time point, euthanize the mice and harvest key organs (liver, spleen, lungs, kidneys, heart, brain).
-
Perform ex vivo imaging of the harvested organs to quantify the signal in each tissue.
-
For quantitative analysis using fluorescence, homogenize the tissues and measure the fluorescence intensity using a plate reader, normalizing to tissue weight.
Luciferase Assay for Tissue Homogenates
Objective: To quantify the level of protein expression in different tissues as a measure of LNP delivery efficiency.
Materials:
-
Harvested tissues from the in vivo study
-
Cell lysis buffer
-
Luciferase assay reagent
-
Luminometer
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Homogenize the harvested tissues in cell lysis buffer on ice.
-
Centrifuge the homogenates to pellet cellular debris and collect the supernatant.
-
Determine the total protein concentration in each tissue lysate using a BCA assay.
-
In a luminometer plate, add a specific volume of tissue lysate.
-
Inject the luciferase assay reagent into each well.
-
Measure the luminescence signal using the luminometer.
-
Normalize the luciferase activity to the total protein concentration for each tissue sample to determine the relative light units (RLU) per mg of protein.[6][7][8][9][10]
Visualizing the Mechanisms of LNP Uptake
The cellular uptake and intracellular trafficking of LNPs are complex processes that dictate the ultimate fate and efficacy of the encapsulated payload. The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways involved.
The primary mechanism for the hepatic uptake of many LNP formulations, including those containing D-Lin-MC3-DMA, is the ApoE-mediated endocytosis pathway.
References
- 1. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 2. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA Delivery to Hepatocytes and Hepatic Stellate Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA Delivery to Hepatocytes and Hepatic Stellate Cells. | Semantic Scholar [semanticscholar.org]
- 5. 3rshub.imperial.ac.uk [3rshub.imperial.ac.uk]
- 6. med.upenn.edu [med.upenn.edu]
- 7. abcam.co.jp [abcam.co.jp]
- 8. promega.com [promega.com]
- 9. scribd.com [scribd.com]
- 10. assaygenie.com [assaygenie.com]
A Comparative Guide to Analytical Methods for D-Lin-MC3-DMA Quantification in Lipid Nanoparticles
For researchers, scientists, and drug development professionals, the accurate quantification of lipid nanoparticle (LNP) components is critical for ensuring the safety, efficacy, and quality of novel therapeutic delivery systems. D-Lin-MC3-DMA, a key ionizable cationic lipid in many LNP formulations, requires precise analytical characterization. This guide provides a comparative overview of two prevalent analytical techniques for the quantification of D-Lin-MC3-DMA: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) and Liquid Chromatography-Mass Spectrometry (LC-MS).
While direct cross-validation studies comparing these methods for D-Lin-MC3-DMA quantification are not extensively available in the public domain, this guide synthesizes validation data from various sources to offer a comparative perspective on their performance, strengths, and typical applications in LNP analysis.
Performance Comparison of Analytical Methods
The choice of analytical method for D-Lin-MC3-DMA quantification is often dictated by the specific requirements of the analysis, such as whether the goal is to quantify the bulk lipid content or to identify and quantify trace impurities.
Table 1: Quantitative Performance of HPLC-CAD for LNP Lipid Quantification
| Parameter | Reported Performance | Reference |
| Linearity (R²) | > 0.9999 for most analytes | [1] |
| > 0.996 | [2] | |
| ≥ 0.995 | [3] | |
| Accuracy (Recovery) | 97.66% - 102.99% | [3] |
| 90% - 110% | [3] | |
| Precision (%RSD) | < 0.5% for retention time | [1] |
| Limit of Detection (LOD) | < 1.85 μg/ml | [4] |
| ~10 µg/mL | [5] | |
| Limit of Quantification (LOQ) | < 6.16 μg/ml | [4] |
Table 2: Application of LC-MS for D-Lin-MC3-DMA Analysis
| Application | Key Features | Reference |
| Impurity Characterization | High sensitivity and specificity for identifying and quantifying impurities. | [6] |
| Can identify impurities at levels as low as 0.05%. | [6] | |
| Provides structural elucidation of impurities through fragmentation analysis. | ||
| Quantification | Offers high sensitivity for detecting low-abundance species. | [6] |
| Can be used for quantitative analysis, though often employed for impurity analysis in LNP workflows. | [7] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. Below are representative protocols for HPLC-CAD and LC-MS analysis of LNP components.
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) Protocol
This protocol is a generalized representation for the quantification of lipid components in an LNP formulation.
-
Sample Preparation:
-
Disrupt the LNP structure by diluting the sample in an organic solvent such as a 1:1 mixture of Ethanol and Dimethyl sulfoxide (DMSO) to release the individual lipid components.[8]
-
Further dilute the sample to a suitable concentration for analysis.[8]
-
For raw material analysis, dissolve D-Lin-MC3-DMA in an appropriate solvent like ethanol.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase column suitable for lipid analysis, such as a C8 or C18 column.[4][9]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[2]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (ACN).[2]
-
Gradient Elution: A typical gradient would start with a lower percentage of mobile phase B, ramping up to a high percentage to elute the hydrophobic lipids. For example, starting at 40% B with a hold, followed by linear gradients to 70% B and then 100% B.[2]
-
Flow Rate: Typically around 0.3 mL/min.[2]
-
Column Temperature: Maintained at a constant temperature, for instance, 50°C.[2]
-
-
Charged Aerosol Detector (CAD) Settings:
-
Data Analysis:
-
Quantify the amount of D-Lin-MC3-DMA and other lipids by comparing the peak areas to a calibration curve generated from standards of known concentrations.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol for Impurity Analysis
This protocol is tailored for the identification and quantification of impurities in D-Lin-MC3-DMA raw material.
-
Sample Preparation:
-
Prepare a stock solution of D-Lin-MC3-DMA in a suitable solvent mixture, such as 15% water, 30% acetonitrile, and 55% methanol with 10mM ammonium acetate.[6]
-
Dilute the stock solution to an appropriate concentration for injection.
-
-
Chromatographic Conditions:
-
Column: A high-resolution reversed-phase column (e.g., C18, 1.7 µm, 2.1 × 150 mm).[6]
-
Mobile Phase A: 15% water, 30% acetonitrile, 55% methanol with 10mM ammonium acetate.[6]
-
Mobile Phase B: 60:40 acetonitrile/methanol with 10mM ammonium acetate.[6]
-
Gradient Elution: A gradient designed to separate impurities from the main D-Lin-MC3-DMA peak over a suitable runtime (e.g., 27 minutes).
-
Flow Rate: A typical flow rate for such a column would be around 0.5 mL/min.[6]
-
Column Temperature: Elevated temperature, for example, 70°C, can be used to improve peak shape.[6]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for ionizable lipids like D-Lin-MC3-DMA.
-
Mass Analyzer: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument is used for accurate mass measurements.
-
Data Acquisition: Acquire data in both full scan mode to detect all ions and in tandem MS (MS/MS) mode to obtain fragmentation patterns for structural elucidation of impurities.
-
-
Data Analysis:
-
Identify impurities by comparing their accurate mass-to-charge ratio (m/z) to a database of potential impurities or by interpreting their fragmentation spectra.
-
Relative quantification of impurities can be performed by comparing the peak area of the impurity to that of the main D-Lin-MC3-DMA peak.[6]
-
Visualizing the Analytical Workflow
The following diagrams illustrate the typical workflows and logical relationships in the analytical characterization of D-Lin-MC3-DMA and LNP formulations.
Conclusion
Both HPLC-CAD and LC-MS are powerful techniques for the analysis of D-Lin-MC3-DMA. HPLC-CAD stands out as a robust and reliable method for the routine quantification of the major lipid components in LNP formulations, offering excellent linearity, accuracy, and precision.[2][3][4] In contrast, LC-MS is the preferred method for the detailed characterization of impurities, providing unparalleled sensitivity and structural information.[6]
For a comprehensive quality control strategy, these methods can be seen as complementary. HPLC-CAD can be employed for routine batch release testing to ensure the correct composition of the LNP, while LC-MS can be utilized during process development, for the qualification of raw material batches, and in stability studies to investigate potential degradation pathways. The selection of the most appropriate method will ultimately depend on the specific analytical question being addressed in the development and manufacturing of LNP-based therapeutics.
References
- 1. Lipid Nanoparticle Characterization by RP-HPLC-CAD on a C6-Phenyl Column [phenomenex.com]
- 2. RP-CAD for Lipid Quantification: Systematic Method Development and Intensified LNP Process Characterization [mdpi.com]
- 3. Validation of an HPLC-CAD Method for Determination of Lipid Content in LNP-Encapsulated COVID-19 mRNA Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RP-HPLC-CAD method for the rapid analysis of lipids used in lipid nanoparticles derived from dual centrifugation – ScienceOpen [scienceopen.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. sciex.com [sciex.com]
- 7. lcms.cz [lcms.cz]
- 8. Determination of lipid content and stability in lipid nanoparticles using ultra high‐performance liquid chromatography in combination with a Corona Charged Aerosol Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
Proper Disposal Procedures for D-Lin-MC3-DMA-13C3
This guide provides essential safety and logistical information for the proper handling and disposal of D-Lin-MC3-DMA-13C3. As an ionizable cationic lipid integral to the formulation of lipid nanoparticles (LNPs) for advanced drug delivery systems, its disposal requires careful consideration to ensure laboratory safety and environmental protection.[1][2][3] The stable isotope label (13C3) does not significantly alter the chemical properties or hazards of the parent compound, D-Lin-MC3-DMA; therefore, disposal procedures are identical.[4]
Hazard Identification and Safety Summary
D-Lin-MC3-DMA and its solutions should be considered hazardous until comprehensive toxicological data is available.[1] The material is typically supplied as a solution in ethanol, which introduces flammability as a primary hazard.[1][5]
Key Hazards:
-
Flammability: Highly flammable liquid and vapor due to the ethanol solvent.[5] Keep away from ignition sources.[5]
-
Health Hazards: Causes skin irritation and serious eye irritation.[5][6] May cause respiratory irritation.[6] It is harmful if swallowed.[6]
-
Nanomaterial Considerations: As a component of nanoparticles, it must be handled cautiously, as the hazardous effects of many nanomaterials are not yet fully understood.[7]
Always consult the complete Safety Data Sheet (SDS) for the specific product you are using before handling.[1] Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[8]
Quantitative Data and Physical Properties
The following table summarizes key quantitative data for D-Lin-MC3-DMA.
| Property | Data | Source(s) |
| Chemical Formula | C43H79NO2 | [1][6] |
| Molecular Weight | 642.1 g/mol | [1][6] |
| Purity | ≥95% | [1] |
| Appearance | Supplied as a solution in ethanol (e.g., 100 mg/ml) | [1] |
| Storage Temperature | -20°C | [1] |
| Solubility | Soluble in Ethanol and DMSO | [1][3] |
| Apparent pKa | 6.44 | [1] |
Disposal and Decontamination Protocols
All waste containing this compound, whether in pure form, as part of a lipid mixture, or in nanoparticle formulations, must be treated as hazardous chemical waste.[7] Never dispose of this material in the regular garbage or down the drain. [7][9]
Experimental Protocol 1: Standard Waste Disposal
This protocol outlines the procedure for the routine disposal of waste generated during research activities.
1. Waste Segregation and Collection:
- Establish designated, clearly labeled hazardous waste containers for all this compound waste streams.
- Liquid Waste: Collect all solutions containing the lipid, including unused stock solutions, reaction mixtures, and contaminated solvents, in a sealable, leak-proof container compatible with organic solvents.
- Solid Waste: Collect all contaminated lab consumables (e.g., pipette tips, vials, gloves, wipes) in a separate, sealable container.[9] It is best practice to double-bag this waste.[9]
2. Container Packaging and Labeling:
- Ensure all waste containers are kept tightly sealed when not in use.[5]
- Label each container clearly with "Hazardous Waste" and list all chemical contents, including this compound and any solvents (e.g., Ethanol).
- Store the sealed waste containers in a designated, well-ventilated secondary containment area away from ignition sources while awaiting pickup.
3. Final Disposal:
- Arrange for disposal through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.[9]
- The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[8]
Experimental Protocol 2: Spill Decontamination
This protocol provides steps for safely cleaning up a spill of this compound.
1. Immediate Response:
- Alert personnel in the immediate area and restrict access.
- Ensure proper ventilation, but avoid actions that could aerosolize the material.[7]
- If the spill is large or involves highly concentrated material, evacuate the area and contact your institution's emergency response team (e.g., EH&S).[9]
2. Spill Cleanup (for small, manageable spills):
- Wear appropriate PPE: double gloves, safety goggles, a lab coat, and, if necessary, respiratory protection.
- For Liquid Spills: Gently cover the spill with an absorbent material (e.g., diatomite, universal binders).[6] Do not use combustible materials like paper towels for large spills of flammable liquids.
- For Solid/Powder Spills (if applicable): Gently dampen the material with a compatible liquid (like soap and water) to prevent aerosolization before wiping.[7]
- Once absorbed, carefully collect the contaminated material using non-sparking tools and place it into a designated hazardous waste container.[8]
3. Surface Decontamination:
- Decontaminate the spill area and any affected equipment by scrubbing with alcohol or a suitable lab detergent.[6][10]
- Wipe the area several times with fresh cleaning solutions and wipes.[7]
- Place all used cleaning materials (wipes, absorbent pads) into the solid hazardous waste container.[7]
4. Reporting:
- Report all spills and personnel exposures to your supervisor and EH&S department according to institutional policy.[7][9]
Procedural Workflow and Logic Diagrams
The following diagrams illustrate the decision-making process and workflow for handling this compound waste and spills.
Caption: Workflow for routine disposal of this compound waste.
Caption: Decision logic for this compound spill response.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. polysciences.com [polysciences.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. chemicell.com [chemicell.com]
- 9. ehs.ufl.edu [ehs.ufl.edu]
- 10. pharmtech.com [pharmtech.com]
Personal protective equipment for handling D-Lin-MC3-DMA-13C3
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of D-Lin-MC3-DMA-13C3. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is an ionizable cationic lipid, typically supplied in an ethanol solution. The primary hazards are associated with both the lipid itself and the solvent. It is classified as a skin and eye irritant.[1] The ethanol solution is a highly flammable liquid and vapor.[2] Therefore, stringent safety measures must be observed.
Recommended Personal Protective Equipment:
A comprehensive PPE strategy is the last line of defense against exposure and should be used in conjunction with engineering controls like fume hoods.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves is recommended.[3][4] | Provides protection against both the lipid and the ethanol solvent. Double-gloving minimizes the risk of exposure due to tears or degradation of the outer glove.[4] |
| Eye Protection | ANSI-approved safety glasses with side shields or chemical splash goggles.[3] | Protects against splashes of the ethanol solution and accidental contact with the lipid, which can cause serious eye irritation.[1] |
| Body Protection | A buttoned, full-length laboratory coat. Consider a low dust-retention fabric for higher risk scenarios.[3][4] | Prevents contamination of personal clothing and skin contact with this compound. |
| Respiratory Protection | Generally not required when handled within a certified chemical fume hood.[3] | A fume hood provides adequate ventilation to prevent inhalation of ethanol vapors. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for safely handling this compound from receipt to use in lipid nanoparticle (LNP) formulation.
Experimental Workflow:
Detailed Methodologies:
-
Preparation:
-
Don PPE: Before handling, put on all required PPE as specified in the table above.
-
Prepare Fume Hood: Ensure the chemical fume hood is certified and functioning correctly. The work surface should be clean and uncluttered.
-
Gather Materials: Assemble all necessary equipment, including vials, pipettes, and other reagents. Inspect the this compound container for any signs of damage or leakage.
-
-
Handling in a Chemical Fume Hood:
-
Aliquotting: Perform all transfers and aliquotting of the this compound solution inside the fume hood to minimize inhalation exposure to ethanol vapors.
-
LNP Formulation: When used in the formulation of lipid nanoparticles, the entire process should be conducted within the fume hood. Avoid aerosol-generating activities such as sonication outside of a contained environment.[5]
-
-
Cleanup and Decontamination:
-
Surface Decontamination: In case of a spill, immediately evacuate the area and alert others. For cleaning and decontamination of surfaces, 70% ethanol has been shown to be effective in disintegrating lipid nanoparticles.[2][4] Use wet wiping methods for routine cleaning of the work area.[3]
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of gloves and any other contaminated disposable PPE in the appropriate hazardous waste stream.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Workflow:
Step-by-Step Disposal Protocol:
-
Contaminated Solids:
-
All disposable items that have come into contact with this compound, such as gloves, pipette tips, and wipes, should be collected in a designated hazardous solid waste container.
-
This container must be clearly labeled as hazardous waste and include the chemical name.
-
-
Unused/Waste Liquid:
-
Collect all unused or waste solutions of this compound in a sealable, chemical-resistant hazardous liquid waste container.
-
The container must be appropriately labeled with the chemical name and associated hazards (flammable, irritant).
-
-
Final Disposal:
-
Store the sealed waste containers in a designated satellite accumulation area.
-
Follow your institution's procedures for arranging the pickup and disposal of hazardous waste through the Environmental Health and Safety (EHS) department. Do not dispose of this material down the drain.
-
References
- 1. sunnybryantglove.com [sunnybryantglove.com]
- 2. Synthetic Microbial Surrogates Consisting of Lipid Nanoparticles Encapsulating DNA for the Validation of Surface Disinfection Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. purdue.edu [purdue.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemistry.unm.edu [chemistry.unm.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
